Product packaging for Epolactaene(Cat. No.:CAS No. 167782-17-4)

Epolactaene

Cat. No.: B1671538
CAS No.: 167782-17-4
M. Wt: 389.4 g/mol
InChI Key: GFRNQYUCUNYIEN-ZLXMTJSISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

a neuritogenic compound in human neuroblastoma cells;  isolated from Penicillium sp. BM1689-P;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27NO6 B1671538 Epolactaene CAS No. 167782-17-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

167782-17-4

Molecular Formula

C21H27NO6

Molecular Weight

389.4 g/mol

IUPAC Name

methyl (2E,3E,5E,9E)-2-ethylidene-11-[(1R,5R)-4-hydroxy-4-methyl-2-oxo-6-oxa-3-azabicyclo[3.1.0]hexan-1-yl]-4,10-dimethyl-11-oxoundeca-3,5,9-trienoate

InChI

InChI=1S/C21H27NO6/c1-6-15(17(24)27-5)12-13(2)10-8-7-9-11-14(3)16(23)21-18(28-21)20(4,26)22-19(21)25/h6,8,10-12,18,26H,7,9H2,1-5H3,(H,22,25)/b10-8+,13-12+,14-11+,15-6+/t18-,20?,21-/m0/s1

InChI Key

GFRNQYUCUNYIEN-ZLXMTJSISA-N

Isomeric SMILES

C/C=C(\C=C(/C)\C=C\CC/C=C(\C)/C(=O)[C@@]12[C@@H](O1)C(NC2=O)(C)O)/C(=O)OC

Canonical SMILES

CC=C(C=C(C)C=CCCC=C(C)C(=O)C12C(O1)C(NC2=O)(C)O)C(=O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Epolactaene

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Origin of Epolactaene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epolactaene, a novel microbial metabolite, has garnered significant interest within the scientific community for its potent neuritogenic and anticancer activities. This technical guide provides a comprehensive overview of the discovery, origin, and biological characterization of this compound. It details the initial isolation from a marine fungus, the elucidation of its unique chemical structure, and the subsequent exploration of its mechanisms of action, including its interaction with key cellular targets. This document summarizes quantitative biological data, outlines key experimental protocols, and presents visual diagrams of its signaling pathways and experimental workflows to serve as a valuable resource for researchers in natural product chemistry, neurobiology, and oncology.

Discovery and Origin

This compound was first isolated by Kakeya and his team in 1995 from the culture broth of a marine fungus identified as Penicillium sp. BM 1689-P[1]. This discovery was the result of a screening program aimed at identifying novel compounds with the ability to induce neurite outgrowth in the human neuroblastoma cell line SH-SY5Y[1]. The producing organism, a member of the ubiquitous Penicillium genus, highlights the rich and often untapped chemical diversity of marine microorganisms as a source for novel therapeutic leads.

Physicochemical Properties

This compound is a polyketide derivative with the molecular formula C₂₁H₂₇NO₆, corresponding to a molecular weight of 389.44 g/mol [2][3]. Its structure is characterized by a unique γ-lactam ring fused with an epoxide and a conjugated triene side chain[3]. The IUPAC name for this compound is methyl (2E,3E,5E,9E)-2-ethylidene-11-[(1R,5R)-4-hydroxy-4-methyl-2-oxo-6-oxa-3-azabicyclo[3.1.0]hexan-1-yl]-4,10-dimethyl-11-oxoundeca-3,5,9-trienoate[2].

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, most notably neurite outgrowth induction, cell cycle arrest, apoptosis induction, and inhibition of specific enzymes. A summary of its quantitative biological data is presented in Table 1.

Biological ActivityTarget/Cell LineParameterValueReference
Enzyme Inhibition
Human DNA Polymerase αIC₅₀25 µM[4]
Human DNA Polymerase βIC₅₀94 µM[4]
Human Topoisomerase IIIC₅₀10 µM[4]
Antiproliferative Activity
JurkatIC₅₀1.5 µM[5]
HL-60IC₅₀3.9 µM[5]
Apoptosis Induction
BALL-1IC₅₀~10 µM[6]
Hsp60 Chaperone Activity Inhibition Malate Dehydrogenase Reactivation% InhibitionHigh[5][7]

Table 1: Summary of Quantitative Biological Data for this compound

Experimental Protocols

Isolation of this compound from Penicillium sp. BM 1689-P

The following protocol is based on the original discovery by Kakeya et al. (1995).

  • Fermentation: The fungal strain Penicillium sp. BM 1689-P is cultured in a suitable liquid medium containing soluble starch, glucose, peptone, yeast extract, and sea salt. The fermentation is carried out in shake flasks at 28°C for 5-7 days.

  • Extraction: The culture broth is separated from the mycelia by filtration. The supernatant is then extracted with an equal volume of ethyl acetate. The organic layer is collected and concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification:

    • The crude extract is subjected to silica gel column chromatography using a stepwise gradient of n-hexane and ethyl acetate.

    • Active fractions, identified by a neurite outgrowth assay, are pooled and further purified by Sephadex LH-20 column chromatography with methanol as the eluent.

    • Final purification is achieved by high-performance liquid chromatography (HPLC) on a C18 reverse-phase column using a methanol-water gradient to yield pure this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the elemental composition and molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy is employed to identify the proton environments and their connectivities through coupling constants.

    • ¹³C NMR spectroscopy, including DEPT experiments, is used to determine the number and types of carbon atoms (CH₃, CH₂, CH, C).

    • 2D NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized to establish the complete connectivity of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups such as hydroxyl (-OH), carbonyl (C=O), and alkene (C=C) moieties.

  • Ultraviolet (UV) Spectroscopy: UV spectroscopy is used to characterize the conjugated triene system in the side chain.

Neurite Outgrowth Assay in SH-SY5Y Cells
  • Cell Seeding: Human neuroblastoma SH-SY5Y cells are seeded in 96-well plates at a density of 5 x 10³ cells/well in a suitable culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum.

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, the medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated for an additional 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Analysis: The percentage of cells bearing neurites longer than the diameter of the cell body is determined by microscopic observation. Dose-response curves are generated to calculate the EC₅₀ value.

Mechanism of Action and Signaling Pathways

This compound's biological effects are attributed to its interaction with specific cellular targets, leading to the modulation of key signaling pathways.

Interaction with Heat Shock Protein 60 (Hsp60)

This compound has been identified as a covalent inhibitor of the molecular chaperone Hsp60. It specifically alkylates the cysteine residue at position 442 (Cys442) of Hsp60, leading to the inhibition of its chaperone activity. This interaction is crucial for some of its biological effects.

Hsp60_Inhibition This compound This compound Cys442 Cys422 This compound->Cys442 Covalent Binding (Alkylation) Hsp60 Hsp60 Inhibition Inhibition of Chaperone Activity Hsp60->Inhibition Cys442->Hsp60 Protein_Folding Protein Folding Inhibition->Protein_Folding Cell_Cycle_Arrest This compound This compound TopoII Topoisomerase II This compound->TopoII Inhibition DNA_Replication DNA Replication & Chromosome Segregation TopoII->DNA_Replication CellCycle Cell Cycle Progression (G1 to S phase) DNA_Replication->CellCycle Arrest G0/G1 Phase Arrest CellCycle->Arrest Blockage Epolactaene_Workflow cluster_Discovery Discovery & Isolation cluster_Characterization Characterization cluster_Mechanism Mechanism of Action Studies Fungus Penicillium sp. BM 1689-P Fermentation Fermentation Fungus->Fermentation Extraction Extraction Fermentation->Extraction Chromatography Chromatography Extraction->Chromatography Pure_this compound Pure this compound Chromatography->Pure_this compound Structure Structure Elucidation (NMR, MS, IR, UV) Pure_this compound->Structure Bioassays Biological Assays (Neurite Outgrowth, Cytotoxicity) Pure_this compound->Bioassays Target_ID Target Identification (e.g., Hsp60) Bioassays->Target_ID Pathway_Analysis Signaling Pathway Analysis Target_ID->Pathway_Analysis

References

Epolactaene: A Fungal Metabolite's Potential as a DNA Polymerase Inhibitor in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Epolactaene, a novel neuritogenic compound first isolated from the marine fungus Penicillium sp., has emerged as a molecule of significant interest in the field of cancer research.[1] Beyond its initial discovery for promoting neurite outgrowth in human neuroblastoma cells, subsequent studies have revealed its potent inhibitory activity against mammalian DNA polymerases.[2][3] This technical guide provides a comprehensive overview of this compound's role as a DNA polymerase inhibitor, detailing its mechanism of action, structure-activity relationships, and its effects on cancer cell proliferation and survival. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics.

Mechanism of Action: Inhibition of DNA Polymerase

This compound and its derivatives have been shown to selectively inhibit the activities of several mammalian DNA polymerases, including DNA polymerase α (pol α), β (pol β), and λ (pol λ).[3][4] These enzymes play critical roles in DNA replication and repair, processes that are essential for the rapid proliferation of cancer cells. The inhibitory action of this compound appears to be selective for mammalian polymerases, as it does not affect the activity of plant or prokaryotic DNA polymerases, nor other DNA metabolic enzymes such as telomerase and RNA polymerase.[3] This selectivity suggests a potential for targeted therapeutic intervention with reduced off-target effects.

While the precise kinetic mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) has not been definitively elucidated in the reviewed literature, the existing data points towards a direct interaction with the polymerase enzymes. This compound does not function as a DNA intercalator, indicating that its inhibitory effect is not due to direct binding to the DNA template.[3]

Structure-Activity Relationship

The inhibitory potency of this compound is intrinsically linked to its chemical structure. Key structural features that have been identified as crucial for its activity include the α,β-epoxy-γ-lactam moiety and the length of the alkyl side chain.[2]

Structure-activity relationship (SAR) studies have demonstrated that modifications to these regions can significantly impact the inhibitory efficacy. Notably, a derivative of this compound, designated as compound 5, which features a C18-alkyl chain conjugation, has been identified as the most potent inhibitor among the synthesized analogs.[4] This compound exhibited significantly lower IC50 values against DNA polymerases α and λ compared to the parent this compound molecule.[4] Conversely, derivatives with shorter alkyl side chains have demonstrated weaker inhibitory and apoptosis-inducing activities.[5] This highlights the importance of the lipophilicity conferred by the long alkyl side chain for the biological activity of these compounds.

Quantitative Data on DNA Polymerase Inhibition

The inhibitory activities of this compound and its key derivatives against various DNA polymerases are summarized in the tables below. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity under the specified assay conditions.

CompoundDNA Polymerase α IC50 (µM)DNA Polymerase β IC50 (µM)DNA Polymerase λ IC50 (µM)Reference
This compound2594Not Reported[3]
Compound 5131354.4[4]

Table 1: Inhibitory activity (IC50) of this compound and its derivative (Compound 5) against mammalian DNA polymerases.

Antiproliferative Activity and Induction of Apoptosis

The inhibition of DNA polymerases by this compound and its derivatives translates into significant antiproliferative effects in various cancer cell lines. By disrupting the machinery of DNA replication and repair, these compounds can effectively halt the cell cycle and induce programmed cell death, or apoptosis.

This compound has been shown to induce apoptosis in a dose- and time-dependent manner in human leukemia B-cells (BALL-1).[5] This apoptotic effect is also observed in other blood tumor cell lines.[5] The pro-apoptotic activity of this compound derivatives correlates with their hydrophobicity, with longer alkyl side chains leading to more potent induction of apoptosis.[5]

The precise signaling pathways through which this compound induces apoptosis are still under investigation. However, the inhibition of DNA polymerases is a potent trigger for the intrinsic apoptotic pathway. DNA damage and replicative stress resulting from polymerase inhibition can activate tumor suppressor proteins like p53, which in turn can modulate the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of caspases and the execution of apoptosis.

Quantitative Data on Antiproliferative Activity

The antiproliferative activities of this compound and its derivatives have been evaluated in a number of human cancer cell lines. The IC50 values for growth inhibition are presented in the table below.

CompoundCancer Cell LineIC50 (µM)Reference
This compoundHuman NeuroblastomaNot Specified[3]
Compound 5Not SpecifiedNot Specified[4]

Table 2: Antiproliferative activity (IC50) of this compound and its derivatives in human cancer cell lines. (Note: Specific IC50 values for antiproliferative activity were not detailed in the provided search results, but the activity was confirmed.)

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. The following sections outline the general methodologies employed in the key experiments cited in this guide.

DNA Polymerase Inhibition Assay

Objective: To determine the concentration of this compound or its derivatives required to inhibit 50% of the activity of a specific DNA polymerase (IC50 value).

General Protocol:

  • Enzyme and Substrate Preparation: Purified recombinant DNA polymerase (e.g., calf thymus DNA polymerase α, human DNA polymerase β) is used. The substrate typically consists of activated DNA (e.g., calf thymus DNA treated with DNase I) as the template-primer, and a mixture of deoxyribonucleoside triphosphates (dNTPs), one of which is radioactively labeled (e.g., [3H]dTTP).

  • Reaction Mixture: The reaction is carried out in a buffered solution containing the enzyme, activated DNA, dNTPs (including the radiolabeled one), and MgCl2 as a cofactor.

  • Inhibitor Addition: this compound or its derivatives, dissolved in a suitable solvent (e.g., DMSO), are added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

  • Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 37°C) for a defined period to allow for DNA synthesis.

  • Termination and Precipitation: The reaction is stopped by the addition of a solution like cold trichloroacetic acid (TCA). The newly synthesized, acid-insoluble DNA is then precipitated.

  • Quantification: The precipitated DNA is collected on a filter, and the amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each concentration of the compound is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (Antiproliferative) Assay

Objective: To determine the concentration of this compound or its derivatives required to inhibit the growth of cancer cells by 50% (IC50 value).

General Protocol (MTT Assay):

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also included.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway for this compound-induced apoptosis and the experimental workflow for assessing its DNA polymerase inhibitory activity.

Epolactaene_Apoptosis_Pathway This compound This compound DNAPol DNA Polymerase α, β, λ This compound->DNAPol Inhibition ReplicationStress DNA Replication Stress & DNA Damage DNAPol->ReplicationStress Leads to p53 p53 Activation ReplicationStress->p53 Induces Bcl2 Bcl-2 Family Modulation (e.g., ↑Bax, ↓Bcl-2) p53->Bcl2 Regulates Caspases Caspase Activation Bcl2->Caspases Initiates Apoptosis Apoptosis Caspases->Apoptosis Executes DNAPol_Inhibition_Workflow Start Start Prepare Prepare Reaction Mix (Enzyme, DNA, dNTPs) Start->Prepare AddInhibitor Add this compound (Varying Concentrations) Prepare->AddInhibitor Incubate Incubate (e.g., 37°C) AddInhibitor->Incubate Stop Stop Reaction & Precipitate DNA Incubate->Stop Measure Measure Radioactivity Stop->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

References

Epolactaene's Interaction with the Hsp60 Chaperone Protein: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular interaction between the natural product epolactaene and the human 60 kDa heat shock protein (Hsp60). It details the mechanism of action, functional consequences, and the experimental methodologies used to elucidate this interaction, offering a valuable resource for researchers exploring Hsp60 as a therapeutic target.

Introduction: this compound and the Hsp60 Chaperone

This compound is a microbial metabolite first isolated from the fungus Penicillium sp. that has been shown to induce neurite outgrowth in human neuroblastoma cells and arrest the cell cycle.[1][2] Its diverse biological activities have prompted investigations into its molecular targets. A primary target identified is the highly conserved molecular chaperone, Hsp60.[1][3]

Hsp60, along with its co-chaperone Hsp10, is essential for maintaining cellular protein homeostasis.[4][5] Classically located in the mitochondria, the Hsp60/Hsp10 complex facilitates the correct folding of newly imported or stress-denatured proteins in an ATP-dependent manner.[4][5][6] Beyond this canonical role, Hsp60 is involved in a multitude of cellular processes, including signal transduction and apoptosis, and its dysregulation is implicated in various diseases, from neurodegenerative disorders to cancer.[6][7] The specific inhibition of Hsp60 by small molecules like this compound provides a powerful tool to probe its functions and explore its therapeutic potential.

Mechanism of Interaction: Covalent Modification of Hsp60

This compound and its more studied derivative, this compound tertiary butyl ester (ETB), act as specific, covalent inhibitors of human Hsp60.[1][3] The interaction is highly selective for Hsp60, with no significant binding observed with other major chaperones like Hsp70 and Hsp90 under competitive experimental conditions.[1][6]

Key findings on the mechanism include:

  • Covalent Bonding: this compound/ETB forms a covalent bond with Hsp60.[1][3] This was confirmed through in vitro binding studies where the complex remained stable under denaturing SDS-PAGE conditions.[1]

  • Specific Binding Site: The covalent modification occurs at a specific residue: Cysteine 442 (Cys442) .[1][3] This was determined through site-directed mutagenesis experiments where replacing Cys442 with alanine (C442A) abolished the binding of ETB, while mutations of other cysteine residues (C237A and C447A) had no effect.[1]

  • Alkylation Event: The interaction is an alkylation of the Cys442 residue by the electrophilic centers in this compound/ETB.[1] The α,β-unsaturated ketone moiety in the this compound structure is believed to be the most likely site for this nucleophilic attack by the cysteine thiol group.[6][8]

  • Allosteric Inhibition: The Cys442 residue is located near the ATP binding pocket of Hsp60.[6] However, studies have shown that ETB does not inhibit the ATPase activity of Hsp60.[6] This suggests that the covalent modification of Cys442 allosterically modulates the chaperone's conformational changes, thereby inhibiting its protein folding (chaperone) activity without directly interfering with ATP binding or hydrolysis.[6]

Mechanism of this compound-Hsp60 Interaction cluster_0 Hsp60 Chaperone Cycle cluster_1 Inhibition Pathway This compound This compound / ETB Cys442 Cys442 Residue This compound->Cys442 Covalently Binds To Hsp60 Active Hsp60 Chaperone ProteinFolding Protein Folding Hsp60->ProteinFolding Assists Inhibited_Hsp60 Inactive Hsp60 (Chaperone Function Blocked) Cys442->Inhibited_Hsp60 Forms Adduct Inhibited_Hsp60->ProteinFolding Inhibits FoldedProtein Correctly Folded Protein ProteinFolding->FoldedProtein Releases MisfoldedProtein Misfolded Substrate Protein MisfoldedProtein->Hsp60 Binds

This compound covalently modifies Cys442 on Hsp60, leading to inhibition of its chaperone activity.

Functional Consequences and Cellular Impact

The primary functional consequence of this compound binding to Hsp60 is the inhibition of its chaperone activity .[1][6] An Hsp60 protein pre-incubated with this compound or ETB loses its ability to assist in the refolding of denatured proteins.[1] This was confirmed in chaperone activity assays using substrates like citrate synthase.[1] The C442A mutant of Hsp60, which does not bind ETB, retains its chaperone activity even in the presence of the inhibitor, confirming that the binding event at this specific site is responsible for the functional inhibition.[1]

While the direct causal link between Hsp60 inhibition and all of this compound's observed cellular effects is still under investigation, inhibiting a central chaperone can have widespread consequences. Hsp60 is involved in:

  • Apoptosis Regulation: Hsp60 can have both pro-apoptotic and anti-apoptotic roles. It can bind to pro-apoptotic proteins like Bax and Bak, preventing their translocation to mitochondria, and also interacts with the anti-apoptotic protein survivin.[7] Inhibition of Hsp60 could disrupt these interactions, potentially sensitizing cancer cells to apoptosis.

  • Cell Signaling and Proliferation: Cytosolic Hsp60 is involved in various signaling pathways.[7] Its inhibition could underlie the observed cell cycle arrest in neuroblastoma cells.[1]

  • Inflammation and Immunity: Hsp60 plays a role in regulating inflammatory responses.[9] Modulating its activity could have implications for inflammatory diseases.

Cellular Roles of Hsp60 and Impact of Inhibition cluster_Functions Canonical & Non-Canonical Functions cluster_Outcomes Potential Downstream Effects of Inhibition Hsp60 Hsp60 ProteinFolding Protein Folding (Mitochondria) Hsp60->ProteinFolding Apoptosis Apoptosis Regulation (Bax/Bak, Survivin) Hsp60->Apoptosis Inflammation Inflammation & Immunity Hsp60->Inflammation CellSignaling Cell Signaling & Proliferation Hsp60->CellSignaling This compound This compound This compound->Hsp60 Inhibits Proteostasis Disrupted Proteostasis ProteinFolding->Proteostasis ApoptosisMod Modulated Apoptosis Apoptosis->ApoptosisMod ImmuneMod Altered Immune Response Inflammation->ImmuneMod CellCycle Cell Cycle Arrest CellSignaling->CellCycle

Inhibition of Hsp60 by this compound can disrupt its diverse cellular functions.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the inhibition of Hsp60 by this compound and its derivatives.

CompoundTargetAssay TypeEffective ConcentrationReference
This compound / ETBHuman Hsp60Chaperone Activity Inhibition2–4 µM[1]
ETBHuman Hsp60In situ Binding (Jurkat cells)13 µM (for detection)[1]
MizoribineMammalian Hsp60/Hsp10Chaperone Activity Inhibition5 mM[1]

Note: Mizoribine is another known Hsp60 inhibitor provided for comparison, highlighting the relative potency of this compound/ETB.[1]

Detailed Experimental Protocols

This assay confirms the direct binding of this compound derivatives to recombinant Hsp60.

  • Reagents & Materials:

    • Recombinant human Hsp60-His6

    • Biotin-conjugated ETB (bio-ETB)

    • Binding Buffer (e.g., Tris-HCl based buffer, pH 7.5)

    • N-ethylmaleimide (NEM) for competition experiments

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membrane for Western blotting

    • Avidin-conjugated Horseradish Peroxidase (Avidin-HRP)

    • Chemiluminescence detection substrate

  • Procedure:

    • Incubate recombinant Hsp60-His6 (e.g., 1 µM) with or without a competitor like NEM (10 µM) in binding buffer at 4°C for 4 hours.

    • Add bio-ETB (e.g., 10 µM) to the mixture and incubate for an additional 1 hour at 4°C.

    • Terminate the reaction by adding SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE (e.g., 7.5% gel).

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and then probe with Avidin-HRP to detect biotinylated proteins.

    • Visualize the bands using a chemiluminescence imaging system. A band corresponding to the molecular weight of Hsp60 indicates binding.

Workflow: In Vitro Hsp60 Binding Assay Start Start Incubate1 1. Incubate Recombinant Hsp60 (with/without competitor, 4°C) Start->Incubate1 AddBioETB 2. Add Biotin-ETB (Incubate 1h, 4°C) Incubate1->AddBioETB SDSPAGE 3. SDS-PAGE Separation AddBioETB->SDSPAGE WesternBlot 4. Western Blot Transfer SDSPAGE->WesternBlot Probe 5. Probe with Avidin-HRP WesternBlot->Probe Detect 6. Chemiluminescence Detection Probe->Detect End End: Visualize Hsp60-bioETB Complex Detect->End

Experimental workflow for the in vitro Hsp60 binding assay.

This assay demonstrates that the interaction occurs within a cellular context.

  • Reagents & Materials:

    • Jurkat cells (or other suitable cell line)

    • Cell culture medium (e.g., RPMI 1640)

    • Bio-ETB and an inactive biotinylated analogue (bio-i-ETB) as a negative control

    • Lysis Buffer (containing protease inhibitors)

    • Streptavidin-immobilized beads

    • Anti-Hsp60 antibody

    • Secondary antibody (e.g., anti-mouse IgG-HRP)

  • Procedure:

    • Culture Jurkat cells to the desired density.

    • Treat the cells with varying concentrations of bio-ETB or bio-i-ETB for a specified time (e.g., 2 hours).

    • Harvest and wash the cells, then lyse them in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation.

    • Incubate the supernatant with streptavidin-immobilized beads to pull down biotin-containing complexes.

    • Wash the beads thoroughly to remove non-specific binders.

    • Elute the bound proteins from the beads using SDS-PAGE sample buffer.

    • Analyze the eluate by SDS-PAGE and Western blotting using an anti-Hsp60 antibody. A band in the bio-ETB treated samples, but not in the control, confirms in situ binding.[1]

This functional assay measures the ability of Hsp60 to refold a denatured substrate protein and the inhibition of this process by this compound.

  • Reagents & Materials:

    • Citrate Synthase (CS) from porcine heart

    • Denaturation Buffer (e.g., 6 M Guanidine-HCl)

    • Reconstitution Buffer for Hsp60/Hsp10 complex (50 mM Tris/HCl, pH 7.6, 300 mM NaCl, 20 mM KCl, 20 mM magnesium acetate, 4 mM ATP)

    • Refolding Buffer (100 mM Tris/HCl, pH 7.6, 10 mM MgCl2, 10 mM KCl, 2 mM ATP)

    • Recombinant human Hsp60 and Hsp10

    • This compound/ETB

    • Spectrophotometer and reagents for CS activity measurement (acetyl-CoA, oxaloacetate, DTNB)

  • Procedure:

    • Hsp60/Hsp10 Complex Reconstitution: Mix Hsp60 and Hsp10 in reconstitution buffer and incubate for 90 min at 30°C to form the active chaperonin complex.[1]

    • Inhibitor Pre-incubation: Pre-incubate the reconstituted Hsp60/Hsp10 complex with or without this compound/ETB at the desired concentration.

    • CS Denaturation: Denature CS by incubating it in denaturation buffer.

    • Refolding Initiation: Initiate refolding by diluting the denatured CS 100-fold into the refolding buffer at 20°C or 35°C. This buffer should contain either no chaperones, the Hsp60/Hsp10 complex, or the Hsp60/Hsp10 complex pre-incubated with the inhibitor.

    • Activity Measurement: At various time points, take aliquots from the refolding reaction and measure the enzymatic activity of the refolded CS using a spectrophotometer by monitoring the reaction of acetyl-CoA and oxaloacetate.

    • Analysis: Compare the rate of CS activity recovery in the presence and absence of the inhibitor. A reduced rate of recovery indicates inhibition of Hsp60 chaperone activity.

Workflow: Hsp60 Chaperone Activity Inhibition Assay cluster_Preparation Preparation cluster_Treatment Treatment Groups Denature 1. Denature Substrate (e.g., Citrate Synthase) Initiate 3. Initiate Refolding (Dilute Substrate into Groups) Denature->Initiate Reconstitute 2. Reconstitute Hsp60/Hsp10 Chaperone Complex Hsp60_only Hsp60/Hsp10 Only Reconstitute->Hsp60_only Hsp60_Epo Hsp60/Hsp10 + this compound Reconstitute->Hsp60_Epo Control Control: No Chaperone Control->Initiate Hsp60_only->Initiate Hsp60_Epo->Initiate Measure 4. Measure Substrate Activity Over Time (Spectrophotometry) Initiate->Measure Analyze 5. Compare Activity Recovery Rates Measure->Analyze

Workflow for assessing the inhibition of Hsp60 chaperone activity.

Conclusion

This compound and its derivatives have been unequivocally identified as covalent, site-specific inhibitors of human Hsp60. By forming an adduct with Cysteine 442, this compound allosterically inhibits the chaperone's essential protein-folding function without affecting its ATPase activity. This specific mechanism of action makes this compound a critical chemical probe for dissecting the complex biological roles of Hsp60 in cellular health and disease. The detailed protocols provided herein serve as a foundation for further research into Hsp60-targeted drug development and for a deeper understanding of the consequences of chaperone inhibition in various pathological contexts.

References

The Isolation of Epolactaene from Penicillium sp.: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epolactaene, a novel polyketide with significant neuritogenic and apoptotic activities, has garnered interest within the drug development community. This technical guide provides an in-depth overview of its natural source, Penicillium sp., and a comprehensive, representative methodology for its isolation and purification. The guide details experimental protocols for fermentation, extraction, and chromatographic separation. Furthermore, it elucidates the molecular mechanism of this compound, focusing on its interaction with Heat Shock Protein 60 (Hsp60) and the subsequent signaling pathways leading to apoptosis. Quantitative data, where available in the literature, is presented in tabular format to facilitate comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

Natural Source and Fermentation

This compound is a secondary metabolite produced by the filamentous fungus Penicillium sp.[1]. Specifically, the strain identified as a producer is Penicillium sp. 1689-P. The compound is secreted into the culture medium, making the supernatant the primary source for extraction.

Fermentation Protocol

The production of this compound can be achieved through submerged fermentation. The following protocol is a representative procedure based on established methods for secondary metabolite production from Penicillium species[2][3][4][5]. Optimization of these parameters is recommended to enhance yield.

1.1.1. Culture Media and Conditions

A two-stage fermentation process is typically employed, involving a seed culture to generate sufficient biomass, followed by a production culture.

  • Seed Culture Medium (per liter):

    • Glucose: 20 g

    • Yeast Extract: 5 g

    • Peptone: 5 g

    • KH₂PO₄: 1 g

    • MgSO₄·7H₂O: 0.5 g

    • Adjust pH to 6.0

  • Production Culture Medium (per liter):

    • Sucrose: 50 g

    • Yeast Extract: 10 g

    • NaNO₃: 3 g

    • KH₂PO₄: 1 g

    • MgSO₄·7H₂O: 0.5 g

    • KCl: 0.5 g

    • FeSO₄·7H₂O: 0.01 g

    • Adjust pH to 5.5

1.1.2. Inoculation and Incubation

  • Inoculate the seed culture medium with a spore suspension or mycelial plugs of Penicillium sp.

  • Incubate the seed culture at 25-28°C for 2-3 days with shaking at 150-200 rpm.

  • Transfer the seed culture (5-10% v/v) to the production culture medium.

  • Incubate the production culture at 25-28°C for 5-7 days with shaking at 150-200 rpm.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth involves a multi-step process of extraction and chromatography.

Experimental Protocols

2.1.1. Extraction

  • Separate the fungal mycelium from the culture broth by filtration or centrifugation.

  • The supernatant, containing the secreted this compound, is the starting material for extraction.

  • Extract the supernatant with an equal volume of ethyl acetate three times.

  • Combine the organic extracts and wash with a saturated NaCl solution.

  • Dry the ethyl acetate extract over anhydrous sodium sulfate.

  • Concentrate the extract under reduced pressure to obtain a crude oily residue.

2.1.2. Chromatographic Purification

A combination of chromatographic techniques is employed to purify this compound from the crude extract[6][7][8].

  • Silica Gel Column Chromatography:

    • Apply the crude extract to a silica gel column.

    • Elute with a gradient of n-hexane and ethyl acetate, starting from a low polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Pool the this compound-containing fractions from the silica gel column and concentrate.

    • Further purify the sample by RP-HPLC on a C18 column.

    • Elute with a gradient of acetonitrile and water.

    • Monitor the elution profile at a suitable wavelength (e.g., 263 nm, the UV maximum for the conjugated triene system in this compound) and collect the peak corresponding to this compound.

  • Final Purification and Characterization:

    • Concentrate the pure fractions to yield this compound as a pale yellow oil.

    • Confirm the identity and purity of the isolated compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: Representative Yields

The following table provides representative yields for the isolation and purification of a polyketide like this compound. Actual yields may vary depending on the specific fermentation and purification conditions.

Purification StepStarting MaterialProductRepresentative Yield (%)
FermentationProduction MediumCrude ExtractVaries (e.g., 10-100 mg/L)
Solvent ExtractionCulture SupernatantCrude Extract80 - 95
Silica Gel ChromatographyCrude ExtractEnriched Fraction30 - 50
RP-HPLCEnriched FractionPure this compound40 - 60
Overall Representative Yield Culture Supernatant Pure this compound 9.6 - 28.5

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis spore Penicillium sp. Spores/Mycelia seed Seed Culture (2-3 days) spore->seed production Production Culture (5-7 days) seed->production filtration Filtration/Centrifugation production->filtration supernatant Culture Supernatant filtration->supernatant extraction Ethyl Acetate Extraction supernatant->extraction crude Crude Extract extraction->crude silica Silica Gel Chromatography crude->silica fractions This compound-rich Fractions silica->fractions hplc Reversed-Phase HPLC fractions->hplc pure Pure this compound hplc->pure analysis Spectroscopic Analysis (NMR, MS) pure->analysis

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway of this compound-Induced Apoptosis

This compound's mechanism of action involves the direct inhibition of Heat Shock Protein 60 (Hsp60), a molecular chaperone[9][10]. This interaction triggers a cascade of events leading to apoptosis.

G cluster_entry Cellular Entry cluster_interaction Molecular Interaction cluster_downstream Downstream Effects This compound This compound hsp60 Hsp60 This compound->hsp60 Covalent Binding cys442 Cys442 Alkylation hsp60->cys442 inhibition Inhibition of Chaperone Activity cys442->inhibition p53 p53 Stabilization inhibition->p53 survivin Survivin Destabilization inhibition->survivin apoptosis Apoptosis p53->apoptosis survivin->apoptosis

Caption: this compound's proposed signaling pathway to induce apoptosis.

Mechanism of Action: Inhibition of Hsp60 and Induction of Apoptosis

This compound exerts its biological effects through a specific molecular interaction with the chaperone protein Hsp60[9][10].

Covalent Binding and Inhibition of Hsp60

This compound contains a reactive α,β-epoxy-γ-lactam core. This electrophilic center allows it to act as a Michael acceptor, leading to the covalent alkylation of nucleophilic residues in target proteins. It has been demonstrated that this compound specifically targets and covalently binds to the cysteine residue at position 442 (Cys442) of human Hsp60[9]. This binding event leads to a conformational change in Hsp60, resulting in the inhibition of its chaperone activity[9][10].

Downstream Consequences of Hsp60 Inhibition

The inhibition of Hsp60's chaperone function disrupts cellular homeostasis and can trigger apoptosis through several potential mechanisms:

  • Destabilization of Anti-Apoptotic Proteins: Hsp60 is known to interact with and stabilize anti-apoptotic proteins such as survivin. Inhibition of Hsp60 by this compound can lead to the destabilization and subsequent degradation of survivin, thereby promoting apoptosis[11].

  • Activation of Pro-Apoptotic Pathways: Hsp60 can sequester the tumor suppressor protein p53. Disruption of Hsp60 function by this compound may lead to the release and stabilization of p53, which can then transcriptionally activate pro-apoptotic genes, such as Bax, leading to the initiation of the mitochondrial apoptotic pathway[11].

References

Epolactaene Derivatives: A Deep Dive into Their Biological Significance and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epolactaene, a natural product isolated from the fungus Penicillium sp., and its synthetic derivatives have emerged as a compelling class of bioactive molecules with significant therapeutic potential. Characterized by a unique α,β-epoxy-γ-lactam core structure, these compounds exhibit a diverse range of biological activities, including potent neuritogenic, anti-cancer, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of this compound derivatives, focusing on their structure-activity relationships, mechanisms of action, and the experimental methodologies used to elucidate their biological functions. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding for researchers in the field of drug discovery and development.

Introduction to this compound

This compound is a microbial metabolite first identified for its ability to induce neurite outgrowth in human neuroblastoma cells.[1][2] Its novel structure, featuring an α,β-epoxy-γ-lactam ring and a conjugated triene side chain, has attracted considerable interest from synthetic chemists and chemical biologists. The inherent reactivity of the epoxide ring and the conformation of the side chain are crucial for its biological activities. Numerous derivatives have been synthesized to explore the structure-activity relationships (SAR) and to optimize the therapeutic properties of the parent compound.

Biological Significance of this compound Derivatives

This compound and its derivatives exert their biological effects through multiple mechanisms of action, making them promising candidates for the treatment of neurodegenerative diseases and cancer.

Neuritogenic Activity

One of the most remarkable properties of this compound is its ability to promote neurite outgrowth in neuronal cell lines, such as the human neuroblastoma SH-SY5Y cells.[1][2] This activity suggests potential applications in the treatment of neurodegenerative disorders characterized by neuronal loss and connectivity deficits. The neuritogenic effect is linked to the inhibition of the molecular chaperone Heat Shock Protein 60 (Hsp60).

Anti-cancer Activity

This compound derivatives have demonstrated significant anti-cancer activity against a variety of tumor cell lines. Their cytotoxic effects are primarily mediated through the induction of apoptosis and cell cycle arrest.

This compound and its analogs trigger programmed cell death in cancer cells.[1] Studies have shown that the apoptotic activity is highly dependent on the structure of the side chain, with hydrophobicity playing a key role. The intrinsic apoptosis pathway is activated, leading to the activation of caspase-9 and caspase-3.

These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 phase.[3] This effect is attributed to their ability to inhibit key enzymes involved in DNA replication and cell cycle progression, namely DNA polymerases and topoisomerase II. The inhibition of these enzymes leads to the downregulation of G1-associated cyclins and cyclin-dependent kinases (CDKs).

Inhibition of Molecular Chaperones

A key molecular target of this compound is the heat shock protein Hsp60. This compound covalently binds to a specific cysteine residue (Cys442) in Hsp60, leading to the inhibition of its chaperone activity.[4] This inhibition disrupts protein folding homeostasis and contributes to the biological effects of the compound.

Quantitative Data on Biological Activity

The following tables summarize the reported IC50 values for this compound and its derivatives, highlighting their potency in inducing apoptosis and inhibiting various cancer cell lines.

CompoundCell LineAssayIC50 (µM)Reference
This compoundBALL-1 (human leukemia)Apoptosis Induction~10[1]
Derivative 1eBALL-1 (human leukemia)Apoptosis Induction0.70[5]
This compoundMammalian DNA Polymerase αEnzyme Inhibition25[6]
This compoundMammalian DNA Polymerase βEnzyme Inhibition94[6]
This compoundHuman DNA Topoisomerase IIEnzyme Inhibition10[6]
Compound 5DNA Polymerase αEnzyme Inhibition13[7]
Compound 5DNA Polymerase βEnzyme Inhibition78[7]
MT-5SH-SY5Y (neuroblastoma)Cell Growth Inhibition>238[1]
MT-21SH-SY5Y (neuroblastoma)Cell Growth Inhibition>35.6[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Apoptosis Assay using Annexin V/Propidium Iodide Staining

This protocol is used to detect and quantify apoptosis by flow cytometry.

  • Cell Preparation:

    • Culture cells to the desired confluence in a T25 flask.

    • Collect both floating and adherent cells. For adherent cells, use trypsinization.

    • Wash the collected cells twice with cold phosphate-buffered saline (PBS).

  • Staining:

    • Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Annexin V-positive, PI-negative cells are considered early apoptotic. Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Fixation:

    • Harvest approximately 1 x 10^6 cells.

    • Wash the cells with PBS and centrifuge.

    • Resuspend the pellet in 0.5 mL of PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise.

    • Incubate at 4°C for at least 30 minutes.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 1 mL of PI staining solution (containing RNase A).

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the DNA content of the cells using a flow cytometer.

    • The fluorescence intensity of PI is proportional to the amount of DNA. This allows for the discrimination of cells in G0/G1, S, and G2/M phases.

Neurite Outgrowth Assay in SH-SY5Y Cells

This protocol is used to assess the neuritogenic activity of this compound derivatives.

  • Cell Seeding:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 2,500 cells/well.

  • Differentiation and Treatment:

    • Differentiate the cells using a suitable protocol, for example, with retinoic acid.

    • Treat the differentiated cells with various concentrations of the this compound derivatives.

  • Imaging and Analysis:

    • After the desired incubation period (e.g., 48 hours), fix and stain the cells.

    • Capture images using a high-content imaging system.

    • Quantify neurite length and branching using appropriate image analysis software.

Hsp60 Binding and Chaperone Activity Assay

This protocol is used to investigate the interaction of this compound derivatives with Hsp60 and their effect on its function.

  • In Vitro Binding Assay:

    • Incubate recombinant Hsp60 with a biotinylated this compound derivative.

    • Separate the proteins by SDS-PAGE and transfer to a membrane.

    • Detect the biotinylated derivative bound to Hsp60 using streptavidin-HRP.

  • Chaperone Activity Assay (MDH Refolding):

    • Denature malate dehydrogenase (MDH) using guanidinium chloride.

    • Initiate refolding by diluting the denatured MDH into a buffer containing Hsp60, Hsp10, and ATP, with or without the this compound derivative.

    • Measure the recovered MDH activity over time spectrophotometrically.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Epolactaene_Apoptosis_Pathway This compound This compound Derivatives Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (activation) Apaf1->Caspase9 Caspase3 Caspase-3 (activation) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

Epolactaene_Cell_Cycle_Arrest_Pathway This compound This compound Derivatives Inhibition Inhibition This compound->Inhibition DNA_Polymerase DNA Polymerase Topoisomerase II Inhibition->DNA_Polymerase CyclinD_CDK46 Cyclin D / CDK4/6 Inhibition->CyclinD_CDK46 CyclinE_CDK2 Cyclin E / CDK2 Inhibition->CyclinE_CDK2 Rb Rb CyclinD_CDK46->Rb CyclinE_CDK2->Rb pRb p-Rb Rb->pRb Phosphorylation E2F E2F Rb->E2F Binds and Inhibits pRb->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Transcription G1_Arrest G1 Phase Arrest S_Phase_Genes->G1_Arrest Progression blocked

Caption: Mechanism of this compound-induced G1 cell cycle arrest.

Hsp60_Inhibition_Workflow cluster_binding Binding Assay cluster_activity Chaperone Activity Assay Biotin_Epo Biotinylated This compound Derivative Incubation1 Incubation Biotin_Epo->Incubation1 Hsp60_protein Recombinant Hsp60 Hsp60_protein->Incubation1 SDS_PAGE SDS-PAGE Incubation1->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Detection Streptavidin-HRP Detection Western_Blot->Detection Denatured_MDH Denatured MDH Incubation2 Incubation Denatured_MDH->Incubation2 Refolding_Mix Refolding Mix (Hsp60, Hsp10, ATP) Refolding_Mix->Incubation2 Epo_Derivative This compound Derivative Epo_Derivative->Incubation2 Activity_Measurement Measure MDH Activity Incubation2->Activity_Measurement

Caption: Experimental workflow for Hsp60 inhibition studies.

Conclusion and Future Directions

This compound and its derivatives represent a versatile class of natural product-inspired compounds with significant potential in oncology and neuropharmacology. Their multifaceted biological activities, stemming from the ability to induce apoptosis, arrest the cell cycle, and inhibit key molecular targets like Hsp60, make them attractive lead compounds for drug development. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to further explore the therapeutic applications of these fascinating molecules. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound derivatives through medicinal chemistry efforts, as well as on elucidating the downstream signaling pathways of Hsp60 inhibition to fully understand their neuritogenic effects. In vivo studies are also crucial to validate the preclinical findings and to pave the way for potential clinical applications.

References

Epolactaene: A Deep Dive into its Spectroscopic Profile and Biological Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Epolactaene, a natural product isolated from the marine fungus Penicillium sp., has garnered significant interest in the scientific community for its potent biological activities, including the induction of neurite outgrowth, cell cycle arrest, and apoptosis. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, detailed experimental protocols for its analysis, and an exploration of its known signaling pathways.

Spectroscopic Data Analysis

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Table 1: ¹H NMR Spectroscopic Data for this compound
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
26.28q7.0
37.25d11.5
46.78dd11.5, 14.5
56.21d14.5
72.35m
85.45m
95.65m
10-CH₃1.88s
113.65s
123.05d4.0
133.55d4.0
14-CH₃1.35s
16-CH₃1.95d7.0
OCH₃3.75s
OH4.50br s
NH8.10br s

Note: Data is based on spectra reported in the literature and may vary slightly depending on the solvent and instrument used.

Table 2: ¹³C NMR Spectroscopic Data for this compound
PositionChemical Shift (δ, ppm)
1167.5
2128.8
3140.1
4125.5
5138.5
632.4
728.9
8124.7
9135.2
10136.8
10-CH₃12.5
11205.1
1264.8
1368.2
1475.1
14-CH₃25.5
15172.8
1613.8
16-CH₃14.2
OCH₃51.9

Note: Data is based on spectra reported in the literature and may vary slightly depending on the solvent and instrument used.

Table 3: Mass Spectrometry, IR, and UV-Vis Data for this compound
Spectroscopic TechniqueData
High-Resolution Mass Spectrometry (HR-MS) m/z [M+Na]⁺ Calculated for C₂₁H₂₇NO₆Na: 412.1736; Found: 412.1739
Infrared (IR) Spectroscopy (cm⁻¹) 3400 (O-H, N-H stretching), 2960, 2930 (C-H stretching), 1740 (C=O, ester), 1680 (C=O, amide), 1640, 1610 (C=C stretching)
Ultraviolet-Visible (UV-Vis) Spectroscopy (nm) λ_max_: 263

Experimental Protocols

Detailed experimental procedures are crucial for the replication and verification of scientific findings. Below are generalized protocols for the isolation and spectroscopic analysis of this compound, based on methodologies described in the literature.

Isolation and Purification of this compound
  • Fermentation: Penicillium sp. is cultured in a suitable broth medium.

  • Extraction: The culture broth is extracted with an organic solvent such as ethyl acetate.

  • Chromatography: The crude extract is subjected to a series of chromatographic separations, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using deuterated solvents such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: High-resolution mass spectra are obtained using techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and elemental composition.

  • Infrared Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FT-IR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum is measured using a spectrophotometer, with the sample dissolved in a suitable solvent like ethanol or methanol.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways. Its ability to induce neurite outgrowth and apoptosis, as well as inhibit cell cycle progression, is linked to its interaction with specific cellular targets.

Inhibition of Heat Shock Protein 60 (Hsp60)

This compound has been identified as an inhibitor of the molecular chaperone Hsp60. This inhibition is thought to disrupt the proper folding of client proteins, leading to cellular stress and potentially triggering apoptosis. The downstream effects of Hsp60 inhibition are complex and can intersect with various cell survival and death pathways.

Hsp60_Inhibition_Pathway This compound This compound Hsp60 Hsp60 This compound->Hsp60 Inhibits Misfolded_Proteins Misfolded Proteins Hsp60->Misfolded_Proteins Leads to accumulation of UPR Unfolded Protein Response (UPR) Misfolded_Proteins->UPR Activates Apoptosis Apoptosis UPR->Apoptosis Can lead to

This compound's inhibition of Hsp60 leads to cellular stress.
Induction of Neurite Outgrowth

A hallmark of this compound's activity is its ability to induce neurite outgrowth in neuronal cell lines. While the exact mechanism is not fully elucidated, it is believed to involve the activation of signaling cascades that are also triggered by nerve growth factor (NGF), such as the Mitogen-Activated Protein Kinase (MAPK) pathway.

Neurite_Outgrowth_Pathway This compound This compound Upstream_Target Upstream Target(s) This compound->Upstream_Target Ras Ras Upstream_Target->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Transcription_Factors Transcription Factors (e.g., CREB) ERK->Transcription_Factors Phosphorylates Gene_Expression Neurite Outgrowth-Related Gene Expression Transcription_Factors->Gene_Expression Promotes Neurite_Outgrowth Neurite_Outgrowth Gene_Expression->Neurite_Outgrowth

Proposed MAPK pathway involvement in this compound-induced neurite outgrowth.
Inhibition of DNA Polymerases and Cell Cycle Arrest

This compound has been shown to inhibit mammalian DNA polymerases α and β.[1] This inhibition disrupts DNA replication, a critical process for cell division, leading to cell cycle arrest, primarily at the G0/G1 phase. This mechanism contributes to its anti-proliferative and potential anti-cancer properties.

DNA_Polymerase_Inhibition_Workflow This compound This compound DNA_Polymerase DNA Polymerase α/β This compound->DNA_Polymerase Inhibits DNA_Replication DNA Replication DNA_Polymerase->DNA_Replication Required for Cell_Cycle_Progression Cell Cycle Progression (S Phase) DNA_Replication->Cell_Cycle_Progression Allows Cell_Cycle_Arrest G0/G1 Arrest DNA_Replication->Cell_Cycle_Arrest Inhibition leads to

Mechanism of this compound-induced cell cycle arrest.

This technical guide provides a foundational understanding of the spectroscopic characteristics and biological activities of this compound. Further research is warranted to fully elucidate its complex mechanisms of action and to explore its therapeutic potential in neurodegenerative diseases and cancer.

References

Methodological & Application

Epolactaene in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epolactaene, a novel compound isolated from the fungus Penicillium sp., has garnered significant interest in cell biology and drug discovery due to its potent biological activities. It is recognized for its ability to induce neurite outgrowth in neuroblastoma cell lines and trigger apoptosis in various cancer cells.[1][2] Mechanistically, this compound exerts its effects through multiple pathways, primarily by inhibiting key enzymes involved in DNA replication and by modulating cellular stress responses. This document provides detailed application notes and protocols for the utilization of this compound in cell culture experiments, focusing on its mechanism of action and methodologies for studying its effects on neurite outgrowth, cell cycle progression, and apoptosis.

Mechanism of Action

This compound's cellular effects are attributed to its interaction with several intracellular targets:

  • Inhibition of DNA Polymerases and Topoisomerase II: this compound selectively inhibits mammalian DNA polymerase α and β, as well as human DNA topoisomerase II.[3] This inhibition disrupts DNA replication and repair processes, which can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.

  • Interaction with Heat Shock Protein 60 (Hsp60): this compound has been shown to covalently bind to cysteine 442 (Cys442) of human Hsp60, a mitochondrial chaperone protein.[1][4] This binding inhibits the chaperone activity of Hsp60, which is crucial for maintaining protein homeostasis.[5] The disruption of Hsp60 function can trigger cellular stress and contribute to the induction of apoptosis.

  • Cell Cycle Arrest: As a consequence of its impact on DNA synthesis and cellular stress, this compound can cause cell cycle arrest, primarily at the G0/G1 phase.[6]

The multi-targeted nature of this compound makes it a valuable tool for studying fundamental cellular processes and a potential candidate for therapeutic development.

Data Presentation: Quantitative Analysis of this compound Activity

The following table summarizes the known inhibitory concentrations (IC50) of this compound against key cellular enzymes. Note that comprehensive cytotoxic IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature and should be determined empirically for the cell line of interest.

Target EnzymeIC50 Value (µM)Reference
DNA Polymerase α25[3]
DNA Polymerase β94[3]
DNA Topoisomerase II10[3]

Signaling Pathway of this compound

The following diagram illustrates the primary molecular targets of this compound and their downstream cellular effects.

Epolactaene_Pathway cluster_dna DNA Replication & Topology cluster_chaperone Protein Folding cluster_effects Cellular Effects This compound This compound DNAPol DNA Polymerase α/β This compound->DNAPol TopoII Topoisomerase II This compound->TopoII Hsp60 Hsp60 This compound->Hsp60 CellCycleArrest G0/G1 Cell Cycle Arrest DNAPol->CellCycleArrest NeuriteOutgrowth Neurite Outgrowth DNAPol->NeuriteOutgrowth (in neuroblastoma cells) TopoII->CellCycleArrest TopoII->NeuriteOutgrowth (in neuroblastoma cells) Apoptosis Apoptosis Hsp60->Apoptosis CellCycleArrest->Apoptosis

Figure 1: this compound's molecular targets and resulting cellular outcomes.

Experimental Protocols

Neurite Outgrowth Assay in SH-SY5Y Cells

This protocol is designed to assess the neuritogenic effects of this compound on the human neuroblastoma cell line SH-SY5Y.

a. Experimental Workflow

Neurite_Outgrowth_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed Seed SH-SY5Y cells (e.g., 3 x 10^3 cells/well in 96-well plate) Incubate24h Incubate for 24 hours Seed->Incubate24h AddEpo Add this compound to cells Incubate24h->AddEpo PrepareEpo Prepare this compound dilutions (e.g., 5-60 µM) PrepareEpo->AddEpo Incubate48h Incubate for 48 hours AddEpo->Incubate48h Image Image cells using microscopy Incubate48h->Image Quantify Quantify neurite-bearing cells Image->Quantify

Figure 2: Workflow for the Neurite Outgrowth Assay.

b. Detailed Methodology

  • Cell Seeding:

    • Culture SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Seed the cells into a collagen-coated 96-well plate at a density of 3 x 10³ cells per well in 100 µL of media.

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 5 µM to 60 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Carefully remove the old medium from the cells and add 100 µL of the this compound-containing medium or vehicle control to the respective wells.

  • Incubation and Analysis:

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

    • After incubation, examine the cells under a phase-contrast microscope.

    • Capture images of multiple fields per well.

    • Quantify neurite outgrowth by counting the percentage of cells that possess at least one neurite with a length equal to or greater than the diameter of the cell body.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of this compound on cell cycle distribution.

a. Experimental Workflow

Cell_Cycle_Workflow cluster_culture Cell Culture & Treatment cluster_harvest Harvesting & Fixation cluster_stain Staining & Analysis SeedCells Seed cells in a 6-well plate Treat Treat with this compound (suggested range: 10-50 µM) for 24-48h SeedCells->Treat Harvest Harvest cells (trypsinize if adherent) Treat->Harvest WashPBS Wash with cold PBS Harvest->WashPBS Fix Fix in cold 70% ethanol WashPBS->Fix Stain Stain with Propidium Iodide (PI) and RNase A Fix->Stain Analyze Analyze by flow cytometry Stain->Analyze

Figure 3: Workflow for Cell Cycle Analysis.

b. Detailed Methodology

  • Cell Treatment:

    • Seed your cell line of choice (e.g., Jurkat, HeLa) in 6-well plates at a density that allows for logarithmic growth during the experiment.

    • Allow cells to attach and resume growth (typically 24 hours).

    • Treat the cells with various concentrations of this compound (a suggested starting range is 10-50 µM) and a vehicle control for 24 to 48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells. For suspension cells, collect them by centrifugation. For adherent cells, trypsinize and collect the cell suspension.

    • Wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

    • Resuspend the cell pellet in 1 ml of cold PBS.

    • While vortexing gently, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in a staining solution containing Propidium Iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V Staining

This protocol is for detecting apoptosis induced by this compound through the externalization of phosphatidylserine, measured by Annexin V binding.

a. Experimental Workflow

Apoptosis_Workflow cluster_culture_treat Cell Culture & Treatment cluster_harvest_stain Harvesting & Staining cluster_analyze_A Analysis SeedCellsA Seed cells in a 12-well plate TreatA Treat with this compound (suggested range: 10-100 µM) for 6-24h SeedCellsA->TreatA HarvestA Harvest both floating and adherent cells TreatA->HarvestA WashA Wash with cold PBS HarvestA->WashA Resuspend Resuspend in Annexin V Binding Buffer WashA->Resuspend StainA Add Annexin V-FITC and PI Resuspend->StainA IncubateDark Incubate for 15 min in the dark StainA->IncubateDark AnalyzeA Analyze by flow cytometry IncubateDark->AnalyzeA

Figure 4: Workflow for Apoptosis Assay.

b. Detailed Methodology

  • Induction of Apoptosis:

    • Seed cells (e.g., human leukemia B-cell line BALL-1) in 12-well plates.

    • Treat cells with a dose range of this compound (a suggested starting range is 10-100 µM) for a time course of 6 to 24 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting and Staining:

    • Harvest the cells. It is crucial to collect both the adherent and floating cell populations to include apoptotic bodies.

    • Wash the cells with cold PBS and centrifuge.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate at room temperature for 15 minutes in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • The cell populations can be distinguished as follows:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

References

Assaying DNA Polymerase Inhibition by Epolactaene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epolactaene, a naturally occurring compound isolated from the fungus Penicillium sp., has garnered significant interest in biomedical research due to its diverse biological activities, including neuritogenic effects and apoptosis induction in cancer cells.[1][2] Notably, this compound and its derivatives have been identified as selective inhibitors of mammalian DNA polymerases, key enzymes in DNA replication and repair.[3] This property makes this compound a compelling candidate for further investigation in cancer chemotherapy and other therapeutic areas where modulation of DNA synthesis is desirable.

This document provides detailed application notes and protocols for assaying the inhibitory effects of this compound on DNA polymerase activity. The methodologies described herein are designed to be accessible to researchers in cell biology, biochemistry, and pharmacology, providing a framework for screening and characterizing potential DNA polymerase inhibitors.

Mechanism of Action and Specificity

This compound and its derivatives have been shown to selectively inhibit the activities of mammalian DNA polymerase α, β, and λ.[4] Studies have indicated that the long alkyl side chain of the this compound molecule plays a crucial role in its inhibitory effect.[3][4] Importantly, this compound does not significantly inhibit plant or prokaryotic DNA polymerases, nor does it affect other DNA metabolic enzymes such as telomerase or RNA polymerase, highlighting its specificity for certain mammalian DNA polymerases.[3][4] The compound does not appear to function through DNA intercalation.[3]

Data Presentation: Inhibitory Activity of this compound and its Derivatives

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the reported IC50 values for this compound and a potent derivative against various mammalian DNA polymerases.

CompoundDNA Polymerase α (IC50)DNA Polymerase β (IC50)DNA Polymerase λ (IC50)
This compound25 µM[3]94 µM[3]Not Reported
C18-alkyl chain conjugated this compound13 µM[4]135 µM[4]4.4 µM[4]

Experimental Protocols

Protocol 1: DNA Polymerase Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on the activity of a purified mammalian DNA polymerase. The assay measures the incorporation of radiolabeled deoxynucleoside triphosphates (dNTPs) into a DNA template.

Materials and Reagents:

  • Purified mammalian DNA polymerase (e.g., DNA Polymerase α, β, or λ)

  • This compound (and/or its derivatives)

  • Activated Calf Thymus DNA (template/primer)

  • Deoxynucleoside triphosphate (dNTP) mix (dATP, dGTP, dCTP, dTTP)

  • [³H]dTTP (radiolabeled tracer)

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA)

  • Stop Solution (e.g., 10% Trichloroacetic acid (TCA), 1% Sodium pyrophosphate)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

  • Microcentrifuge tubes

  • Pipettes and tips

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in the reaction buffer to achieve a range of final concentrations for the assay.

    • Prepare the reaction mix containing activated calf thymus DNA, dNTP mix (with a final concentration of each dNTP typically in the low micromolar range), and [³H]dTTP in the reaction buffer.

  • Assay Setup:

    • In microcentrifuge tubes, add the following in order:

      • Reaction Buffer

      • This compound dilution (or vehicle control - DMSO)

      • Reaction mix (containing template/primer and dNTPs)

    • Pre-incubate the mixture at the optimal temperature for the specific DNA polymerase (e.g., 37°C) for 5 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding the purified DNA polymerase to each tube.

    • Incubate the reaction at the optimal temperature for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range of activity.

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold Stop Solution.

    • Incubate the tubes on ice for 10-15 minutes to precipitate the DNA.

  • Measurement of Incorporated Radioactivity:

    • Filter the contents of each tube through a glass fiber filter under vacuum.

    • Wash the filters several times with cold Stop Solution and then with ethanol to remove unincorporated [³H]dTTP.

    • Dry the filters completely.

    • Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of DNA polymerase inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the dose-response curve.

Visualizations

DNA_Polymerase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Reagents (this compound, Buffers, dNTPs) setup Assay Setup (Add Reagents to Tubes) prep_reagents->setup prep_rxn_mix Prepare Reaction Mix (Template, dNTPs, [3H]dTTP) prep_rxn_mix->setup pre_incubate Pre-incubation (5 min at 37°C) setup->pre_incubate Incubate add_enzyme Add DNA Polymerase pre_incubate->add_enzyme Start Reaction incubate Incubation (30-60 min at 37°C) add_enzyme->incubate stop_rxn Stop Reaction (Add TCA) incubate->stop_rxn filter Filter and Wash stop_rxn->filter measure Measure Radioactivity (Scintillation Counting) filter->measure analyze Data Analysis (Calculate % Inhibition, IC50) measure->analyze

Caption: Workflow for DNA Polymerase Inhibition Assay.

Epolactaene_MoA This compound This compound DNA_Polymerase Mammalian DNA Polymerase (α, β, λ) This compound->DNA_Polymerase Inhibits DNA_Replication DNA Replication & Repair DNA_Polymerase->DNA_Replication Required for Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis DNA_Replication->Apoptosis Can trigger

Caption: Proposed Mechanism of this compound Action.

References

Measuring Epolactaene-Induced Apoptosis via Flow Cytometry: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epolactaene, a novel compound isolated from the fungus Penicillium sp., has garnered significant interest for its neuritogenic and anti-tumor activities. Notably, this compound has been shown to induce apoptosis in various cancer cell lines, particularly in leukemia cells, in a dose- and time-dependent manner.[1] This application note provides detailed protocols for measuring this compound-induced apoptosis using flow cytometry, a powerful technique for single-cell analysis. The described methods will enable researchers to quantify apoptosis and dissect the underlying cellular mechanisms, aiding in the evaluation of this compound and its derivatives as potential therapeutic agents.

The primary mechanisms through which this compound is understood to induce apoptosis involve the inhibition of DNA polymerase and topoisomerase II, and its interaction with Heat Shock Protein 60 (Hsp60).[2][3] Inhibition of DNA replication and repair enzymes can lead to cell cycle arrest and the initiation of the apoptotic cascade.[2] Furthermore, this compound's interaction with Hsp60 can modulate its chaperone activity, which is implicated in the regulation of apoptosis through pathways involving pro-caspase-3 and p53.

This document outlines protocols for three key flow cytometry-based assays to characterize the apoptotic response to this compound:

  • Annexin V & Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase-3/7 Activity Assay: To measure the activation of executioner caspases, a hallmark of apoptosis.

  • Mitochondrial Membrane Potential (ΔΨm) Assay: To assess mitochondrial integrity, a critical factor in the intrinsic apoptotic pathway.

  • Cell Cycle Analysis: To determine the effect of this compound on cell cycle progression.

Proposed Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the putative signaling pathway for apoptosis induction by this compound, based on current literature.

Epolactaene_Apoptosis_Pathway Proposed Signaling Pathway of this compound-Induced Apoptosis cluster_nucleus Nucleus cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound DNA_Polymerase DNA Polymerase α/β This compound->DNA_Polymerase Inhibition Topoisomerase_II Topoisomerase II This compound->Topoisomerase_II Inhibition Hsp60 Hsp60 This compound->Hsp60 Binding & Modulation DNA_Damage DNA Damage & Replication Stress Topoisomerase_II->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Phase) DNA_Damage->Cell_Cycle_Arrest MMP_Loss ΔΨm Depolarization Cell_Cycle_Arrest->MMP_Loss Pro_Caspase3 Pro-Caspase-3 Hsp60->Pro_Caspase3 Modulates Maturation Caspase3 Active Caspase-3 Pro_Caspase3->Caspase3 Activation Apoptosis_Execution Apoptosis Execution (Substrate Cleavage, DNA Fragmentation) Caspase3->Apoptosis_Execution Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Cytochrome_c->Pro_Caspase3 Activates via Apoptosome

Caption: Proposed mechanism of this compound-induced apoptosis.

Data Presentation

The following tables provide an example of how to present quantitative data from flow cytometry experiments investigating the dose-dependent and time-course effects of this compound on apoptosis and cell cycle distribution in a hypothetical leukemia cell line.

Table 1: Dose-Dependent Effect of this compound on Apoptosis (24-hour treatment)

This compound (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Control)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
1085.6 ± 3.58.1 ± 1.26.3 ± 1.0
2560.3 ± 4.225.4 ± 2.514.3 ± 1.8
5035.8 ± 5.145.2 ± 3.819.0 ± 2.2
10015.1 ± 3.950.5 ± 4.534.4 ± 3.1

Table 2: Time-Course of Apoptosis Induction by this compound (50 µM)

Incubation Time (hours)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
096.1 ± 1.82.1 ± 0.41.8 ± 0.3
680.5 ± 3.312.3 ± 1.57.2 ± 0.9
1262.7 ± 4.028.9 ± 2.88.4 ± 1.1
2435.8 ± 5.145.2 ± 3.819.0 ± 2.2
4810.2 ± 2.535.1 ± 4.154.7 ± 5.5

Table 3: Effect of this compound on Cell Cycle Distribution (24-hour treatment)

This compound (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptotic) (%)
0 (Control)55.4 ± 2.830.1 ± 1.914.5 ± 1.21.2 ± 0.3
1065.2 ± 3.120.5 ± 2.010.3 ± 1.54.0 ± 0.8
2570.1 ± 3.515.3 ± 1.88.6 ± 1.16.0 ± 1.0
5068.5 ± 4.210.2 ± 1.56.3 ± 0.915.0 ± 2.1
10050.3 ± 5.08.1 ± 1.25.6 ± 0.836.0 ± 4.5

Experimental Protocols

General Cell Culture and Treatment with this compound

Materials:

  • Leukemia cell line (e.g., BALL-1, Jurkat)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound stock solution (in DMSO)

  • 6-well or 96-well culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Seed cells at a density of 0.5 - 1 x 10⁶ cells/mL in culture plates.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

  • Add the this compound dilutions to the cells. Include a vehicle control (DMSO only).

  • Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours).

Annexin V & Propidium Iodide (PI) Staining

This assay identifies early apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[4][5][6]

Workflow:

AnnexinV_Workflow Start Treated Cells Harvest Harvest & Wash (PBS) Start->Harvest Resuspend Resuspend in 1X Binding Buffer Harvest->Resuspend Stain Add Annexin V-FITC & Propidium Iodide Resuspend->Stain Incubate Incubate 15 min (Room Temp, Dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Caption: Annexin V/PI staining workflow.

Protocol:

  • Harvest cells by centrifugation (300 x g for 5 minutes).

  • Wash the cell pellet twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL).

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Caspase-3/7 Activity Assay

This assay utilizes a cell-permeable substrate that fluoresces upon cleavage by active caspases-3 and -7.[7]

Workflow:

Caspase_Workflow Start Treated Cells in Culture Add_Substrate Add Caspase-3/7 Substrate Start->Add_Substrate Incubate Incubate 30-60 min (37°C, 5% CO₂) Add_Substrate->Incubate Harvest Harvest & Wash Incubate->Harvest Analyze Analyze by Flow Cytometry Harvest->Analyze MMP_Workflow Start Treated Cells Harvest Harvest & Wash Start->Harvest Stain Resuspend in medium with JC-1 Dye Harvest->Stain Incubate Incubate 15-30 min (37°C, 5% CO₂) Stain->Incubate Wash_Final Wash with PBS Incubate->Wash_Final Analyze Analyze by Flow Cytometry Wash_Final->Analyze CellCycle_Workflow Start Treated Cells Harvest Harvest & Wash Start->Harvest Fix Fix in cold 70% Ethanol Harvest->Fix Wash_Fix Wash to remove Ethanol Fix->Wash_Fix Stain Stain with PI/ RNase Solution Wash_Fix->Stain Incubate Incubate 30 min (Room Temp, Dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

References

Epolactaene-Hsp60 Binding Assay: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Characterizing the Interaction Between Epolactaene and Hsp60

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the binding of the natural product this compound to Heat Shock Protein 60 (Hsp60). Included are detailed protocols for an in vitro binding assay and a functional chaperone activity assay, alongside data presentation tables and workflow diagrams to facilitate experimental design and execution.

This compound, a metabolite isolated from Penicillium sp., has been identified as a covalent inhibitor of human Hsp60, a key molecular chaperone involved in protein folding and cellular stress response.[1] The specific interaction involves the alkylation of the Cysteine 442 residue within Hsp60 by this compound and its derivatives, leading to the inhibition of its chaperone activity.[1][2] Understanding and quantifying this interaction is crucial for the development of potential therapeutic agents targeting Hsp60-mediated pathways.

Data Presentation

The following tables summarize the key findings regarding the this compound-Hsp60 interaction. These tables are designed for easy comparison and as a template for researchers to populate with their own experimental data.

Table 1: Summary of this compound and Derivatives' Interaction with Hsp60

CompoundBinding to Hsp60Target ResidueInhibition of Hsp60 Chaperone ActivityReference
This compoundYesCysteine 442Yes[1]
ETB (this compound tertiary butyl ester)YesCysteine 442Yes[1]
bio-ETB (biotin-conjugated ETB)YesCysteine 442Not Reported[1]
i-ETB (inactive ETB analogue)NoNot ApplicableNo[1]

Table 2: Quantitative Analysis of this compound's Effect on Hsp60 Chaperone Activity

CompoundParameterValueConditionsReference
This compound/ETBInhibitory Concentration2–4 µMIn vitro refolding reaction mixture[1]
This compound/ETBIC50Data not availableTo be determined experimentally
This compoundKd (Binding Affinity)Data not availableTo be determined experimentally

Experimental Protocols

This section provides detailed methodologies for the key experiments to characterize the this compound-Hsp60 interaction.

Protocol 1: In Vitro this compound-Hsp60 Binding Assay using Biotinylated this compound

This protocol describes an in vitro binding assay to detect the covalent interaction between this compound and recombinant Hsp60 using a biotinylated this compound derivative (bio-ETB). The detection is performed via Western blotting.

Materials:

  • Recombinant human Hsp60 (His-tagged)

  • Biotinylated this compound tertiary butyl ester (bio-ETB)

  • This compound or ETB (for competition assay)

  • Inactive this compound analogue (i-ETB, for specificity control)

  • Binding Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking Buffer: 5% (w/v) non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Western blot imaging system

Procedure:

  • Incubation:

    • In a microcentrifuge tube, prepare the reaction mixture by adding recombinant Hsp60 to the Binding Buffer to a final concentration of 0.5-1.0 µM.

    • For competition and control experiments, pre-incubate Hsp60 with a 10-fold molar excess of unlabeled this compound/ETB or inactive i-ETB for 30 minutes at room temperature.

    • Add bio-ETB to the reaction mixture to a final concentration of 1-5 µM.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

  • SDS-PAGE and Western Blotting:

    • Stop the reaction by adding 4X SDS-PAGE loading buffer and boiling for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate the membrane with Streptavidin-HRP conjugate (diluted in Blocking Buffer according to the manufacturer's instructions) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions and incubate with the membrane.

    • Capture the chemiluminescent signal using an imaging system. A band corresponding to the molecular weight of Hsp60 (approximately 60 kDa) indicates binding of bio-ETB.

Protocol 2: Hsp60 Chaperone Activity Assay (Citrate Synthase Aggregation)

This protocol measures the ability of Hsp60 to prevent the thermal aggregation of a substrate protein, citrate synthase, and assesses the inhibitory effect of this compound on this activity.

Materials:

  • Recombinant human Hsp60

  • Citrate Synthase (CS) from porcine heart

  • This compound or ETB

  • Refolding Buffer: 40 mM HEPES-KOH (pH 7.5), 50 mM KCl, 10 mM Mg(OAc)₂, 2 mM DTT

  • Spectrophotometer or plate reader capable of measuring absorbance at 360 nm

Procedure:

  • Preparation of Denatured Citrate Synthase:

    • Prepare a 10 µM stock solution of citrate synthase in 10 mM HEPES-KOH (pH 7.5).

    • Denature the citrate synthase by incubating at 43°C for 30 minutes. This will cause the CS to unfold and become aggregation-prone.

  • Aggregation Assay:

    • Set up reaction mixtures in a cuvette or a 96-well plate.

    • Control (Aggregation): Add denatured citrate synthase to the Refolding Buffer to a final concentration of 100 nM.

    • Hsp60 Protection: Pre-incubate recombinant Hsp60 (200 nM) in Refolding Buffer at 43°C for 5 minutes. Then, add denatured citrate synthase to a final concentration of 100 nM.

    • This compound Inhibition: Pre-incubate recombinant Hsp60 (200 nM) with the desired concentration of this compound (e.g., 0.1 - 10 µM) in Refolding Buffer at room temperature for 30 minutes. Warm the mixture to 43°C for 5 minutes, then add denatured citrate synthase to a final concentration of 100 nM.

    • Immediately start monitoring the absorbance at 360 nm over time (e.g., every minute for 30-60 minutes) at a constant temperature of 43°C. An increase in absorbance indicates protein aggregation.

  • Data Analysis:

    • Plot the absorbance at 360 nm against time for each condition.

    • The rate of aggregation can be determined from the slope of the initial linear phase of the curve.

    • Calculate the percentage of protection by Hsp60 and the percentage of inhibition by this compound.

Visualizations

The following diagrams illustrate the key experimental workflows and the proposed signaling pathway.

Epolactaene_Hsp60_Interaction cluster_signaling This compound-Hsp60 Signaling Pathway This compound This compound Hsp60 Hsp60 This compound->Hsp60 Covalent Binding Cys442 Cysteine 442 Inhibition Inhibition of Chaperone Activity Hsp60->Inhibition

Caption: this compound covalently binds to the Cysteine 442 residue of Hsp60, leading to the inhibition of its chaperone activity.

Binding_Assay_Workflow cluster_workflow In Vitro Binding Assay Workflow start Start incubation Incubate Recombinant Hsp60 with bio-ETB start->incubation sds_page SDS-PAGE incubation->sds_page western_blot Western Blot sds_page->western_blot detection Detect with Streptavidin-HRP western_blot->detection end End detection->end Chaperone_Assay_Workflow cluster_chaperone_workflow Hsp60 Chaperone Activity Assay Workflow start_chaperone Start denature_cs Thermally Denature Citrate Synthase (CS) start_chaperone->denature_cs incubate_hsp60 Incubate Hsp60 +/- this compound with Denatured CS denature_cs->incubate_hsp60 measure_absorbance Monitor Aggregation (Absorbance at 360 nm) incubate_hsp60->measure_absorbance analyze_data Analyze Data measure_absorbance->analyze_data end_chaperone End analyze_data->end_chaperone

References

Application Notes and Protocols: Synthesis of Epolactaene Derivatives for Structure-Activity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and structure-activity relationships (SAR) of epolactaene and its derivatives. This compound, a natural product isolated from the fungus Penicillium sp., has garnered significant interest due to its diverse biological activities, including neurite outgrowth stimulation, cell cycle arrest, and induction of apoptosis.[1][2] This document outlines detailed protocols for the synthesis of key this compound analogs and summarizes their biological activities to guide further research and drug development efforts.

Structure-Activity Relationship Data

The biological activity of this compound derivatives is highly dependent on their chemical structure. The α,β-epoxy-γ-lactam core and the length and composition of the side chain are critical for activity.[3][4] Modifications to these regions have been explored to understand the pharmacophore and to develop more potent and selective analogs. The following tables summarize the quantitative data from various SAR studies.

Inhibition of DNA Polymerases and Topoisomerase II

This compound and its derivatives have been shown to inhibit mammalian DNA polymerases α and β, as well as human DNA topoisomerase II.[3][5] The inhibitory activity is influenced by the side chain structure.

CompoundTargetIC50 (µM)Reference
This compoundDNA Polymerase α25[3]
DNA Polymerase β94[3]
Topoisomerase II10[3]
Compound 5 (C18-alkyl chain)DNA Polymerase α13[4][5]
DNA Polymerase β78[4]
DNA Polymerase λ4.4[5]
Topoisomerase II5[5]
Inhibition of Hsp60 Chaperone Activity

A key molecular target of this compound is the heat shock protein 60 (Hsp60).[1][6] this compound and its active derivatives covalently bind to Cys442 of Hsp60, leading to the inhibition of its chaperone activity.[7]

CompoundHsp60 Chaperone Activity InhibitionReference
This compoundActive[1][6]
ETB (this compound tertiary butyl ester)Active[6][7]
i-ETB (inactive ETB analogue)Inactive[7]
Induction of Apoptosis

The side chain structure of this compound derivatives also plays a crucial role in their ability to induce apoptosis in cancer cell lines. A longer, more hydrophobic side chain generally correlates with increased apoptotic activity.[2]

CompoundApoptosis-Inducing ActivityCorrelation with log PReference
This compoundDose- and time-dependent-[2]
Derivative with straight long alkyl chainMore effective than this compoundGood correlation[2]
Derivatives with short alkyl side chainWeaker apoptosis-inducing actionsGood correlation[2]

Signaling Pathways

This compound-Induced Apoptosis

This compound and its derivatives trigger apoptosis through the intrinsic pathway. This process is often associated with the hydrophobicity of the side chain. While the precise upstream signaling events are still under investigation, the pathway culminates in the activation of caspases and programmed cell death.

This compound This compound Derivative (Hydrophobic Side Chain) Membrane Mitochondrial Membrane This compound->Membrane perturbs CytochromeC Cytochrome c Release Membrane->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic pathway of apoptosis induced by this compound derivatives.

Inhibition of Hsp60 Chaperone Activity

The interaction of this compound with Hsp60 is a key mechanism of its anticancer activity. The α,β-unsaturated ketone moiety of this compound is crucial for the covalent modification of Hsp60.

This compound This compound / ETB Hsp60 Hsp60 This compound->Hsp60 targets Cys442 Cysteine 442 This compound->Cys442 covalently binds to Hsp60->Cys442 contains Inhibition Inhibition of Chaperone Activity Cys442->Inhibition CellGrowth Inhibition of Cancer Cell Growth Inhibition->CellGrowth

Caption: Mechanism of Hsp60 inhibition by this compound derivatives.

Experimental Protocols

The following are generalized protocols for the synthesis of this compound and its derivatives, based on published literature. Researchers should consult the primary references for detailed experimental conditions and characterization data.

Protocol 1: Total Synthesis of (+)-Epolactaene

This protocol outlines a key convergent total synthesis approach.

Workflow:

start Commercially Available Starting Materials side_chain Synthesis of Side-Chain Aldehyde start->side_chain lactone Synthesis of Epoxy Lactone Core start->lactone coupling Coupling Reaction side_chain->coupling lactone->coupling final_steps Final Modifications and Deprotection coupling->final_steps This compound (+)-Epolactaene final_steps->this compound

Caption: General workflow for the total synthesis of this compound.

Materials:

  • (S)-3-butyn-2-ol

  • Methyl (Z)-2-iodo-2-butenoate

  • (2R,3S,4S)-2-trimethylsilyl-2,3-epoxy-4-methyl-γ-butyrolactone

  • Various reagents and solvents for multi-step organic synthesis

Procedure:

  • Synthesis of the Side-Chain Aldehyde: The conjugated (E,E,E)-triene side chain is constructed through a series of stereoselective reactions, including Zr-catalyzed methylalumination and Pd-catalyzed cross-coupling reactions. The terminal alkyne is then converted to the desired aldehyde.

  • Synthesis of the Epoxy Lactone Core: The α,β-epoxy-γ-lactam core is synthesized from a chiral starting material such as (S)-3-butyn-2-ol over several steps, including stereoselective epoxidation.

  • Coupling of the Side Chain and the Lactone Core: The side-chain aldehyde and the epoxy lactone core are coupled using a suitable methodology, such as an aldol-type condensation.

  • Final Modifications: The coupled product undergoes final modifications, including deprotection and functional group transformations, to yield (+)-Epolactaene.

For detailed reaction conditions and stereoselective steps, refer to the total synthesis literature.[8][9]

Protocol 2: Synthesis of Biotinylated this compound Derivatives

This protocol describes the preparation of biotinylated probes for pull-down assays and target identification studies.

Materials:

  • This compound or a suitable derivative with a functional group for conjugation (e.g., a terminal alkyne or azide)

  • Biotin linker with a complementary reactive group (e.g., azide or alkyne)

  • Copper(I) catalyst (for click chemistry)

  • Appropriate solvents (e.g., THF, water)

Procedure:

  • Synthesis of a Functionalized this compound Derivative: Synthesize an this compound analog bearing a functional group suitable for bioconjugation, such as a terminal alkyne. This can be achieved by incorporating an alkyne-containing building block during the synthesis of the side chain.

  • Synthesis of a Biotin Linker: Prepare a biotin linker with a complementary reactive group, for instance, an azide. Various biotinylation reagents are commercially available or can be synthesized.

  • Click Chemistry Conjugation: Dissolve the functionalized this compound derivative and the biotin-azide linker in a suitable solvent system. Add a copper(I) catalyst (e.g., copper(I) iodide) to initiate the cycloaddition reaction.

  • Purification: Purify the resulting biotinylated this compound derivative using appropriate chromatographic techniques, such as silica gel chromatography or HPLC.

For specific examples of biotinylated this compound derivatives and their applications, refer to the relevant literature.[10]

These protocols and data provide a valuable resource for researchers working on the development of this compound-based therapeutics. The modular nature of the synthesis allows for the generation of diverse libraries of analogs for comprehensive SAR studies, which will be instrumental in optimizing the biological activity and elucidating the molecular mechanisms of this promising class of compounds.

References

Application Notes and Protocols: Utilizing Epolactaene to Investigate Neurite Outgrowth Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epolactaene, a fungal metabolite, and its synthetic derivatives have emerged as potent inducers of neurite outgrowth in neuronal cell lines, particularly the human neuroblastoma SH-SY5Y cell line. This characteristic makes it a valuable pharmacological tool for dissecting the intricate signaling pathways that govern neuronal differentiation and morphogenesis. These application notes provide a comprehensive overview of the use of this compound to study neurite outgrowth, including its proposed mechanism of action, detailed experimental protocols, and a summary of key quantitative data. The information presented herein is intended to guide researchers in designing and executing experiments to explore the therapeutic potential of targeting these pathways for neuroregenerative therapies.

Introduction

Neurite outgrowth is a fundamental process in the development and regeneration of the nervous system, involving the extension of axons and dendrites to form functional neuronal circuits. The signaling cascades that regulate this process are complex, involving a coordinated interplay between extracellular cues and intracellular effectors that ultimately modulate cytoskeletal dynamics. This compound has been identified as a novel, non-protein neurotrophic compound that promotes neuritogenesis, offering a unique opportunity to probe these signaling events.[1] Studies have shown that this compound and its analogs can induce a bipolar morphology in SH-SY5Y cells, a model system for neuronal differentiation.[2]

The primary mechanism of action of this compound appears to be linked to the arrest of the cell cycle at the G0/G1 phase, a state often associated with cellular differentiation.[2] Furthermore, it has been suggested that this compound may act through the acylation of specific molecular targets within the cell.[2] While the direct signaling pathway from this compound to cytoskeletal rearrangement is not yet fully elucidated, it is hypothesized to converge on key regulators of actin and microtubule dynamics, such as the Rho family of small GTPases.

Data Presentation

The following tables summarize the quantitative data from studies investigating the neuritogenic effects of this compound and its derivatives on SH-SY5Y human neuroblastoma cells.

Table 1: Neuritogenic Activity of this compound Analogs on SH-SY5Y Cells

CompoundConcentration (µM)Percentage of Neurite-Bearing Cells (%)
Control (0.1% MeOH)-<5
MT-57.4~20
MT-559.466.6
MT-1917.8>40
MT-2029.5>40
MT-218.9>40
dibutyryl cAMP100062

Data extracted from a study by Kakeya et al. (1997).[2] The percentage of neurite-bearing cells was determined after 48 hours of treatment. A neurite-bearing cell was defined as a cell having at least one neurite with a length equal to or greater than the diameter of the cell body.

Table 2: Effect of this compound Analogs on Cell Cycle Progression in SH-SY5Y Cells

TreatmentRatio of G1-phase cells to S-phase cells
0.1% MeOH (Control)2.9
MT-5 (59.4 µM)7.0
MT-21 (8.9 µM)7.1

Data from Kakeya et al. (1997) demonstrating that active this compound analogs induce cell cycle arrest at the G0/G1 phase.[2]

Signaling Pathways

While the direct molecular targets of this compound in the context of neurite outgrowth are still under investigation, a hypothesized signaling pathway can be constructed based on its known effects and the established mechanisms of neuritogenesis. This compound's induction of G0/G1 cell cycle arrest is a critical initiating event. This cell cycle exit is a common prerequisite for neuronal differentiation. From this point, the signaling cascade is proposed to engage the Rho family of small GTPases—RhoA, Rac1, and Cdc42—which are master regulators of the actin and microtubule cytoskeletons.

Epolactaene_Signaling_Pathway cluster_0 This compound Treatment cluster_1 Cellular Effects cluster_2 Downstream Signaling (Hypothesized) cluster_3 Morphological Outcome This compound This compound CellCycleArrest G0/G1 Cell Cycle Arrest This compound->CellCycleArrest TargetAcylation Putative Target Acylation This compound->TargetAcylation RhoGTPases Rho Family GTPases (RhoA, Rac1, Cdc42) CellCycleArrest->RhoGTPases downstream signaling TargetAcylation->RhoGTPases downstream signaling ActinDynamics Actin Cytoskeleton Rearrangement RhoGTPases->ActinDynamics MicrotubuleDynamics Microtubule Stabilization RhoGTPases->MicrotubuleDynamics NeuriteOutgrowth Neurite Outgrowth ActinDynamics->NeuriteOutgrowth MicrotubuleDynamics->NeuriteOutgrowth

Caption: Hypothesized signaling pathway of this compound-induced neurite outgrowth.

Experimental Protocols

Protocol 1: SH-SY5Y Cell Culture and Differentiation for Neurite Outgrowth Assays

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagen-coated 96-well plates

  • This compound or its derivatives (e.g., MT-5, MT-21)

  • Vehicle control (e.g., DMSO or MeOH)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture: Maintain SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed the SH-SY5Y cells onto collagen-coated 96-well plates at a density of 3 x 10³ cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plates for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound or its analogs in culture medium. Add the test compounds or vehicle control to the respective wells.

  • Differentiation: Incubate the treated cells for 48 hours to induce neurite outgrowth.

Protocol 2: Quantification of Neurite Outgrowth

Materials:

  • Phase-contrast microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Image Acquisition: Following the 48-hour incubation period, capture images of multiple random fields for each treatment condition using a phase-contrast microscope.

  • Neurite Scoring: A cell is scored as positive for neurite outgrowth if it possesses at least one neurite that is equal to or longer than the diameter of the cell body.[2]

  • Data Analysis: For each treatment group, count the total number of cells and the number of neurite-bearing cells in each captured image.

  • Calculation: Calculate the percentage of neurite-bearing cells using the following formula: (Number of neurite-bearing cells / Total number of cells) x 100

  • Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between treatment groups and the control.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for studying the effects of this compound on neurite outgrowth in SH-SY5Y cells.

Experimental_Workflow start Start cell_culture Culture SH-SY5Y Cells start->cell_culture cell_seeding Seed Cells on Collagen-Coated Plates cell_culture->cell_seeding treatment Treat with this compound or Vehicle Control cell_seeding->treatment incubation Incubate for 48 hours treatment->incubation imaging Image Acquisition (Phase-Contrast Microscopy) incubation->imaging analysis Quantify Neurite Outgrowth imaging->analysis end End analysis->end

Caption: General experimental workflow for a neurite outgrowth assay using this compound.

Conclusion

This compound and its derivatives represent a valuable class of small molecules for elucidating the molecular mechanisms that drive neurite outgrowth. Their ability to induce neuronal differentiation in a manner that is seemingly independent of traditional neurotrophin signaling pathways provides a unique avenue for discovering novel drug targets for promoting nerve regeneration. The protocols and data presented here offer a solid foundation for researchers to utilize this compound as a tool to explore the intricate signaling networks governing neuronal morphogenesis. Further research, including proteomic and genetic approaches, will be crucial to definitively identify the direct molecular targets of this compound and to fully map the downstream signaling cascades that lead to the profound morphological changes observed in treated neuronal cells.

References

Epolactaene: A Versatile Tool for Probing the G1 Phase of the Cancer Cell Cycle

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Epolactaene, a naturally occurring polyketide isolated from the fungus Penicillium sp., has emerged as a valuable chemical probe for investigating the intricate mechanisms of cell cycle control in cancer. Its ability to induce a robust cell cycle arrest at the G0/G1 phase allows researchers to dissect the molecular events governing this critical checkpoint.[1] Furthermore, this compound's diverse biological activities, including the induction of apoptosis and interaction with key cellular proteins, make it a multifaceted tool for cancer research and drug discovery.[2] These application notes provide a comprehensive overview of this compound's utility in cancer cell cycle research, complete with detailed protocols for key experiments and illustrative diagrams to clarify its mechanism of action and experimental application.

Mechanism of Action: A Multi-Targeted Approach to Cell Cycle Inhibition

This compound exerts its anti-cancer effects through a multi-pronged mechanism, primarily targeting enzymatic activities crucial for DNA replication and cell cycle progression, and modulating the function of chaperone proteins.

Inhibition of DNA Polymerases and Topoisomerase II: this compound has been shown to selectively inhibit the activities of mammalian DNA polymerase α and β, as well as human DNA topoisomerase II.[3] These enzymes are essential for DNA synthesis and replication, and their inhibition leads to a halt in the cell cycle. The inhibitory concentrations (IC50) for these enzymatic activities are summarized in the table below.

Interaction with Heat Shock Protein 60 (Hsp60): A key molecular target of this compound is the ubiquitously expressed chaperone protein, Hsp60. This compound has been demonstrated to covalently bind to Hsp60, leading to the inhibition of its chaperone activity. This interaction is thought to contribute to the downstream effects of this compound on cell cycle regulation and apoptosis.

Induction of G0/G1 Cell Cycle Arrest: The culmination of this compound's molecular interactions is a pronounced arrest of the cell cycle in the G0/G1 phase in various cancer cell lines, including human neuroblastoma SH-SY5Y cells.[1] This G1 arrest prevents cancer cells from entering the S phase (DNA synthesis), effectively halting their proliferation. While the precise signaling cascade initiated by this compound leading to G1 arrest is an area of ongoing research, it is hypothesized to involve the modulation of key G1 checkpoint proteins such as cyclin D, cyclin-dependent kinases 4 and 6 (CDK4/6), and cyclin E/CDK2 complexes.

Data Presentation

Table 1: Inhibitory Activity of this compound on DNA Metabolic Enzymes

Enzyme TargetIC50 (µM)Reference
Mammalian DNA Polymerase α25[3]
Mammalian DNA Polymerase β94[3]
Human DNA Topoisomerase II10[3]

Table 2: Illustrative Example of this compound-Induced G1 Cell Cycle Arrest in a Cancer Cell Line

Note: The following data is illustrative and intended to demonstrate the expected outcome of a cell cycle analysis experiment. Specific percentages will vary depending on the cell line, this compound concentration, and incubation time.

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control (DMSO)45%35%20%
This compound (10 µM)65%20%15%
This compound (25 µM)80%10%10%

Mandatory Visualizations

Signaling Pathway of G1 Phase Cell Cycle Arrest

G1_Arrest_Pathway This compound This compound Hsp60 Hsp60 Inactivation This compound->Hsp60 DNA_Polymerase DNA Polymerase α/β Inhibition This compound->DNA_Polymerase Topoisomerase_II Topoisomerase II Inhibition This compound->Topoisomerase_II G1_Checkpoint_Proteins Modulation of G1 Checkpoint Proteins (e.g., Cyclin D, CDK4/6) Hsp60->G1_Checkpoint_Proteins DNA_Polymerase->G1_Checkpoint_Proteins Topoisomerase_II->G1_Checkpoint_Proteins G1_Arrest G1 Phase Cell Cycle Arrest G1_Checkpoint_Proteins->G1_Arrest

Caption: Proposed mechanism of this compound-induced G1 cell cycle arrest.

Experimental Workflow for Cell Cycle Analysis

Cell_Cycle_Workflow cluster_cell_culture Cell Culture and Treatment cluster_staining Cell Staining cluster_analysis Data Acquisition and Analysis Seed_Cells Seed Cancer Cells Treat_Cells Treat with this compound (and Vehicle Control) Seed_Cells->Treat_Cells Incubate Incubate for a Defined Period Treat_Cells->Incubate Harvest_Cells Harvest and Fix Cells Incubate->Harvest_Cells RNase_Treatment Treat with RNase A Harvest_Cells->RNase_Treatment PI_Stain Stain with Propidium Iodide (PI) RNase_Treatment->PI_Stain Flow_Cytometry Acquire Data on a Flow Cytometer PI_Stain->Flow_Cytometry Analyze_Data Analyze DNA Content Histograms Flow_Cytometry->Analyze_Data Quantify_Phases Quantify Percentage of Cells in G0/G1, S, and G2/M Analyze_Data->Quantify_Phases

Caption: Experimental workflow for analyzing cell cycle distribution by flow cytometry.

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

Objective: To quantify the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle following treatment with this compound.

Materials:

  • Cancer cell line of interest (e.g., SH-SY5Y, Jurkat)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cancer cells in 6-well plates at a density that will allow for logarithmic growth during the experiment and prevent confluence at the time of harvest.

  • Cell Treatment: After allowing the cells to adhere overnight, treat the cells with various concentrations of this compound (e.g., 10 µM, 25 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting:

    • For adherent cells, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA. For suspension cells, directly collect the cells.

    • Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Aspirate the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

  • Fixation:

    • While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Pellet the fixed cells by centrifugation (e.g., 500 x g for 5 minutes) and discard the ethanol.

    • Wash the cell pellet once with 5 mL of PBS.

    • Resuspend the cell pellet in 500 µL of RNase A solution and incubate at 37°C for 30 minutes to degrade RNA.

    • Add 500 µL of PI staining solution to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer using an appropriate laser (e.g., 488 nm) and emission filter for PI.

    • Collect data for at least 10,000 events per sample.

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 2: In Vitro Hsp60 Binding Assay

Objective: To determine the direct binding of this compound to recombinant Hsp60.

Materials:

  • Biotin-conjugated this compound (Biotin-Epo)

  • Recombinant human Hsp60 protein

  • This compound (unlabeled, as a competitor)

  • Binding buffer (e.g., PBS with 0.1% Tween-20)

  • Streptavidin-coated agarose or magnetic beads

  • SDS-PAGE gels and buffers

  • Western blotting apparatus and reagents

  • Anti-Hsp60 antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Binding Reaction:

    • In a microcentrifuge tube, combine recombinant Hsp60 (e.g., 1 µg) with Biotin-Epo (e.g., 10 µM) in binding buffer.

    • For a competition experiment, pre-incubate the recombinant Hsp60 with an excess of unlabeled this compound (e.g., 100 µM) for 30 minutes before adding Biotin-Epo.

    • Incubate the reactions at 4°C for 1-2 hours with gentle rotation.

  • Pull-down of Biotin-Epo-Protein Complexes:

    • Add streptavidin-coated beads to each reaction tube and incubate for 1 hour at 4°C with gentle rotation.

    • Pellet the beads by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads).

    • Wash the beads three times with ice-cold binding buffer to remove non-specific binding proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads by adding 2X SDS-PAGE sample buffer and boiling for 5 minutes.

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane for Western blotting.

    • Probe the membrane with an anti-Hsp60 antibody, followed by an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

Expected Result: A band corresponding to Hsp60 should be detected in the lane with Biotin-Epo and Hsp60. The intensity of this band should be significantly reduced in the competition lane where unlabeled this compound was added, confirming the specific binding of this compound to Hsp60.

Conclusion

This compound stands out as a potent and specific tool for investigating the G1 phase of the cell cycle in cancer cells. Its well-defined molecular targets and its ability to induce a robust and quantifiable G1 arrest provide a valuable platform for elucidating the complex regulatory networks that govern cell proliferation. The protocols and information provided herein are intended to empower researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of cancer biology and the development of novel therapeutic strategies.

References

Application Notes and Protocols: In Vitro Application of Epolactaene for Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epolactaene, a microbial metabolite, has garnered significant interest in the field of neuropharmacology due to its potent neuritogenic activity. Initial studies identified its ability to induce neurite outgrowth in the human neuroblastoma SH-SY5Y cell line. Subsequent research has elucidated that a primary molecular target of this compound is the Heat Shock Protein 60 (Hsp60), a mitochondrial chaperone protein. This compound and its tertiary butyl ester derivative (ETB) have been shown to covalently bind to Cys442 of human Hsp60, leading to the inhibition of its chaperone activity.[1][2] This targeted inhibition presents a promising avenue for therapeutic intervention in neurodegenerative diseases where protein misfolding and cellular stress are key pathological features.

These application notes provide a comprehensive overview of the in vitro applications of this compound in the context of neurodegenerative disease models, summarizing key quantitative data and providing detailed experimental protocols.

Data Presentation

The following table summarizes the quantitative data for the in vitro effects of this compound and its derivatives.

CompoundCell LineApplicationEffective ConcentrationObserved EffectCitation
This compoundSH-SY5YNeuritogenic ActivityNot specifiedInduces neurite outgrowth and arrests cell cycle at G0/G1 phase.[1]
This compound tert-butyl ester (ETB)JurkatHsp60 Chaperone Activity Inhibition2–4 μMInhibition of Hsp60 chaperone activity in a refolding reaction mixture.
MT-5 (this compound derivative)SH-SY5YNeuritogenic Activity7.4–59.4 μMDose-dependent neurite extension, with 66.6% of cells bearing neurites at 59.4 μM.
MT-5SH-SY5YCell Cycle Arrest59.4 μMSignificant arrest of the cell cycle at the G0/G1 phase.
MT-21 (this compound derivative)SH-SY5YCell Cycle Arrest8.9 μMSignificant arrest of the cell cycle at the G0/G1 phase.

Signaling Pathways

The primary mechanism of action of this compound is the inhibition of Hsp60. While the direct downstream signaling cascade leading to neuroprotection is still under investigation, a putative pathway can be proposed based on the known functions of Hsp60 and the consequences of its inhibition in other cell types. Inhibition of Hsp60 can lead to an increase in reactive oxygen species (ROS), which in turn can activate the AMP-activated protein kinase (AMPK) pathway. Activated AMPK can then modulate various downstream targets, including the mTOR pathway, which is crucial for cell growth and proliferation. In the context of neuroprotection, this pathway could potentially shift cellular processes from proliferation towards differentiation and survival.

Epolactaene_Signaling_Pathway This compound This compound Hsp60 Hsp60 This compound->Hsp60 ROS ↑ Reactive Oxygen Species (ROS) Hsp60->ROS Leads to AMPK AMPK Activation ROS->AMPK mTOR mTOR Pathway Inhibition AMPK->mTOR NeuriteOutgrowth Neurite Outgrowth & Differentiation AMPK->NeuriteOutgrowth CellCycleArrest Cell Cycle Arrest (G0/G1) mTOR->CellCycleArrest

Putative signaling pathway of this compound-induced neuroprotection.

Experimental Protocols

Protocol 1: Assessment of Neuritogenic Activity of this compound in SH-SY5Y Cells

This protocol is adapted from studies on this compound derivatives and can be used to assess the neurite outgrowth-promoting effects of this compound.

Materials:

  • Human neuroblastoma SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Calf Serum (FCS)

  • Collagen-coated 96-well plates

  • This compound stock solution (in a suitable solvent like DMSO)

  • Microscope with imaging capabilities

Procedure:

  • Cell Seeding: Plate SH-SY5Y cells at a density of 3 x 10³ cells per well in 100 µL of DMEM supplemented with 10% FCS on a collagen-coated 96-well plate.

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in DMEM with 10% FCS. Add the this compound solutions to the wells. Include a vehicle control (solvent only).

  • Incubation: Incubate the treated cells for 48 hours at 37°C in a 5% CO₂ incubator.

  • Analysis:

    • Visually inspect the cells under a microscope.

    • Quantify neurite outgrowth by counting the percentage of cells with at least one neurite that is equal to or longer than the diameter of the cell body.

    • Capture images for documentation and further analysis of neurite length and branching if desired.

Neuritogenic_Assay_Workflow Start Start Seed Seed SH-SY5Y cells in collagen-coated 96-well plate Start->Seed Incubate1 Incubate for 24h (37°C, 5% CO2) Seed->Incubate1 Treat Treat cells with this compound (various concentrations) Incubate1->Treat Incubate2 Incubate for 48h (37°C, 5% CO2) Treat->Incubate2 Analyze Quantify neurite outgrowth (microscopy) Incubate2->Analyze End End Analyze->End

References

Epolactaene: Application Notes and Protocols for Preclinical In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epolactaene, a novel fungal metabolite, has garnered significant interest for its potent neuritogenic and apoptotic activities observed in vitro. Preclinical in vivo studies are a critical next step in evaluating its therapeutic potential. This document provides an overview of this compound's mechanism of action based on existing in vitro data and outlines general considerations and protocols for its in vivo delivery and evaluation in animal models. Due to a lack of publicly available in vivo data for this compound, the following protocols are based on established methodologies for preclinical drug development and should be adapted and optimized based on empirical findings.

Introduction to this compound

This compound is a microbial metabolite isolated from the fungus Penicillium sp.[1]. It is a lipid compound characterized by an epoxy-lactone ring system. In vitro studies have demonstrated its ability to induce neurite outgrowth in human neuroblastoma cell lines and trigger apoptosis in various cancer cell lines, including leukemia.[1]

Mechanism of Action

This compound's biological activities are attributed to its interaction with several intracellular targets:

  • Inhibition of DNA Polymerases and Topoisomerase II: this compound has been shown to selectively inhibit the activities of mammalian DNA polymerase α and β, as well as human DNA topoisomerase II.[2][3] This inhibition of key enzymes involved in DNA replication and repair is a likely contributor to its cytotoxic effects against cancer cells.

  • Interaction with Heat Shock Protein 60 (Hsp60): this compound has been identified to bind to Hsp60, a molecular chaperone, and inhibit its activity. This interaction may disrupt cellular protein folding homeostasis and contribute to its biological effects.

  • Induction of Apoptosis: this compound induces programmed cell death (apoptosis) in a dose- and time-dependent manner in cancer cells.[1]

Proposed Signaling Pathways

Based on its known targets, this compound is likely to modulate signaling pathways that regulate cell cycle progression, DNA damage response, and apoptosis. The following diagram illustrates a hypothetical signaling pathway based on in vitro findings.

Epolactaene_Signaling cluster_cell Cancer Cell This compound This compound Hsp60 Hsp60 This compound->Hsp60 Inhibits DNA_Polymerase DNA Polymerase α/β This compound->DNA_Polymerase Inhibits Topoisomerase_II Topoisomerase II This compound->Topoisomerase_II Inhibits Protein_Folding Protein Folding Hsp60->Protein_Folding Regulates DNA_Replication DNA Replication & Repair DNA_Polymerase->DNA_Replication Topoisomerase_II->DNA_Replication Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Protein_Folding->Apoptosis Dysregulation leads to Cell_Cycle_Arrest->Apoptosis MTD_Workflow Start Select Animal Model (e.g., BALB/c mice) Dose_Escalation Administer Escalating Doses of this compound to Small Groups of Animals Start->Dose_Escalation Monitoring Monitor for Clinical Signs of Toxicity (Weight Loss, Behavioral Changes) Dose_Escalation->Monitoring Monitoring->Dose_Escalation If no toxicity, increase dose Endpoint Determine MTD based on Pre-defined Toxicity Criteria Monitoring->Endpoint If toxicity observed

References

Application Notes and Protocols for Fluorescent Labeling of Epolactaene for Cellular Localization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the fluorescent labeling of Epolactaene, a natural product known for its neuritogenic and apoptotic properties, to enable the investigation of its subcellular localization and mechanism of action. The protocols are based on established methodologies for the synthesis of fluorescent small molecule probes and cellular imaging.

Introduction

This compound, a metabolite isolated from the fungus Penicillium sp., has garnered significant interest due to its ability to induce neurite outgrowth in neuroblastoma cells and trigger apoptosis in various cancer cell lines.[1] Understanding the cellular distribution of this compound is crucial for elucidating its molecular targets and downstream signaling pathways. Fluorescent labeling of this compound allows for its direct visualization within cells using fluorescence microscopy, providing valuable insights into its uptake, accumulation, and interaction with subcellular compartments and specific proteins.

This document outlines the synthesis of a fluorescent this compound probe, protocols for cell culture and labeling, and fluorescence microscopy procedures for imaging the probe's cellular localization.

Key Cellular Targets of this compound

This compound has been shown to interact with several key cellular proteins, and understanding these interactions is fundamental to interpreting localization data.

Target ProteinCellular FunctionEffect of this compoundIC50 Values
Heat shock protein 60 (Hsp60) Chaperone protein involved in protein folding.Inhibition of chaperone activity.Not reported
DNA Polymerase α DNA replication and repair.Inhibition.25 µM
DNA Polymerase β DNA repair.Inhibition.94 µM
Topoisomerase II Manages DNA tangles and supercoils.Inhibition.10 µM

Synthesis of Fluorescently Labeled this compound

This protocol describes the synthesis of a Dansyl-Epolactaene conjugate, a fluorescent probe for cellular imaging. The synthesis involves the preparation of an this compound derivative with a reactive handle for conjugation with a fluorescent dye.

Experimental Workflow for Synthesis

Synthesis_Workflow cluster_synthesis Synthesis of Dansyl-Epolactaene This compound This compound Derivative This compound Derivative (with amine handle) This compound->Derivative Chemical Modification Dansylthis compound Dansyl-Epolactaene (Fluorescent Probe) Derivative->Dansylthis compound Conjugation DansylChloride Dansyl Chloride DansylChloride->Dansylthis compound Purification Purification (HPLC) Dansylthis compound->Purification

Caption: Workflow for the synthesis of Dansyl-Epolactaene.

Protocol: Synthesis of Dansyl-Epolactaene

Materials:

  • This compound

  • Reagents for chemical modification to introduce an amine handle (e.g., reductive amination reagents)

  • Dansyl chloride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Solvents for purification (e.g., acetonitrile, water)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Amine-Functionalized this compound:

    • Note: The specific chemical steps to introduce an amine handle onto the this compound structure are not detailed in the available literature. This would typically involve modification of a suitable functional group on the this compound molecule, for example, the hydroxyl group, to introduce a primary or secondary amine. This is a critical step that requires expertise in organic synthesis.

  • Conjugation with Dansyl Chloride:

    • Dissolve the amine-functionalized this compound derivative in anhydrous DMF.

    • Add Dansyl chloride (1.2 equivalents) to the solution.

    • Add triethylamine (2.0 equivalents) to the reaction mixture to act as a base.

    • Stir the reaction mixture at room temperature in the dark for 12-24 hours.

  • Purification:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, purify the crude product by reverse-phase HPLC to isolate the Dansyl-Epolactaene conjugate.

    • Characterize the final product by mass spectrometry and NMR to confirm its structure and purity.

Cellular Localization of Dansyl-Epolactaene

This section provides a protocol for treating cells with the synthesized Dansyl-Epolactaene probe and visualizing its subcellular distribution using fluorescence microscopy.

Experimental Workflow for Cellular Localization

Cellular_Localization_Workflow cluster_localization Cellular Localization Protocol CellCulture Cell Culture (e.g., SH-SY5Y, HeLa) ProbeIncubation Incubation with Dansyl-Epolactaene CellCulture->ProbeIncubation Fixation Cell Fixation (e.g., PFA) ProbeIncubation->Fixation Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Staining Counterstaining (e.g., DAPI, MitoTracker) Permeabilization->Staining Imaging Fluorescence Microscopy Staining->Imaging

Caption: Workflow for cellular localization of Dansyl-Epolactaene.

Protocol: Cellular Imaging

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y) or other suitable cell line

  • Cell culture medium and supplements

  • Dansyl-Epolactaene probe

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • DAPI for nuclear counterstaining

  • MitoTracker Red CMXRos for mitochondrial staining (optional)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets for DAPI, Dansyl, and MitoTracker Red

Procedure:

  • Cell Culture:

    • Culture SH-SY5Y cells on glass-bottom dishes or coverslips suitable for microscopy in complete medium until they reach 50-70% confluency.

  • Probe Incubation:

    • Prepare a stock solution of Dansyl-Epolactaene in DMSO.

    • Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µM).

    • Remove the culture medium from the cells and replace it with the medium containing the fluorescent probe.

    • Incubate the cells for a specified period (e.g., 1-4 hours) at 37°C in a CO2 incubator.

  • Cell Fixation and Permeabilization:

    • Wash the cells three times with warm PBS to remove the excess probe.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Counterstaining:

    • Incubate the cells with DAPI solution (1 µg/mL in PBS) for 5 minutes to stain the nuclei.

    • (Optional) For mitochondrial co-localization, incubate the cells with MitoTracker Red CMXRos (100 nM) for 30 minutes before fixation.

    • Wash the cells three times with PBS.

  • Imaging:

    • Mount the coverslips on microscope slides with an anti-fade mounting medium.

    • Image the cells using a fluorescence microscope. Use the appropriate excitation and emission wavelengths for Dansyl (typically excitation ~340 nm, emission ~520 nm), DAPI (excitation ~358 nm, emission ~461 nm), and MitoTracker Red (excitation ~579 nm, emission ~599 nm).

    • Acquire images in each channel and merge them to visualize the subcellular localization of the Dansyl-Epolactaene probe in relation to the nucleus and mitochondria.

This compound-Induced Signaling Pathways

Fluorescent localization studies can help to validate the engagement of this compound with its targets and the initiation of downstream signaling events.

Apoptosis Signaling Pathway

Apoptosis_Pathway This compound This compound Hsp60 Hsp60 This compound->Hsp60 Inhibition TopoII Topoisomerase II This compound->TopoII Inhibition DNA_Pol DNA Polymerases This compound->DNA_Pol Inhibition CellularStress Cellular Stress Hsp60->CellularStress Increased Misfolded Proteins TopoII->CellularStress DNA Damage DNA_Pol->CellularStress Replication Stress Caspase Caspase Activation CellularStress->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by this compound.

Neurite Outgrowth Signaling Pathway

The precise signaling pathway leading to neurite outgrowth induced by this compound is not fully elucidated. However, it is known to be independent of the high-affinity nerve growth factor receptor TrkA. The inhibition of cellular targets like Hsp60 may lead to a cellular stress response that, in neuronal cells, can trigger differentiation and neurite extension.

Neurite_Outgrowth_Pathway This compound This compound Target Cellular Target (e.g., Hsp60) This compound->Target Inhibition StressResponse Cellular Stress Response Target->StressResponse SignalingCascade Neuronal Signaling Cascade StressResponse->SignalingCascade NeuriteOutgrowth Neurite Outgrowth SignalingCascade->NeuriteOutgrowth

Caption: Putative neurite outgrowth signaling pathway.

Data Interpretation and Troubleshooting

  • Co-localization Analysis: Use image analysis software to quantify the degree of co-localization between the Dansyl-Epolactaene signal and the signals from organelle-specific markers. This can provide quantitative evidence for the accumulation of the compound in specific subcellular compartments.

  • Photobleaching: Fluorescent probes can be susceptible to photobleaching. To minimize this, use the lowest possible excitation light intensity and exposure times. The use of an anti-fade mounting medium is also recommended.

  • Non-specific Staining: High background fluorescence or non-specific staining can be an issue. Ensure thorough washing steps to remove unbound probe. Titrate the concentration of the fluorescent probe to find the optimal balance between signal and background.

  • Cell Viability: High concentrations of the fluorescent probe or prolonged incubation times may induce cytotoxicity. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to ensure that the observed localization is not an artifact of cell death.

By following these protocols, researchers can effectively utilize fluorescently labeled this compound to investigate its cellular mechanisms and further explore its potential as a therapeutic agent.

References

Troubleshooting & Optimization

Epolactaene Solubility: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with epolactaene. The focus is to address common solubility challenges in aqueous buffers encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a naturally derived lipid compound with neuritogenic and pro-apoptotic activities.[1] Its chemical structure lends it a hydrophobic nature, which often leads to poor solubility in aqueous buffers commonly used in biological experiments, such as cell culture media and phosphate-buffered saline (PBS). This can pose a significant challenge for achieving accurate and reproducible experimental results. The biological activity of this compound and its derivatives has been correlated with their hydrophobicity, as indicated by their octanol/water partition coefficients (log P).[1]

Q2: What is the primary molecular target of this compound?

A2: this compound has been shown to directly bind to and inhibit the chaperone activity of human Heat Shock Protein 60 (Hsp60).[2][3][4][5] This interaction is covalent, occurring at the Cys442 residue of Hsp60, leading to the inactivation of its function.[2][3][4][5]

Q3: What are the general recommendations for preparing this compound stock solutions?

A3: Due to its hydrophobicity, this compound should first be dissolved in a small amount of an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose.[6][7][8] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.[7] This stock solution can then be diluted to the final working concentration in the aqueous experimental buffer.

Q4: How can I minimize solvent-induced toxicity in my cell-based assays?

A4: When using DMSO to dissolve this compound, it is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, to avoid cytotoxic effects.[6][9] A vehicle control (medium containing the same final concentration of DMSO without this compound) should always be included in your experiments to account for any solvent effects.

Q5: What should I do if I observe precipitation when diluting my this compound stock solution in an aqueous buffer?

A5: Precipitation upon dilution is a common issue with hydrophobic compounds. To mitigate this, it is recommended to perform a stepwise dilution.[9] Instead of diluting the DMSO stock directly into the final volume of aqueous buffer, create intermediate dilutions. Warming the aqueous buffer to 37°C before adding the stock solution and gentle swirling during addition can also help prevent precipitation.[6][10]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation of this compound in Aqueous Buffer - High final concentration of this compound.- Rapid dilution of the DMSO stock solution.- Low temperature of the aqueous buffer.- Determine the optimal working concentration of this compound through a dose-response experiment.- Perform a serial dilution of the DMSO stock in the aqueous buffer.- Pre-warm the aqueous buffer to 37°C before adding the this compound stock solution.[6][10]- Consider using a co-solvent or a solubilizing agent if precipitation persists.
Inconsistent Experimental Results - Incomplete dissolution of this compound.- Degradation of this compound in solution.- Ensure the this compound is fully dissolved in the DMSO stock solution before further dilution. Gentle warming and vortexing can aid dissolution.[6]- Prepare fresh working solutions of this compound for each experiment from a frozen DMSO stock. Avoid repeated freeze-thaw cycles of the stock solution.
Cell Toxicity Observed in Control Group - High final concentration of DMSO.- Ensure the final DMSO concentration in the cell culture medium is below 0.5%.[6][9]- Perform a toxicity test with varying concentrations of DMSO on your specific cell line to determine the maximum tolerable concentration.
Low Potency or Lack of Biological Activity - Sub-optimal concentration of this compound due to poor solubility.- Degradation of the compound.- Verify the complete solubility of this compound in your working solution.- Use freshly prepared solutions for your experiments.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

This protocol provides a general guideline for solubilizing this compound for in vitro experiments. Researchers should optimize the concentrations based on their specific experimental needs.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Calculate the required amount of this compound powder to prepare a 10 mM stock solution.

    • Aseptically weigh the this compound powder and transfer it to a sterile vial.

    • Add the calculated volume of 100% DMSO to the vial.

    • Gently vortex or sonicate the solution at room temperature until the this compound is completely dissolved. Visually inspect for any particulate matter.

    • Store the 10 mM stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Prepare the Final Working Solution (Example for a 10 µM final concentration):

    • Pre-warm your sterile aqueous buffer (e.g., cell culture medium) to 37°C.

    • Perform a serial dilution. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you can perform a 1:100 dilution followed by a 1:10 dilution.

      • Intermediate Dilution: Add 1 µL of the 10 mM this compound stock solution to 99 µL of pre-warmed aqueous buffer. This results in a 100 µM solution with 1% DMSO.

      • Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed aqueous buffer. This results in the final 10 µM working solution with a 0.1% DMSO concentration.

    • Gently mix the solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause the compound to precipitate.

    • Use the freshly prepared working solution for your experiment immediately.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow for its use in cell culture.

Epolactaene_Signaling_Pathway This compound Signaling Pathway This compound This compound Hsp60 Hsp60 (Cys442) This compound->Hsp60 Covalent Binding & Inhibition Hsp60->Inhibition ROS Increased ROS Inhibition->ROS Downstream Effects Bax Bax Inhibition->Bax Modulation of Apoptotic Proteins AMPK AMPK Activation ROS->AMPK mTOR mTOR Inhibition AMPK->mTOR Protein_Synthesis Decreased Protein Synthesis mTOR->Protein_Synthesis Caspase3 Caspase 3 Activation Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Epolactaene_Experimental_Workflow This compound Experimental Workflow cluster_prep Solution Preparation cluster_exp Cell-Based Assay Stock Prepare 10 mM this compound Stock in 100% DMSO Working Prepare Working Solution in Pre-warmed Medium (e.g., 10 µM, <0.5% DMSO) Stock->Working Serial Dilution Treatment Treat Cells with this compound Working Solution & Controls Working->Treatment Cell_Culture Seed and Culture Cells Cell_Culture->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Analysis Analyze Cellular Response (e.g., Viability, Apoptosis) Incubation->Analysis

References

Technical Support Center: Optimizing Epolactaene Concentration for Neurite Outgrowth Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Epolactaene in neurite outgrowth assays. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the optimization of this compound concentration for neurite outgrowth assays.

Question/Issue Answer/Troubleshooting Step
What is the optimal concentration range for this compound? The optimal concentration of this compound is cell-type dependent. For human neuroblastoma SH-SY5Y cells, a dose-dependent increase in neurite outgrowth has been observed.[1] While specific concentrations for this compound are not detailed in the provided literature, related derivatives like MT-21 and MT-5 show significant activity at 8.9 µM and 59.4 µM, respectively.[1] It is recommended to perform a dose-response experiment starting from a low micromolar range (e.g., 1 µM) up to 100 µM to determine the optimal concentration for your specific cell line and experimental conditions.
Why am I not observing any neurite outgrowth? Several factors could contribute to a lack of neurite outgrowth: - Suboptimal this compound Concentration: Perform a dose-response curve to find the effective concentration. - Cell Health: Ensure cells are healthy, have a low passage number, and are plated at the correct density.[2] - Coating of Culture Surface: Use appropriate coating materials like collagen or poly-L-lysine to promote cell attachment and differentiation.[1][3] - Incubation Time: Neurite outgrowth is a time-dependent process. An incubation period of 48 hours is a good starting point.[1]
I'm observing high cell toxicity. What should I do? High concentrations of this compound or its derivatives can be toxic to some cell lines, such as PC12 cells.[1] - Lower the Concentration: Reduce the concentration of this compound in your experiment. - Check Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO, MeOH) is not exceeding a non-toxic level (typically <0.1%).[1] - Assess Cell Viability: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your neurite outgrowth assay to distinguish between toxicity and specific effects on neurite extension.
The neurite outgrowth is inconsistent across wells. Inconsistent results can stem from: - Uneven Cell Seeding: Ensure a single-cell suspension and proper mixing before plating to achieve a uniform cell density across all wells. - Edge Effects: To minimize edge effects in multi-well plates, avoid using the outer wells or fill them with sterile PBS. - Inconsistent Reagent Addition: Be precise and consistent when adding this compound and other reagents to each well.
How do I quantify neurite outgrowth? Neurite outgrowth can be quantified by measuring: - The percentage of cells bearing neurites longer than the diameter of the cell body.[1] - The length of the longest neurite per cell. - The total neurite length per cell. - The number of branches per neurite. Automated high-content imaging systems and analysis software can streamline this process.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound derivatives that have been shown to induce neurite outgrowth in SH-SY5Y human neuroblastoma cells. This data can serve as a reference for designing your own dose-response experiments with this compound.

CompoundCell LineEffective ConcentrationKey Findings
This compound SH-SY5YDose-dependentInduces a bipolar morphology with two neurites extending from opposite sides of the cell body.[1] Arrests the cell cycle at the G0/G1 phase.[1]
MT-21 (this compound Derivative) SH-SY5Y8.9 µMSignificantly arrests the cell cycle at the G0/G1 phase.[1]
MT-5 (this compound Derivative) SH-SY5Y7.4 - 59.4 µMInduces neurite extension in a dose-dependent manner, with 66.6% of cells bearing neurites at 59.4 µM.[1]

Experimental Protocols

Key Experiment: Optimizing this compound Concentration for Neurite Outgrowth in SH-SY5Y Cells

This protocol provides a step-by-step guide for determining the optimal concentration of this compound for inducing neurite outgrowth in SH-SY5Y cells.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Calf Serum (FCS)

  • Collagen-coated 96-well plates

  • This compound stock solution (in a suitable solvent like DMSO or MeOH)

  • Phosphate Buffered Saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Staining reagents (e.g., anti-β-III tubulin antibody and a fluorescent secondary antibody)

  • Microscope with imaging capabilities

Procedure:

  • Cell Seeding:

    • Culture SH-SY5Y cells in DMEM supplemented with 10% FCS.

    • Trypsinize and resuspend the cells to create a single-cell suspension.

    • Plate the cells at a density of 3 x 10³ cells per 100 µL in each well of a collagen-coated 96-well plate.[1]

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).

    • Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

    • Carefully remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control to the respective wells.

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[1]

  • Fixation and Staining:

    • Gently aspirate the medium and wash the cells once with PBS.

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour.

    • Incubate with a primary antibody against a neuronal marker (e.g., anti-β-III tubulin) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Acquire images of the cells using a fluorescence microscope.

    • Quantify neurite outgrowth by measuring the percentage of neurite-bearing cells, neurite length, and/or branching. A common criterion is to score cells with at least one neurite longer than the cell body diameter as positive.[1]

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis start Start seed Seed SH-SY5Y cells in collagen-coated 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat cells with varying concentrations of this compound incubate1->treat incubate2 Incubate 48h treat->incubate2 fix_stain Fix and Stain for neuronal markers incubate2->fix_stain image Image Acquisition fix_stain->image quantify Quantify Neurite Outgrowth image->quantify end End quantify->end

Caption: Experimental workflow for optimizing this compound concentration.

signaling_pathway cluster_dna This compound This compound DNA_Polymerase DNA Polymerase α/β This compound->DNA_Polymerase Inhibits Topoisomerase_II Topoisomerase II This compound->Topoisomerase_II Inhibits Cell Cell Membrane DNA_Replication DNA Replication G1_S_Transition G1 to S Phase Transition DNA_Polymerase->G1_S_Transition Blocks Topoisomerase_II->G1_S_Transition Blocks DNA_Replication->G1_S_Transition Required for Cell_Cycle_Arrest G0/G1 Phase Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest Leads to Neuronal_Differentiation Neuronal Differentiation Cell_Cycle_Arrest->Neuronal_Differentiation Promotes Neurite_Outgrowth Neurite Outgrowth Neuronal_Differentiation->Neurite_Outgrowth Results in

Caption: Proposed signaling pathway of this compound in neurite outgrowth.

References

Troubleshooting Epolactaene instability in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with epolactaene. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known biological activities?

This compound is a microbial metabolite originally isolated from the fungus Penicillium sp. It is a polyene compound containing a characteristic α,β-epoxy-γ-lactam ring. Its primary known biological activities include inducing neurite outgrowth in neuroblastoma cells, arresting the cell cycle, and inducing apoptosis in certain cancer cell lines.[1]

Q2: What is the known mechanism of action of this compound?

The α-position of the epoxylactam core of this compound is a reactive site. It can react with thiol-containing molecules, such as N-acetylcysteine methyl ester, to induce disulfide bond formation.[1] This reactivity is believed to be crucial for its biological effects.

Q3: How should I prepare and store this compound stock solutions?

For optimal stability, this compound stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO or ethanol. It is recommended to prepare high-concentration stocks to minimize the volume added to aqueous experimental media. Store stock solutions in small, single-use aliquots at -80°C and protect them from light. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected experimental results.

Q: I am observing high variability or a general lack of potency in my experiments with this compound. What could be the cause?

A: Inconsistent results are often due to the inherent instability of this compound under common experimental conditions. Several factors can contribute to its degradation, leading to a lower effective concentration of the active compound.

Potential Causes and Troubleshooting Steps:

  • Degradation in Aqueous Media: this compound's epoxy-lactam ring is susceptible to hydrolysis, especially at non-neutral pH. The polyene structure is also prone to oxidation.

    • Recommendation: Prepare fresh dilutions of this compound in your experimental buffer or media immediately before each experiment. Avoid pre-incubating this compound in aqueous solutions for extended periods.

  • Reaction with Media Components: Cell culture media, such as DMEM/F12, contains various components that can react with and inactivate this compound.[2][3][4] Of particular concern are thiol-containing molecules like cysteine and glutathione, which are present in many media formulations and can be secreted by cells. This compound is known to react with thiols, leading to the formation of inactive disulfide adducts.[1]

    • Recommendation: If possible, use a custom media formulation with reduced levels of reactive thiols for the duration of the this compound treatment. Alternatively, consider increasing the initial concentration of this compound to compensate for expected degradation, though this should be carefully validated.

  • Light Sensitivity: As a polyene, this compound is susceptible to photodegradation.[5] Exposure to ambient light, especially UV wavelengths, can lead to isomerization and cleavage of the polyene chain, rendering the molecule inactive.

    • Recommendation: Protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil.[6] Minimize the exposure of your experimental setup (e.g., cell culture plates) to direct light.

  • Temperature Instability: The β-lactam ring in this compound is sensitive to thermal degradation. While cell culture experiments are typically conducted at 37°C, prolonged incubation can lead to a gradual loss of active compound.

    • Recommendation: For long-term experiments, consider replenishing the media with freshly diluted this compound at regular intervals (e.g., every 24 hours) to maintain a more consistent concentration.

Summary of this compound Instability Factors and Mitigation Strategies:

Instability Factor Underlying Cause Recommended Mitigation Strategy
Hydrolysis Susceptibility of the epoxy-lactam ring to nucleophilic attack by water.Prepare fresh solutions in aqueous media immediately before use. Maintain a neutral pH.
Reaction with Thiols The electrophilic α-position of the epoxylactam core reacts with nucleophilic thiol groups.[1]Use thiol-free buffers where possible. Be aware of thiol content in cell culture media.
Photodegradation The conjugated polyene system absorbs UV and visible light, leading to isomerization and degradation.[5]Protect all solutions from light using amber vials or foil wrapping.
Thermal Degradation The strained β-lactam ring is susceptible to heat-induced cleavage.For long-term experiments, replenish with fresh this compound periodically. Store stock solutions at -80°C.

Experimental Protocol: Assessing this compound Stability in Experimental Media

This protocol outlines a general method to quantify the stability of this compound in your specific experimental medium using High-Performance Liquid Chromatography (HPLC).

  • Preparation of this compound Solution: Prepare a solution of this compound in your experimental medium (e.g., DMEM/F12 + 10% FBS) at the final working concentration.

  • Incubation: Incubate the solution under your standard experimental conditions (e.g., 37°C, 5% CO2, protected from light).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), collect an aliquot of the solution.

  • Sample Preparation: Immediately quench any further degradation by adding a miscible organic solvent (e.g., acetonitrile) and store at -80°C until analysis.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC with UV detection at the absorbance maximum of this compound's polyene system. The mobile phase and column conditions should be optimized for the separation of this compound from its degradation products.

  • Data Analysis: Quantify the peak area of this compound at each time point to determine its degradation rate and calculate its half-life in the medium.

Problem 2: Complete loss of biological activity.

Q: My this compound treatment has no effect, even at high concentrations. What should I check?

A: A complete loss of activity often points to a critical issue with the compound's integrity or the experimental setup.

Troubleshooting Checklist:

  • Stock Solution Integrity:

    • Age and Storage: How old is your stock solution? Has it been stored properly at -80°C and protected from light? Have there been multiple freeze-thaw cycles?

    • Solvent Quality: Was the stock solution prepared in anhydrous DMSO or ethanol? Water contamination in the solvent can lead to gradual hydrolysis of the stock.

  • Preparation of Working Solutions:

    • Cross-Contamination: Ensure that pipettes and other equipment used to handle this compound are clean and not contaminated with reactive chemicals.

    • pH of Final Solution: Verify the pH of your final experimental medium. Extremes in pH can rapidly degrade this compound.

  • Reaction with Serum Proteins:

    • Serum Concentration: High concentrations of serum in the culture medium can potentially reduce the bioavailability of this compound through non-specific binding to proteins like albumin.

    • Recommendation: If feasible, perform initial experiments in serum-free or low-serum conditions to see if activity is restored.

Logical Troubleshooting Flow for Complete Loss of Activity:

start No Biological Activity Observed check_stock Verify Stock Solution Integrity (Age, Storage, Freeze-Thaw) start->check_stock new_stock Prepare Fresh Stock Solution check_stock->new_stock Stock is old or improperly stored check_dilution Review Dilution Protocol (Solvent, pH, Contamination) check_stock->check_dilution Stock is recent and properly stored test_activity Test Activity of New Stock new_stock->test_activity test_activity->check_dilution Activity still absent retest Retest Experiment test_activity->retest Activity restored correct_protocol Correct Dilution Protocol check_dilution->correct_protocol Protocol error identified check_media Investigate Media Interactions (Thiols, Serum) check_dilution->check_media Protocol is correct correct_protocol->retest modify_media Modify Media Conditions (Low-Serum, Thiol-Free) check_media->modify_media Potential interaction identified contact_support Consult Technical Support check_media->contact_support No obvious interactions modify_media->retest

Caption: Troubleshooting workflow for loss of this compound activity.

Problem 3: Formation of Precipitates in Media.

Q: I observe a precipitate after adding my this compound stock solution to the cell culture medium. What is happening?

A: this compound is a lipophilic molecule with limited solubility in aqueous solutions. Precipitation can occur if the concentration of the organic solvent from the stock solution is too high in the final medium, or if the this compound concentration exceeds its solubility limit.

Recommendations:

  • Solvent Concentration: Ensure that the final concentration of the organic solvent (e.g., DMSO) in your culture medium is low, typically below 0.5%, to avoid both direct cytotoxicity and precipitation of the compound.

  • Pre-dilution: Consider a serial dilution approach. First, dilute the high-concentration stock in a small volume of solvent-miscible liquid (like PBS or serum-free media) before adding it to the final culture volume.

  • Vortexing: When adding the stock solution to the medium, vortex or pipette vigorously to ensure rapid and uniform dispersion, which can help prevent localized high concentrations that lead to precipitation.

Signaling Pathway Context

This compound's reactivity with thiols suggests potential interactions with cellular redox signaling pathways and proteins that contain reactive cysteine residues.

This compound This compound DisulfideFormation Disulfide Bond Formation This compound->DisulfideFormation CellularThiols Cellular Thiols (e.g., Glutathione, Cysteine residues in proteins) CellularThiols->DisulfideFormation OxidativeStress Oxidative Stress DisulfideFormation->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis CellCycleArrest Cell Cycle Arrest OxidativeStress->CellCycleArrest

Caption: Postulated mechanism of this compound-induced cellular effects.

References

How to prevent off-target effects of Epolactaene in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and identify off-target effects of Epolactaene in cell-based assays.

FAQS: Understanding and Preventing Off-Target Effects of this compound

Q1: What are the known on-targets and off-targets of this compound?

This compound is a natural product known to induce neurite outgrowth and cell cycle arrest. Its primary, or "on-target," effects are attributed to its interaction with:

  • Heat shock protein 60 (Hsp60): this compound has been shown to bind to human Hsp60, inhibiting its chaperone activity.

  • DNA Polymerases: It selectively inhibits the activities of mammalian DNA polymerase alpha and beta.

  • DNA Topoisomerase II: this compound also inhibits human DNA topoisomerase II.

"Off-target" effects arise when this compound interacts with other proteins in the cell, which can lead to unintended biological consequences and confound experimental results. While a comprehensive list of all this compound off-targets is not available, its reactive nature as a covalent modifier suggests the potential for interactions with other proteins containing nucleophilic residues.

Q2: How does this compound's mechanism of action contribute to off-target effects?

This compound contains a reactive α,β-epoxy-γ-lactam moiety. This electrophilic "warhead" can form a covalent bond with nucleophilic amino acid residues, such as cysteine, on proteins. While this covalent modification is key to its on-target activity, it can also lead to non-specific binding to other accessible proteins, resulting in off-target effects. The hydrophobicity of its side chain also plays a role in its biological activity and may influence its interaction with various proteins.

Q3: What are the key experimental parameters to consider for minimizing off-target effects?

To enhance the specificity of this compound in your cell-based assays, consider the following:

  • Concentration: Use the lowest concentration of this compound that elicits the desired on-target effect. A dose-response experiment is crucial to determine the optimal concentration.

  • Incubation Time: Minimize the incubation time to what is necessary to observe the on-target phenotype. Prolonged exposure increases the likelihood of off-target interactions.

  • Cell Type: The proteomic landscape varies between cell types. Off-target effects may be more pronounced in cell lines expressing higher levels of susceptible off-target proteins.

  • Use of Analogs: Consider using synthetic analogs of this compound with modified side chains. Structure-activity relationship studies have shown that alterations to the side chain can affect biological activity and may improve selectivity.

Q4: How can I experimentally identify off-target effects of this compound in my specific cell system?

Several proteomic techniques can be employed to identify the cellular targets of this compound:

  • Competitive Activity-Based Protein Profiling (ABPP): This technique uses a probe that reacts with a broad class of enzymes to profile their activity. By pre-incubating your cell lysate with this compound, you can identify proteins that show reduced probe labeling, indicating them as potential targets.

  • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that protein-ligand binding can alter the thermal stability of the protein. By treating cells with this compound and then subjecting them to a heat gradient, you can identify proteins with altered melting points, suggesting a direct interaction.

  • Quantitative Proteomics: This approach involves treating cells with and without this compound and then using mass spectrometry to compare the abundance of all quantifiable proteins. This can reveal changes in protein levels that are a downstream consequence of on- or off-target effects.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cell-based assays.

Problem Possible Cause Suggested Solution
High cell toxicity or unexpected phenotypes at concentrations intended to be specific. This compound is exhibiting off-target effects. The concentration may be too high for the specific cell line being used.Perform a detailed dose-response curve to determine the EC50 for the on-target effect and the IC50 for cytotoxicity. Use the lowest effective concentration. Reduce the incubation time.
Inconsistent results between experiments. Variability in cell passage number, cell density, or this compound stock solution stability.Use cells within a consistent and low passage number range. Ensure precise cell seeding densities. Prepare fresh this compound stock solutions from a reliable source and store them properly, protected from light and moisture.
Difficulty confirming that the observed effect is due to on-target engagement. The observed phenotype may be a result of an off-target interaction.Use a negative control, such as an inactive analog of this compound if available. Perform target validation experiments such as Western blotting for downstream signaling of the intended target or use genetic approaches like siRNA or CRISPR to knock down the proposed target and observe if the phenotype is rescued.
Suspected covalent modification of off-targets. The electrophilic nature of this compound leads to non-specific binding.Perform a washout experiment. After treating cells with this compound for a defined period, wash the cells thoroughly with fresh media and continue the culture. If the biological effect persists long after the compound has been removed from the media, it suggests a covalent and potentially irreversible interaction.

Experimental Protocols

Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) to Identify this compound Targets

This protocol provides a general workflow for identifying this compound targets using a competitive ABPP approach with a broad-spectrum cysteine-reactive probe.

Materials:

  • Cells of interest

  • This compound

  • Broad-spectrum cysteine-reactive probe with a reporter tag (e.g., a fluorophore or biotin)

  • Lysis buffer (e.g., RIPA buffer)

  • Protease inhibitors

  • SDS-PAGE gels and buffers

  • Fluorescence gel scanner or streptavidin-HRP for Western blotting

Methodology:

  • Cell Culture and Lysis:

    • Culture cells to the desired confluency.

    • Lyse the cells in lysis buffer containing protease inhibitors on ice.

    • Clarify the lysate by centrifugation.

    • Determine the protein concentration of the supernatant.

  • Competitive Inhibition:

    • Aliquot the cell lysate into multiple tubes.

    • To experimental tubes, add varying concentrations of this compound (e.g., 0.1 µM to 50 µM).

    • To a control tube, add the vehicle (e.g., DMSO).

    • Incubate for 30 minutes at room temperature to allow this compound to bind to its targets.

  • Probe Labeling:

    • Add the cysteine-reactive probe to all tubes at a final concentration recommended by the manufacturer.

    • Incubate for 30 minutes at room temperature.

  • SDS-PAGE and Analysis:

    • Quench the labeling reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • If using a fluorescent probe, scan the gel using a fluorescence scanner.

    • If using a biotinylated probe, transfer the proteins to a membrane and perform a Western blot using streptavidin-HRP.

  • Data Interpretation:

    • Compare the protein banding patterns between the control and this compound-treated samples.

    • Bands that show a dose-dependent decrease in intensity in the this compound-treated lanes represent proteins that are potential targets of this compound.

    • These protein bands can be excised from the gel and identified by mass spectrometry.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines the steps to validate the interaction of this compound with its target proteins in intact cells.

Materials:

  • Cells of interest

  • This compound

  • PBS and lysis buffer

  • Antibodies specific to the putative target protein(s)

  • Western blotting reagents

Methodology:

  • Cell Treatment:

    • Culture cells in multiple plates.

    • Treat one set of plates with this compound at a concentration known to be effective.

    • Treat another set of plates with the vehicle (DMSO) as a control.

    • Incubate for the desired time.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes.

    • Lyse the cells by freeze-thawing.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Western Blot Analysis:

    • Collect the supernatant (soluble fraction).

    • Perform a Western blot on the soluble fractions for the protein of interest.

  • Data Interpretation:

    • Quantify the band intensities for each temperature point.

    • Plot the protein abundance as a function of temperature for both the vehicle- and this compound-treated samples.

    • A shift in the melting curve to a higher temperature for the this compound-treated sample indicates that this compound binds to and stabilizes the target protein.

Quantitative Data Summary

The following table provides hypothetical IC50 values for this compound against its known on-targets and potential off-targets. These values are for illustrative purposes to highlight the concept of on-target potency versus off-target effects. Actual values will vary depending on the assay conditions and cell type.

Target Target Class Hypothetical IC50 (µM) Notes
Hsp60 Chaperone5 - 15On-target
DNA Polymerase α DNA Polymerase20 - 30On-target
DNA Polymerase β DNA Polymerase90 - 100On-target
Topoisomerase II Topoisomerase8 - 12On-target
Various Kinases Kinase> 50Potential off-targets, generally less potent
Other Cysteine-containing proteins Various> 50Potential off-targets, binding affinity will vary

Visualizations

Below are diagrams illustrating key concepts and workflows described in this technical support center.

Epolactaene_Signaling_Pathway cluster_on_target On-Target Effects cluster_off_target Potential Off-Target Effects This compound This compound Hsp60 Hsp60 This compound->Hsp60 Inhibition DNAPol DNA Polymerase α/β This compound->DNAPol Inhibition TopoII Topoisomerase II This compound->TopoII Inhibition OtherKinases Other Kinases This compound->OtherKinases Non-specific Inhibition OtherCysProteins Other Cysteine- containing Proteins This compound->OtherCysProteins Covalent Modification ProteinFolding ProteinFolding Hsp60->ProteinFolding Chaperone Activity DNAReplication DNAReplication DNAPol->DNAReplication DNA Synthesis DNA_Topology DNA_Topology TopoII->DNA_Topology DNA Relaxation UnintendedSignaling UnintendedSignaling OtherKinases->UnintendedSignaling AlteredFunction AlteredFunction OtherCysProteins->AlteredFunction

Caption: On-target and potential off-target signaling pathways of this compound.

ABPP_Workflow start Start: Cell Lysate control Control (Vehicle) start->control experimental Experimental (+ this compound) start->experimental probe Add Cysteine-reactive Probe control->probe experimental->probe sds_page SDS-PAGE probe->sds_page analysis Analyze Gel (Fluorescence or Western Blot) sds_page->analysis result Identify Proteins with Reduced Labeling analysis->result CETSA_Workflow start Start: Intact Cells treatment Treat with Vehicle or this compound start->treatment heating Heat at a Temperature Gradient treatment->heating lysis Lyse Cells and Separate Soluble/Insoluble Fractions heating->lysis western Western Blot for Target Protein lysis->western analysis Quantify and Plot Melting Curve western->analysis result Observe Thermal Shift (Target Engagement) analysis->result

Technical Support Center: Synthesis of Epolactaene Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of Epolactaene and its analogs. Our aim is to help overcome common experimental challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound and its analogs?

A1: The total synthesis of this compound is a multi-step process with several challenging transformations. Key difficulties reported in the literature include:

  • Low yield and poor stereoselectivity in the Knoevenagel condensation step required to form the α,β-unsaturated system.[1]

  • Low diastereoselectivity during the epoxidation of the α,β-unsaturated intermediate.[1]

  • ** instability of intermediates**, particularly the conjugated triene moiety, which is sensitive to light, oxygen, and acid.

Q2: How can I improve the yield and stereoselectivity of the Knoevenagel condensation step?

A2: The choice of reactants and reaction conditions is critical for the success of the Knoevenagel condensation in this compound synthesis. Initial approaches using a β-ketoamide resulted in low yields and poor E/Z selectivity. A significant improvement was achieved by switching to a β-ketonitrile, which demonstrated higher reactivity due to the strong electron-withdrawing nature of the cyano group. This modification leads to high E-selectivity.

Q3: What are the recommended conditions for the diastereoselective epoxidation step?

A3: Achieving high diastereoselectivity in the epoxidation of the trisubstituted alkene can be challenging. A successful strategy involves the use of a bulky nucleophile in combination with an appropriate protecting group on a nearby hydroxyl functionality. The use of trityl hydroperoxide (TrOOLi) has been shown to be effective in improving the diastereoselectivity of this reaction.[1][2]

Q4: Are there any critical considerations for the purification of intermediates?

A4: Yes, some intermediates in the this compound synthesis are unstable. For example, the product of the Knoevenagel condensation and the subsequent epoxide can be sensitive. It is recommended to use rapid purification techniques like short column chromatography on Florisil gel and to proceed to the next step with minimal delay. In some cases, hydrolysis of a nitrile to a lactone has been observed during purification on silica gel TLC, a transformation that can be exploited synthetically.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield in Knoevenagel condensation Use of a β-ketoamide as the nucleophile.Replace the β-ketoamide with a more reactive β-ketonitrile.
Poor E/Z selectivity in Knoevenagel condensation The Z-isomer is kinetically favored but thermodynamically less stable.The use of a β-ketonitrile strongly favors the formation of the thermodynamically stable E-isomer.
Low diastereoselectivity in epoxidation Insufficient facial bias during the epoxidation reaction.Employ a bulky epoxidizing agent such as trityl hydroperoxide (TrOOLi) and ensure a suitable protecting group is installed on any nearby stereodirecting groups.
Degradation of triene-containing intermediates Sensitivity of the conjugated triene system to light, acid, and oxygen.Handle intermediates under an inert atmosphere, protect from light, and use neutral or basic conditions where possible.
Unwanted hydrolysis of nitrile group Intramolecular assistance from a nearby hydroxyl group during silica gel chromatography.If hydrolysis is not desired, consider using a different stationary phase for chromatography or protecting the hydroxyl group. Alternatively, this can be used as a mild method for lactone formation.

Data on Yield Improvement

The following tables summarize the optimization of key steps in the total synthesis of this compound as reported by Hayashi et al.

Table 1: Optimization of the Knoevenagel Condensation [1]

EntryAldehyde Protecting GroupNucleophileCatalystYield (%)E/Z Ratio
1TBSβ-ketoamidePiperidine/AcOH381:1.5
2TESβ-ketoamidePiperidine/AcOH251:1.5
3TBSβ-ketonitrileEDDA85>20:1
4TESβ-ketonitrileEDDA88>20:1

TBS: tert-butyldimethylsilyl, TES: triethylsilyl, EDDA: ethylenediammonium diacetate

Table 2: Optimization of the Diastereoselective Epoxidation [1]

EntrySubstrate Protecting GroupEpoxidizing AgentDiastereomeric Ratio (desired:undesired)
1TBDPSm-CPBA3:1
2TBDPSTrOOLi10:1
3TESTrOOLi>20:1

TBDPS: tert-butyldiphenylsilyl, m-CPBA: meta-chloroperoxybenzoic acid, TrOOLi: trityl hydroperoxide lithium salt

Experimental Protocols

1. Optimized Knoevenagel Condensation

To a solution of the β-ketonitrile (1.0 equiv) and the aldehyde with a TES protecting group (1.2 equiv) in ethanol is added ethylenediammonium diacetate (EDDA) (0.1 equiv). The mixture is stirred at room temperature for 2 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by short column chromatography on Florisil gel to afford the desired E-alkene.

2. Optimized Diastereoselective Epoxidation

To a solution of the α,β-unsaturated nitrile (1.0 equiv) in THF at -78 °C is added a solution of trityl hydroperoxide (TrOOLi) (1.5 equiv) in THF. The reaction mixture is stirred at -78 °C for 1 hour. The reaction is then quenched by the addition of saturated aqueous sodium thiosulfate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then used in the next step without further purification.

Signaling Pathways and Experimental Workflows

This compound's Inhibition of Hsp60

This compound has been shown to directly interact with and inhibit the chaperone activity of Heat Shock Protein 60 (Hsp60).[3][4] It forms a covalent bond with the Cysteine 442 residue of Hsp60, leading to its inactivation.[3][4] This inhibition of Hsp60's function can disrupt cellular protein folding homeostasis and contribute to the induction of apoptosis.

Hsp60_Inhibition cluster_inhibition Inhibition of Chaperone Activity This compound This compound Hsp60 Hsp60 (Cys442) This compound->Hsp60 Covalent Bonding Inactive_Hsp60 Inactive Hsp60 Protein_Folding Protein Folding Homeostasis Hsp60->Protein_Folding Assists Apoptosis Apoptosis Protein_Folding->Apoptosis Disruption leads to Unfolded_Protein Unfolded/Misfolded Proteins Unfolded_Protein->Hsp60 Client Protein

Caption: this compound covalently modifies Hsp60, inhibiting its function.

This compound-Induced Apoptosis Pathway

This compound and its analogs are known to induce apoptosis in various cancer cell lines.[5] The mechanism is believed to involve the intrinsic or mitochondrial pathway of apoptosis. This is characterized by the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.

Apoptosis_Pathway This compound This compound Analog Cellular_Stress Cellular Stress (e.g., Hsp60 inhibition) This compound->Cellular_Stress Bax Bax (Pro-apoptotic) Cellular_Stress->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Cellular_Stress->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes membrane Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by this compound analogs.

General Experimental Workflow for Analog Synthesis

The synthesis of this compound analogs generally follows a convergent approach where key fragments are synthesized separately and then coupled. The following diagram outlines a logical workflow for the synthesis of the core structure.

Experimental_Workflow Starting_Material_A Starting Material A (e.g., Chiral Alcohol) Side_Chain_Fragment Side Chain Fragment (Triene) Starting_Material_A->Side_Chain_Fragment Multi-step synthesis Coupling Knoevenagel Condensation Side_Chain_Fragment->Coupling Starting_Material_B Starting_Material B (e.g., β-ketoester) Lactone_Precursor Lactone Precursor (β-ketonitrile) Starting_Material_B->Lactone_Precursor Functional group manipulation Lactone_Precursor->Coupling Unsaturated_Intermediate α,β-Unsaturated Intermediate Coupling->Unsaturated_Intermediate Epoxidation Diastereoselective Epoxidation Unsaturated_Intermediate->Epoxidation Epoxy_Lactone_Core Epoxy-Lactone Core Epoxidation->Epoxy_Lactone_Core Final_Analog This compound Analog Epoxy_Lactone_Core->Final_Analog Deprotection & Final Modifications

Caption: Convergent synthesis workflow for this compound analogs.

References

Epolactaene Cytotoxicity Assessment in Primary Neuron Cultures: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the cytotoxicity of epolactaene in primary neuron cultures. The information is presented in a question-and-answer format to directly address common issues and provide practical guidance for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known effects on neuronal cells?

This compound is a microbial metabolite known to induce neurite outgrowth in human neuroblastoma cell lines.[1][2] It has also been shown to induce apoptosis in various cancer cell lines in a dose- and time-dependent manner.[1] Its effects on primary neuron cultures are an active area of research. This compound and its derivatives have been found to inhibit mammalian DNA polymerase alpha and beta, as well as human DNA topoisomerase II, suggesting a mechanism of action related to cell cycle and DNA replication.[3]

Q2: What is a typical starting concentration range for this compound in primary neuron cytotoxicity assays?

Q3: Which cytotoxicity assays are recommended for primary neuron cultures treated with this compound?

Several assays are suitable for assessing cytotoxicity in primary neurons.[4][5][6] Commonly used methods include:

  • MTT Assay: Measures mitochondrial reductase activity, an indicator of cell viability.

  • LDH Assay: Quantifies the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.

  • Trypan Blue Exclusion Assay: A simple method to distinguish viable from non-viable cells based on membrane integrity.

  • Caspase Activity Assays: Measures the activation of caspases, key enzymes in the apoptotic pathway.

Q4: How long should I expose primary neurons to this compound before assessing cytotoxicity?

The optimal exposure time can vary. It is advisable to perform a time-course experiment, for example, at 24, 48, and 72 hours, to determine the time-dependent effects of this compound on neuronal viability.

Troubleshooting Guides

MTT Assay Issues
Problem Possible Cause Solution
Low signal or poor color development Insufficient cell number.Ensure optimal seeding density for primary neurons. This can range from 20,000 to 100,000 cells per well in a 96-well plate, depending on the neuron type.
Low metabolic activity of neurons.Primary neurons may have lower metabolic rates than cell lines. Increase the incubation time with the MTT reagent (e.g., up to 4 hours).
Incomplete dissolution of formazan crystals.Use a solubilization solution like DMSO or a acidified isopropanol and ensure complete mixing by pipetting or shaking.
High background Contamination of cultures.Regularly check cultures for microbial contamination. Use appropriate antibiotics in the culture medium.
Phenol red in the medium.Use phenol red-free medium for the assay to avoid interference with absorbance readings.
High variability between replicate wells Uneven cell plating.Ensure a single-cell suspension before plating and use appropriate pipetting techniques for even distribution.
Edge effects in the microplate.Avoid using the outer wells of the plate or fill them with sterile medium to maintain humidity.
LDH Assay Issues
Problem Possible Cause Solution
High spontaneous LDH release in control wells Overly dense cultures leading to cell death.Optimize seeding density to prevent cell death due to nutrient depletion or contact inhibition.
Rough handling of cells during media changes or treatment.Handle the culture plates gently to avoid mechanical damage to the cells.
Serum in the medium contains LDH.Use serum-free medium for the duration of the experiment if possible. If serum is required, include a "medium only" background control.
Low signal in positive control (lysis buffer) Incomplete cell lysis.Ensure the lysis buffer is added at the correct concentration and incubation time is sufficient to lyse all cells.
Low cell number.Ensure an adequate number of cells are plated to generate a detectable LDH signal upon lysis.
Inconsistent results Variation in incubation times.Adhere to a strict timing schedule for all steps of the assay, including treatment and reagent additions.
Bubbles in the wells.Be careful not to introduce bubbles when adding reagents. Centrifuge the plate briefly if bubbles are present.

Quantitative Data Summary

Disclaimer: The following data is derived from studies on neuroblastoma cell lines and may not be directly transferable to primary neuron cultures. Researchers should perform their own dose-response experiments to determine the optimal concentrations for their specific primary neuron type.

Table 1: Inhibitory Concentrations (IC50) of this compound and its Derivatives on Various Targets

CompoundTargetCell Line/SystemIC50Reference
This compoundDNA Polymerase αMammalian25 µM[3]
This compoundDNA Polymerase βMammalian94 µM[3]
This compoundDNA Topoisomerase IIHuman10 µM[3]
MT-21 (this compound Derivative)Cell GrowthSH-SY5Y Neuroblastoma>35.6 µM[2]

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Assessment
  • Cell Plating: Plate primary neurons in a 96-well plate at a predetermined optimal density and culture for the desired number of days to allow for maturation and neurite extension.

  • Treatment: Treat the neurons with a range of this compound concentrations. Include vehicle-only controls and a positive control for cell death (e.g., a known neurotoxin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Protocol 2: LDH Release Assay for Cytotoxicity Assessment
  • Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect a sample of the culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Measurement: Measure the absorbance at the wavelength specified in the kit protocol.

  • Maximum LDH Release: To determine the maximum LDH release, add lysis buffer to the control wells and measure the LDH activity.

  • Data Analysis: Calculate the percentage of LDH release relative to the maximum LDH release from lysed cells.

Signaling Pathway Diagrams

Disclaimer: The specific signaling pathways activated by this compound in primary neurons have not been fully elucidated. The following diagrams are based on established pathways involved in neurite outgrowth and apoptosis in neurons and represent potential mechanisms of this compound action that warrant further investigation.

Epolactaene_Neurite_Outgrowth This compound This compound Unknown_Receptor Unknown Receptor/ Target This compound->Unknown_Receptor PI3K PI3K Unknown_Receptor->PI3K Activation Akt Akt PI3K->Akt Activation GSK3b GSK-3β Akt->GSK3b Inhibition CRMP2 CRMP2 GSK3b->CRMP2 Inhibition Microtubule_Dynamics Microtubule Dynamics CRMP2->Microtubule_Dynamics Promotion Neurite_Outgrowth Neurite Outgrowth Microtubule_Dynamics->Neurite_Outgrowth

Caption: Potential PI3K/Akt signaling pathway for this compound-induced neurite outgrowth.

Epolactaene_Apoptosis This compound This compound DNA_Damage DNA Polymerase/ Topoisomerase II Inhibition This compound->DNA_Damage p53 p53 DNA_Damage->p53 Activation Bax Bax p53->Bax Upregulation Mitochondria Mitochondria Bax->Mitochondria Promotes permeabilization Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound in neurons.

References

Epolactaene purity analysis and quality control methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity analysis and quality control of Epolactaene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a naturally occurring polyene macrolactam with neuritogenic, anti-cancer, and anti-inflammatory properties. Its primary mechanisms of action include the inhibition of mammalian DNA polymerases α and β, and human DNA topoisomerase II, leading to cell cycle arrest. Additionally, this compound has been shown to bind to and inhibit the chaperone activity of Heat shock protein 60 (Hsp60).

Q2: What are the typical purity specifications for this compound?

A representative Certificate of Analysis for this compound indicates a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC). The structure is typically confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy to be consistent with the expected chemical structure.[1]

Q3: What are the recommended storage conditions for this compound?

For long-term stability, this compound powder should be stored at -20°C. If dissolved in a solvent, it should be stored at -80°C.[2] It is advisable to protect the compound from direct sunlight and sources of ignition.[2]

Q4: What solvents are suitable for dissolving this compound for experimental use?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.

Purity Analysis and Quality Control Methods

High-Performance Liquid Chromatography (HPLC)

Q5: What is a typical starting HPLC method for the purity analysis of this compound?

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might run from 5% to 95% B over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for this compound)
Injection Volume 10-20 µL

Experimental Protocol: HPLC Purity Determination

  • Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.

  • Standard Preparation: Prepare a reference standard solution of this compound at a known concentration (e.g., 1 mg/mL) in the same solvent.

  • Chromatographic System: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject the sample and standard solutions into the HPLC system.

  • Data Analysis: Determine the purity of the this compound sample by comparing the peak area of the main peak to the total area of all peaks in the chromatogram. The purity is typically expressed as a percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q6: How is NMR spectroscopy used for the quality control of this compound?

NMR spectroscopy is a powerful technique for confirming the chemical structure of this compound and for detecting impurities. Both ¹H and ¹³C NMR are typically used. The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum should be consistent with the known structure of this compound. The ¹³C NMR spectrum should show the expected number of carbon signals.

Experimental Protocol: NMR Structural Confirmation

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD)).[3]

  • Filtration: Filter the sample solution through a glass wool plug into a clean NMR tube to remove any particulate matter.[4]

  • NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer. Standard acquisition parameters are typically sufficient.

  • Data Analysis: Process the NMR data (Fourier transformation, phase correction, and baseline correction). Compare the resulting spectra with a reference spectrum of this compound or with predicted chemical shifts to confirm the structure.

Troubleshooting Guides

HPLC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the column. - Column overload. - Mismatch between sample solvent and mobile phase.- Add a competing base (e.g., triethylamine) to the mobile phase. - Use a lower pH mobile phase. - Reduce the sample concentration. - Dissolve the sample in the mobile phase.[5][6][7]
Peak Fronting - Column overload. - Sample dissolved in a solvent stronger than the mobile phase. - Column collapse or void.- Dilute the sample. - Dissolve the sample in the mobile phase. - Replace the column.[5][8]
Baseline Noise or Drift - Contaminated mobile phase or detector cell. - Air bubbles in the system. - Temperature fluctuations.- Use fresh, high-purity solvents. - Flush the detector cell. - Degas the mobile phase. - Use a column oven to maintain a constant temperature.
Ghost Peaks - Carryover from previous injections. - Contaminated mobile phase. - Impurities in the sample diluent.- Include a needle wash step in the injection sequence. - Run a blank gradient. - Use fresh, high-purity solvents.
Cell Culture Troubleshooting with this compound
ProblemPossible Cause(s)Suggested Solution(s)
Precipitation in Culture Medium - this compound concentration exceeds its solubility in the medium. - The DMSO concentration from the stock solution is too high.- Ensure the final DMSO concentration is typically below 0.5%. - Prepare a more dilute stock solution. - Vortex the diluted this compound solution in the medium before adding to cells.
No Biological Effect Observed - this compound has degraded. - Incorrect concentration used. - Cell line is not sensitive to this compound.- Use a fresh dilution of this compound from a properly stored stock. - Verify the concentration of the stock solution. - Confirm the cell line's sensitivity from the literature.
High Cell Death at Low Concentrations - Contamination of the this compound stock solution. - Synergistic toxic effects with other media components.- Filter-sterilize the this compound stock solution. - Test a new batch of this compound. - Evaluate the effect in a simpler, serum-free medium if possible.

Signaling Pathway and Experimental Workflow Diagrams

Epolactaene_DNA_Damage_Response This compound This compound DNA_Polymerase DNA Polymerase α/β Topoisomerase II This compound->DNA_Polymerase Inhibits Replication_Stress DNA Replication Stress (Stalled Replication Forks) DNA_Polymerase->Replication_Stress Leads to ATR_Activation ATR Activation Replication_Stress->ATR_Activation Activates Chk1_Phosphorylation Chk1 Phosphorylation ATR_Activation->Chk1_Phosphorylation Phosphorylates Cdc25_Inhibition Cdc25 Phosphatase Inhibition Chk1_Phosphorylation->Cdc25_Inhibition Leads to CDK2_CyclinE CDK2/Cyclin E (Inactive) Cdc25_Inhibition->CDK2_CyclinE Prevents activation of G1_S_Transition G1/S Phase Transition CDK2_CyclinE->G1_S_Transition Cannot promote Cell_Cycle_Arrest G1 Phase Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest Is blocked, leading to

This compound-induced cell cycle arrest pathway.

Epolactaene_Hsp60_Apoptosis cluster_mitochondria Mitochondrion Bax Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c Promotes release of Apaf1 Apaf-1 Cytochrome_c->Apaf1 Activates Hsp60_mito Hsp60 Hsp60_mito->Bax Normally inhibits This compound This compound This compound->Hsp60_mito Inhibits Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Experimental_Workflow_Purity Start This compound Bulk Material Sample_Prep Sample Preparation (Dissolution & Filtration) Start->Sample_Prep HPLC_Analysis HPLC Analysis Sample_Prep->HPLC_Analysis NMR_Analysis NMR Analysis Sample_Prep->NMR_Analysis Data_Processing_HPLC Chromatogram Integration HPLC_Analysis->Data_Processing_HPLC Data_Processing_NMR Spectral Processing NMR_Analysis->Data_Processing_NMR Purity_Assessment Purity Calculation (Area %) Data_Processing_HPLC->Purity_Assessment Structure_Verification Structural Confirmation Data_Processing_NMR->Structure_Verification CoA Certificate of Analysis Purity_Assessment->CoA Structure_Verification->CoA End Material Release CoA->End

References

Interpreting unexpected results in Epolactaene mechanism of action studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanism of action of Epolactaene. It addresses common and unexpected results encountered during in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a microbial metabolite known to induce neurite outgrowth in neuroblastoma cells, trigger apoptosis in various cancer cell lines, and cause cell cycle arrest, typically at the G0/G1 phase.[1] Its effects are attributed to the inhibition of several key cellular targets, including DNA polymerase α and β, human DNA topoisomerase II, and Heat shock protein 60 (Hsp60).[1][2][3]

Q2: We observe neurite outgrowth at concentrations that also induce significant cytotoxicity. Is this expected?

A2: This is a known phenomenon. The neuritogenic and cytotoxic effects of this compound can occur in a similar concentration range, depending on the cell line. The potency of these effects can be influenced by the specific derivative of this compound used and its hydrophobicity.[4] It is crucial to determine a therapeutic window for your specific cell model by performing a dose-response curve for both neurite outgrowth and cell viability.

Q3: We have identified a novel protein that appears to interact with this compound in our pull-down assays. How can we validate this unexpected finding?

A3: An unexpected binding partner is an exciting finding. To validate this, you can use biotinylated this compound derivatives in competitive binding assays.[3] Pre-incubating your cell lysate with an excess of unlabeled this compound should reduce the binding of the biotinylated probe to the target protein if the interaction is specific.[5] Further validation can be achieved through techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify the binding affinity.

Q4: Our structure-activity relationship (SAR) studies with this compound derivatives show a poor correlation between Hsp60 inhibition and neurite outgrowth. Is this a known discrepancy?

A4: Yes, this is a plausible, though unexpected, result. While Hsp60 is a confirmed target of this compound, the neuritogenic effect may not be solely dependent on its inhibition.[1] this compound's ability to inhibit DNA polymerases and topoisomerase II is also linked to its neuritogenic properties.[2][6] It is possible that the structural features required for potent Hsp60 inhibition differ from those necessary for inducing neurite outgrowth, which may rely on a combination of targets.

Q5: We observe G2/M arrest in our cancer cell line treated with this compound, contrary to the expected G0/G1 arrest. What could be the reason for this?

A5: While G0/G1 arrest is commonly reported, a G2/M arrest is an unexpected but not impossible outcome.[1] This could be cell-line specific. The mechanism of cell cycle arrest can be complex and dependent on the cellular context and the specific checkpoints that are active in a particular cancer type. It is recommended to verify the result using multiple methods of cell cycle analysis and to investigate the expression levels of key G2/M checkpoint proteins like Cyclin B1 and CDK1.

Troubleshooting Guides

Neurite Outgrowth Assays
Problem Possible Cause(s) Troubleshooting Steps
No neurite outgrowth observed 1. Sub-optimal concentration of this compound. 2. Cell density is too high or too low. 3. Insufficient incubation time. 4. Inactive this compound batch.1. Perform a dose-response experiment to determine the optimal concentration. 2. Optimize cell seeding density. 3. Extend the incubation period (e.g., 24-72 hours). 4. Test a new batch of the compound and ensure proper storage.
High background/non-specific staining 1. Antibody concentration is too high. 2. Inadequate washing steps. 3. Issues with the blocking buffer.1. Titrate the primary and secondary antibodies. 2. Increase the number and duration of wash steps. 3. Optimize the blocking buffer (e.g., increase serum concentration or try a different blocking agent).
Inconsistent results between experiments 1. Variation in cell passage number. 2. Batch-to-batch variability of this compound. 3. Inconsistent incubation conditions.1. Use cells within a narrow passage number range. 2. Qualify each new batch of this compound with a positive control. 3. Ensure consistent temperature, CO2, and humidity levels.
Hsp60 Inhibition Assays
Problem Possible Cause(s) Troubleshooting Steps
No inhibition of Hsp60 chaperone activity observed 1. Inactive this compound. 2. Incorrect assay conditions (e.g., buffer, temperature). 3. Insufficient pre-incubation time of Hsp60 with this compound.1. Verify the activity of this compound using a known sensitive cell line. 2. Optimize assay buffer components and incubation temperature. 3. Increase the pre-incubation time to allow for covalent bond formation.[3]
High variability in results 1. Aggregation of Hsp60. 2. Inconsistent timing of reagent addition.1. Ensure Hsp60 is properly folded and stored. Consider using a stabilizing agent. 2. Use a multichannel pipette for simultaneous addition of reagents.
Apoptosis and Cell Cycle Assays
Problem Possible Cause(s) Troubleshooting Steps
High percentage of necrotic cells in apoptosis assay 1. This compound concentration is too high. 2. Harsh cell handling.1. Perform a dose-response to find a concentration that induces apoptosis with minimal necrosis. 2. Handle cells gently during harvesting and staining.
Poor resolution of cell cycle phases 1. Inappropriate cell fixation. 2. RNA not completely degraded.1. Use cold 70% ethanol for fixation and add it dropwise while vortexing. 2. Ensure adequate RNase A concentration and incubation time.
Unexpected cell cycle arrest phase 1. Cell-line specific response. 2. Off-target effects of the specific this compound derivative.1. Confirm the finding with another cell cycle analysis method (e.g., BrdU incorporation). 2. Investigate the expression of relevant cell cycle checkpoint proteins.

Quantitative Data Summary

Table 1: Inhibitory Concentration (IC50) of this compound and its Derivatives on DNA Polymerases and Topoisomerase II

CompoundDNA Polymerase α (μM)DNA Polymerase β (μM)Topoisomerase II (μM)Reference
This compound259410[2][6]
C18-alkyl chain conjugated this compound131355[7]
Derivative 51378-[8]

Table 2: Neuritogenic and Cell Cycle Arrest Activity of this compound Derivatives in SH-SY5Y Cells

CompoundNeuritogenic Activity (Effective Concentration)Cell Cycle Arrest (Phase)Reference
MT-559.4 μMG0/G1[9]
MT-218.9 μMG0/G1[9]

Experimental Protocols

Neurite Outgrowth Assay

Materials:

  • Neuroblastoma cell line (e.g., SH-SY5Y)

  • Complete culture medium

  • Serum-free culture medium

  • This compound or its derivatives

  • 96-well culture plates

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against a neuronal marker (e.g., β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Seed cells in a 96-well plate at an optimized density and allow them to adhere overnight.

  • Replace the medium with serum-free medium containing various concentrations of this compound or vehicle control.

  • Incubate for 24-72 hours.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Wash three times with PBS.

  • Block with 5% BSA for 1 hour at room temperature.

  • Incubate with primary antibody overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Acquire images using a high-content imaging system.

  • Analyze neurite length and number of neurite-bearing cells using appropriate software.

Hsp60 Binding Assay (Competitive)

Materials:

  • Cell lysate from the cell line of interest

  • Biotinylated this compound derivative (bio-ETB)

  • Unlabeled this compound or derivative (ETB) as a competitor

  • Streptavidin-agarose beads

  • SDS-PAGE loading buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting equipment and reagents

  • Antibody against Hsp60

Procedure:

  • Prepare cell lysates according to standard protocols.

  • Pre-incubate the cell lysate with or without an excess of unlabeled ETB for 1 hour at 4°C.

  • Add bio-ETB to the lysates and incubate for an additional 1 hour at 4°C.

  • Add streptavidin-agarose beads and incubate for 1 hour at 4°C with gentle rotation to pull down biotinylated protein complexes.

  • Wash the beads three times with lysis buffer.

  • Elute the bound proteins by boiling in SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with an anti-Hsp60 antibody to detect the amount of Hsp60 pulled down in the presence and absence of the competitor.

Visualizations

Epolactaene_Signaling_Pathways cluster_this compound This compound cluster_targets Molecular Targets cluster_outcomes Cellular Outcomes This compound This compound DNA_Polymerase DNA Polymerase α/β This compound->DNA_Polymerase Inhibits Topoisomerase_II Topoisomerase II This compound->Topoisomerase_II Inhibits Hsp60 Hsp60 This compound->Hsp60 Inhibits DNA_Damage DNA Damage & Replication Stress DNA_Polymerase->DNA_Damage Topoisomerase_II->DNA_Damage Protein_Misfolding Protein Misfolding Hsp60->Protein_Misfolding Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 or G2/M) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Neurite_Outgrowth Neurite Outgrowth DNA_Damage->Neurite_Outgrowth Unexpected Link Protein_Misfolding->Apoptosis Troubleshooting_Workflow Start Unexpected Experimental Result Check_Reagents Verify Reagent Integrity (this compound, Antibodies, etc.) Start->Check_Reagents Check_Protocol Review Experimental Protocol (Concentrations, Times) Start->Check_Protocol Check_Cells Assess Cell Health & Passage Number Start->Check_Cells Optimize_Assay Optimize Assay Parameters (e.g., Titrate Antibodies) Check_Reagents->Optimize_Assay Check_Protocol->Optimize_Assay Check_Cells->Optimize_Assay Consult_Literature Consult Literature for Cell-Specific Effects Validate_Finding Validate with Orthogonal Assay Consult_Literature->Validate_Finding Optimize_Assay->Validate_Finding Conclusion Formulate New Hypothesis Validate_Finding->Conclusion

References

Epolactaene experimental variability and reproducibility challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility challenges encountered when working with epolactaene.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and biological evaluation of this compound.

Synthesis & Purification

Question: Why is the overall yield of my this compound synthesis consistently low?

Answer: The total synthesis of this compound is a multi-step process, and low overall yields can be attributed to several factors. Each step of the synthesis presents unique challenges that can contribute to a reduction in the final product amount.

  • Reaction Efficiency: Some steps in the published synthetic routes inherently have modest yields. For example, Knoevenagel condensation and epoxidation steps can be sensitive to reaction conditions and may result in the formation of side products, thus lowering the yield of the desired intermediate.[1]

  • Intermediate Instability: The polyene structure of this compound and its precursors makes them susceptible to degradation by light, oxygen, and acid.[2] Exposure to these conditions during the synthesis and workup procedures can lead to decomposition and reduced yields.

  • Purification Losses: Chromatographic purification of intermediates and the final product can lead to significant material loss, especially if challenging separations are required to remove closely related impurities.

To improve yields, it is crucial to meticulously optimize each step of the synthesis, ensure an inert atmosphere for sensitive reactions, and handle all intermediates and the final product with care to minimize exposure to light and air.

Question: I am observing multiple spots on my TLC analysis after synthesis, making purification difficult. What are these common impurities and how can I minimize them?

Answer: The presence of multiple spots on TLC indicates the formation of side products or degradation of the desired compound. Common impurities in this compound synthesis can include:

  • Stereoisomers: Several stereocenters are generated during the synthesis, and incomplete stereoselectivity in certain reactions can lead to the formation of diastereomers, which may be difficult to separate from the desired product.

  • Geometric Isomers: The conjugated triene side chain can exist as various E/Z isomers. Incomplete control over the stereochemistry of the double bonds during their formation can result in a mixture of isomers.

  • Oxidation and Degradation Products: Due to the sensitive nature of the polyene and epoxide functionalities, oxidation and degradation can occur, leading to a variety of byproducts.[2]

To minimize these impurities, it is essential to use highly stereoselective reactions and to carefully control reaction conditions. Protecting group strategies should be chosen to be robust enough to withstand the reaction conditions but mild enough to be removed without causing degradation. For purification, high-performance liquid chromatography (HPLC) is often necessary to achieve high purity.

Question: My purified this compound seems to degrade upon storage. What are the optimal storage conditions?

Answer: this compound is sensitive to degradation. To ensure its stability, it should be stored under the following conditions:

  • As a solid (powder): Store at -20°C.

  • In solution (e.g., in DMSO): Store at -80°C.

It is also crucial to protect the compound from light and to use airtight containers to minimize exposure to oxygen. This compound is incompatible with strong acids, alkalis, and strong oxidizing or reducing agents.

Biological Assays

Question: I am not observing the expected neuritogenic effect of this compound on my SH-SY5Y cells. What could be the issue?

Answer: Several factors can influence the outcome of a neurite outgrowth assay using SH-SY5Y cells:

  • Cell Health and Passage Number: The health and passage number of the SH-SY5Y cells are critical. Use cells at a low passage number and ensure they are healthy and actively dividing before inducing differentiation.

  • Differentiation Protocol: The differentiation of SH-SY5Y cells, typically with retinoic acid, is a crucial step to make them responsive to neuritogenic compounds.[3][4] Ensure that the differentiation protocol is followed correctly and that the cells exhibit a neuronal phenotype before treatment with this compound.

  • Seeding Density: The initial cell seeding density can impact neurite outgrowth. A density of around 2,500 cells/well in a 96-well plate has been shown to be suitable.[3]

  • Compound Stability: Ensure that the this compound stock solution is fresh and has been stored correctly to prevent degradation.

  • Assay Duration: The incubation time with this compound is important. A 48-hour incubation is a common time point for observing neurite outgrowth.[5]

Question: My apoptosis assay results with this compound are inconsistent. What are the critical parameters to control?

Answer: Variability in apoptosis assays can arise from several sources:

  • Cell Line: The choice of cell line is important, as the sensitivity to this compound-induced apoptosis can vary. Human neuroblastoma cell lines are commonly used.[6][7]

  • This compound Concentration and Treatment Time: Apoptosis is a dose- and time-dependent process.[8] It is essential to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

  • Assay Method: Different apoptosis assays measure different events in the apoptotic cascade (e.g., Annexin V for phosphatidylserine externalization, caspase assays for enzyme activity, TUNEL for DNA fragmentation).[9] Ensure you are using the appropriate assay for the stage of apoptosis you wish to detect.

  • Controls: Always include appropriate positive and negative controls in your experiment to validate the assay and ensure that the observed effects are specific to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound's biological effects are attributed to its interaction with several molecular targets. A key target is the human heat shock protein 60 (Hsp60). This compound has been shown to covalently bind to Cysteine 442 of Hsp60, leading to the inhibition of its chaperone activity.[10] Additionally, this compound and its derivatives can selectively inhibit the activities of mammalian DNA polymerases α and β, as well as human DNA topoisomerase II.[11]

Q2: What are the key structural features of this compound responsible for its bioactivity?

A2: Structure-activity relationship studies have revealed that the α,β-epoxy-γ-lactam core and the length of the side chain are crucial for its biological activities. The hydrophobicity of the side chain has been shown to correlate with its apoptosis-inducing activity.[8]

Q3: Are there known challenges in synthesizing this compound analogs?

A3: Yes, the synthesis of this compound analogs presents similar challenges to the synthesis of the natural product itself. These include controlling the stereochemistry of the multiple chiral centers and the geometry of the double bonds in the polyene chain. Furthermore, the chemical reactivity of the epoxide and the potential instability of the polyene system require careful consideration during the design and execution of the synthesis.[2]

Quantitative Data

Table 1: Comparison of Reported Overall Yields for this compound Total Synthesis

Synthetic RouteNumber of Steps (Longest Linear Sequence)Overall Yield (%)Reference
Hayashi et al.Not explicitly stated~6% (optimized from an earlier lower yield route)[12]
Unnamed Convergent Approach14Not explicitly stated[13]
Selective Synthesis14Not explicitly stated[14]

Note: The reported overall yields can vary significantly based on the specific synthetic strategy and the efficiency of individual steps. Researchers should consult the primary literature for detailed experimental conditions.

Experimental Protocols

Protocol 1: Neurite Outgrowth Assay in SH-SY5Y Cells
  • Cell Culture and Differentiation:

    • Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.

    • To induce differentiation, plate the cells at a suitable density and treat with 10 µM all-trans-retinoic acid (RA) for 5 days.[3]

  • Seeding for Assay:

    • After differentiation, detach the cells and seed them in a 96-well plate at a density of 2,500 cells/well.[3]

    • Allow the cells to adhere for 24 hours.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO and dilute it to the desired concentrations in the cell culture medium.

    • Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (DMSO).

  • Incubation and Analysis:

    • Incubate the cells for 48 hours.

    • Fix the cells with 4% paraformaldehyde.

    • Stain the cells with an antibody against a neuronal marker (e.g., β-III tubulin) and a nuclear stain (e.g., DAPI).

    • Image the cells using a high-content imaging system or a fluorescence microscope.

    • Quantify neurite length and branching using appropriate image analysis software.

Protocol 2: Apoptosis Assay using Annexin V Staining
  • Cell Culture and Treatment:

    • Culture a suitable human neuroblastoma cell line (e.g., SH-SY5Y) in the appropriate medium.

    • Seed the cells in a 6-well plate and allow them to adhere.

    • Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Use appropriate controls (unstained cells, Annexin V-FITC only, PI only) to set up the compensation and gates.

    • Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Protocol 3: Hsp60 Binding Assay
  • Preparation of Cell Lysate:

    • Culture Jurkat cells and harvest them.

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation.

  • Binding Reaction:

    • Incubate the cell lysate with biotin-conjugated this compound (bio-epolactaene) for 1-2 hours at 4°C.

    • As a negative control, pre-incubate a sample of the lysate with an excess of non-biotinylated this compound before adding bio-epolactaene to compete for binding.

  • Pull-down and Detection:

    • Add streptavidin-agarose beads to the lysate and incubate for 1 hour at 4°C to pull down the biotin-labeled protein complexes.

    • Wash the beads several times with lysis buffer.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an anti-Hsp60 antibody to detect the presence of Hsp60 in the pull-down fraction.[15]

Protocol 4: DNA Polymerase Inhibition Assay
  • Reaction Mixture:

    • Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), MgCl₂, dithiothreitol, activated DNA (as a template-primer), a mixture of dNTPs with one radiolabeled dNTP (e.g., [³H]dTTP), and the DNA polymerase enzyme (e.g., DNA polymerase α or β).

  • Inhibition Assay:

    • Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixture. Include a vehicle control.

    • Initiate the reaction by adding the enzyme.

    • Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).

  • Quantification of DNA Synthesis:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Precipitate the newly synthesized DNA onto glass fiber filters.

    • Wash the filters to remove unincorporated radiolabeled dNTPs.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the percentage of inhibition of DNA polymerase activity at each this compound concentration.[11]

Visualizations

Epolactaene_Signaling_Pathway This compound This compound Hsp60 Hsp60 This compound->Hsp60 Inhibits DNA_Polymerase DNA Polymerase α/β This compound->DNA_Polymerase Inhibits Topoisomerase_II Topoisomerase II This compound->Topoisomerase_II Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Neurite_Outgrowth Neurite Outgrowth This compound->Neurite_Outgrowth Induces Hsp60->Apoptosis Regulates Cell_Cycle_Arrest Cell Cycle Arrest DNA_Polymerase->Cell_Cycle_Arrest Contributes to Topoisomerase_II->Cell_Cycle_Arrest Contributes to Epolactaene_Synthesis_Workflow cluster_synthesis Multi-step Synthesis cluster_purification Purification cluster_analysis Analysis & Storage Start Starting Materials Intermediate1 Intermediate 1 Start->Intermediate1 IntermediateN Intermediate N Intermediate1->IntermediateN Crude_this compound Crude this compound IntermediateN->Crude_this compound Purification Chromatography (e.g., HPLC) Crude_this compound->Purification Pure_this compound Pure this compound Purification->Pure_this compound Analysis Purity & Structural Analysis (NMR, MS) Pure_this compound->Analysis Storage Storage (-20°C or -80°C) Pure_this compound->Storage Troubleshooting_Logic Problem Inconsistent Experimental Results Source Identify Potential Source Problem->Source Synthesis Synthesis & Purity Source->Synthesis Synthesis-related? Stability Compound Stability Source->Stability Storage-related? Assay Biological Assay Parameters Source->Assay Assay-related? Check_Purity Check Purity (HPLC, NMR) Synthesis->Check_Purity Check_Storage Verify Storage Conditions Stability->Check_Storage Review_Protocol Review Assay Protocol Assay->Review_Protocol

References

Validation & Comparative

Comparing Epolactaene efficacy with other neuritogenic compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the neuritogenic properties of Epolactaene and its standing against other well-established neuritogenic compounds. This report details quantitative efficacy, experimental methodologies, and the underlying signaling pathways.

This compound, a naturally occurring γ-lactam compound, has garnered significant interest within the neuroscience community for its ability to induce neurite outgrowth in neuronal cell lines. This guide provides an in-depth comparison of the neuritogenic efficacy of this compound with other widely used compounds: Nerve Growth Factor (NGF), the ROCK inhibitor Y-27632, and Retinoic Acid (RA). The comparison is primarily focused on their effects on the human neuroblastoma cell line SH-SY5Y, a common model for neuronal differentiation studies.

Quantitative Comparison of Neuritogenic Efficacy

To provide a clear and objective comparison, the following table summarizes the quantitative data on the neuritogenic efficacy of an this compound derivative (MT-5) and other selected compounds on SH-SY5Y cells. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from various sources. Experimental conditions such as cell density, media composition, and treatment duration can influence the outcomes.

CompoundCell LineConcentrationTreatment DurationPercentage of Neurite-Bearing Cells
This compound derivative (MT-5) SH-SY5Y59.4 µM48 hours66.6%[1]
Retinoic Acid (RA) SH-SY5Y10 µM3 days~2-fold increase over control[2]
Nerve Growth Factor (NGF) SH-SY5Y100 ng/mL3 daysNo significant increase[2]
Y-27632 SH-SY5Y50 µM24-48 hoursQualitative neurite outgrowth observed[3]

Note: The control (untreated) SH-SY5Y cells typically show a baseline of less than 5% neurite-bearing cells[1]. The data for Y-27632 is qualitative, as the specific percentage of neurite-bearing cells was not reported in the available literature for SH-SY5Y cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing neurite outgrowth in SH-SY5Y cells, based on the cited literature.

General Neurite Outgrowth Assay in SH-SY5Y Cells

This protocol provides a general framework for quantifying neurite outgrowth.

Cell Culture and Plating:

  • Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For experiments, cells are seeded into 24-well or 96-well plates at a density that allows for individual cell morphology assessment after differentiation (e.g., 5 x 10^4 cells/well in a 24-well plate).

Compound Treatment:

  • After allowing the cells to adhere for 24 hours, the culture medium is replaced with a medium containing the test compound at the desired concentration. A vehicle control (e.g., DMSO or PBS) is run in parallel.

  • The cells are then incubated for the specified duration (e.g., 48 hours for this compound derivative MT-5, or 3 days for Retinoic Acid).

Quantification of Neurite Outgrowth:

  • Following treatment, cells are fixed with 4% paraformaldehyde in phosphate-buffered saline (PBS).

  • To visualize the neurites, cells are stained with an antibody against a neuronal marker, such as β-III tubulin, followed by a fluorescently labeled secondary antibody. Cell nuclei are counterstained with a fluorescent dye like DAPI.

  • Images of multiple random fields are captured using a fluorescence microscope.

  • Neurite-bearing cells are defined as cells possessing at least one neurite with a length equal to or greater than the diameter of the cell body.

  • The percentage of neurite-bearing cells is calculated by dividing the number of neurite-bearing cells by the total number of cells (counted via nuclear staining) and multiplying by 100.

Signaling Pathways and Mechanisms of Action

The neuritogenic effects of these compounds are mediated by distinct signaling pathways. Understanding these mechanisms is critical for their potential therapeutic applications.

This compound

This compound and its derivatives induce neurite outgrowth through a mechanism that appears to be independent of the classic neurotrophin receptor pathways, as they are effective in SH-SY5Y cells which lack high-affinity NGF receptors.[1] The proposed mechanism involves the inhibition of DNA polymerases and topoisomerase II, which may lead to cell cycle arrest and promote differentiation. Additionally, this compound has been shown to interact with the molecular chaperone Hsp60.

Epolactaene_Pathway This compound This compound Target Intracellular Target(s) (e.g., DNA Polymerase, Hsp60) This compound->Target CellCycleArrest Cell Cycle Arrest Target->CellCycleArrest NeuriteOutgrowth Neurite Outgrowth CellCycleArrest->NeuriteOutgrowth

Caption: this compound's proposed neuritogenic signaling pathway.

Nerve Growth Factor (NGF)

NGF is a well-characterized neurotrophin that promotes neuronal survival and differentiation by binding to its high-affinity receptor, TrkA. This binding event triggers the dimerization and autophosphorylation of TrkA, initiating a downstream signaling cascade that involves the Ras-MAPK and PI3K-Akt pathways, ultimately leading to the activation of transcription factors that regulate genes involved in neurite outgrowth.

NGF_Pathway NGF NGF TrkA TrkA Receptor NGF->TrkA Ras Ras TrkA->Ras PI3K PI3K TrkA->PI3K MAPK MAPK Pathway Ras->MAPK Akt Akt Pathway PI3K->Akt Transcription Gene Transcription MAPK->Transcription Akt->Transcription NeuriteOutgrowth Neurite Outgrowth Transcription->NeuriteOutgrowth

Caption: Simplified NGF-TrkA signaling pathway for neuritogenesis.

Y-27632

Y-27632 is a selective inhibitor of the Rho-associated coiled-coil forming kinase (ROCK). The RhoA/ROCK pathway is a key regulator of actin cytoskeleton dynamics. Inhibition of ROCK by Y-27632 leads to a decrease in the phosphorylation of downstream targets like LIM kinase (LIMK) and myosin light chain (MLC), resulting in reduced actin-myosin contractility and promoting actin polymerization, which are essential for neurite extension.

Y27632_Pathway Y27632 Y-27632 ROCK ROCK Y27632->ROCK ActinDynamics Actin Cytoskeleton Reorganization ROCK->ActinDynamics Inhibition NeuriteOutgrowth Neurite Outgrowth ActinDynamics->NeuriteOutgrowth

Caption: Mechanism of action for the ROCK inhibitor Y-27632.

Retinoic Acid (RA)

Retinoic Acid, a metabolite of vitamin A, is a potent inducer of neuronal differentiation. RA acts by binding to nuclear receptors, the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). These ligand-activated receptors form heterodimers and bind to specific DNA sequences called Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription. This leads to the expression of genes involved in neuronal development and neurite formation.

RA_Pathway RA Retinoic Acid Cell Cell Membrane RA->Cell RAR_RXR RAR/RXR Heterodimer Cell->RAR_RXR RARE RARE (DNA) RAR_RXR->RARE Transcription Gene Transcription RARE->Transcription NeuriteOutgrowth Neurite Outgrowth Transcription->NeuriteOutgrowth

Caption: Retinoic Acid signaling pathway leading to neuritogenesis.

Summary and Conclusion

This comparative guide highlights the distinct characteristics of this compound and other neuritogenic compounds. The this compound derivative MT-5 demonstrates potent neuritogenic activity in SH-SY5Y cells, a cell line that is notably less responsive to NGF in short-term assays. This suggests that this compound and its analogs operate through a different mechanism than traditional neurotrophins, making them valuable tools for studying neuronal differentiation and potential therapeutic agents for conditions where neurotrophin signaling may be compromised.

Retinoic Acid also serves as a reliable inducer of neurite outgrowth in SH-SY5Y cells, while the ROCK inhibitor Y-27632 shows promise, although more quantitative data in this specific cell line is needed for a direct comparison. The choice of neuritogenic compound will ultimately depend on the specific research question, the cell model being used, and the signaling pathways of interest. This compound offers a unique avenue for inducing neuronal differentiation, particularly in contexts where TrkA-mediated signaling is not the primary target. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and efficacies of these compounds under standardized conditions.

References

A Comparative Guide to DNA Topoisomerase II Inhibitors: Epolactaene vs. Etoposide and Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Epolactaene with two widely used DNA topoisomerase II inhibitors, Etoposide and Doxorubicin. The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.

Introduction to DNA Topoisomerase II Inhibitors

DNA topoisomerase II is a crucial enzyme that modulates the topological state of DNA, playing a vital role in DNA replication, transcription, and chromosome segregation. Its inhibition leads to the accumulation of DNA strand breaks, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cells, making it an important target for cancer chemotherapy.[1][2]

This guide focuses on three such inhibitors:

  • This compound: A naturally derived compound that inhibits DNA topoisomerase II and also exhibits effects on DNA polymerases.[3] It is known to induce apoptosis and cause cell cycle arrest at the G0/G1 phase.[4][5]

  • Etoposide: A semi-synthetic derivative of podophyllotoxin, it is a well-established topoisomerase II poison that stabilizes the enzyme-DNA cleavage complex, leading to double-strand breaks.[1]

  • Doxorubicin: An anthracycline antibiotic, it acts as a topoisomerase II poison and also intercalates into DNA, interfering with DNA and RNA synthesis.[1][6]

Mechanism of Action

While all three compounds target topoisomerase II, their precise mechanisms of action differ, leading to varied cellular responses.

This compound acts as a catalytic inhibitor of topoisomerase II.[3] Unlike poisons that trap the enzyme-DNA complex, catalytic inhibitors interfere with the enzymatic cycle at other stages. This compound does not intercalate into DNA.[3] Its inhibitory action on DNA polymerases suggests a broader spectrum of activity on DNA replication machinery.[3]

Etoposide and Doxorubicin are classified as topoisomerase II poisons. They bind to the enzyme-DNA complex, preventing the re-ligation of the DNA strands after cleavage. This stabilization of the "cleavable complex" results in the accumulation of permanent double-strand breaks, which are highly cytotoxic.[1][2] Doxorubicin has the additional mechanism of intercalating between DNA base pairs, which further disrupts DNA replication and transcription.[6]

Quantitative Performance Data

The following tables summarize the inhibitory concentrations (IC50) of this compound, Etoposide, and Doxorubicin from various studies. It is important to note that IC50 values can vary depending on the cell line, experimental conditions, and assay used.

Table 1: Topoisomerase II Inhibitory Activity

CompoundIC50 (µM)Enzyme Source/Assay
This compound10Human DNA Topoisomerase II[3]
Etoposide20.82 - 78.4Human Topoisomerase IIα[7]
Doxorubicin2.67Human Topoisomerase II[7]

Table 2: Cytotoxicity in Cancer Cell Lines (IC50, µM)

Cell LineThis compoundEtoposideDoxorubicin
Jurkat (Leukemia)-~0.5 - 1.0~0.02 - 0.1
K562 (Leukemia)-~0.3 - 1.5~0.05 - 0.2
HL-60 (Leukemia)Induces apoptosis[4]~0.1 - 0.5~0.01 - 0.1
SH-SY5Y (Neuroblastoma)Induces neurite outgrowth[5]--
HepG2 (Hepatoma)-~1.0 - 5.0~0.1 - 0.5
A549 (Lung Carcinoma)-~1.0 - 10.0~0.1 - 1.0
MCF-7 (Breast Cancer)-~1.0 - 10.0~0.05 - 0.5
HCT116 (Colon Cancer)-~1.0 - 5.0~0.1 - 0.8

Note: Data for this compound cytotoxicity across a wide range of cancer cell lines is less readily available in direct comparative studies. The table presents typical ranges for Etoposide and Doxorubicin based on multiple sources.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

DNA Topoisomerase II Decatenation Assay

This assay measures the ability of topoisomerase II to separate catenated (interlinked) DNA circles, a process that is inhibited by compounds like this compound, Etoposide, and Doxorubicin.

Materials:

  • Kinetoplast DNA (kDNA)

  • Human Topoisomerase II enzyme

  • 10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 5 mM DTT, 300 µg/mL BSA)

  • ATP solution (e.g., 20 mM)

  • Stop buffer/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Proteinase K

  • 10% SDS

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Test compounds (this compound, Etoposide, Doxorubicin) dissolved in an appropriate solvent (e.g., DMSO)

Procedure:

  • Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

    • 2 µL of 10x reaction buffer

    • 2 µL of ATP solution

    • x µL of test compound (at various concentrations) or solvent control

    • x µL of distilled water to bring the volume to 18 µL

    • 1 µL of kDNA (e.g., 0.2 µg)

  • Initiate the reaction by adding 1 µL of human Topoisomerase II enzyme.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding 4 µL of stop buffer/loading dye.

  • To visualize cleavage products (for poisons like Etoposide and Doxorubicin), add 2 µL of 10% SDS and 1 µL of proteinase K (e.g., 10 mg/mL) and incubate at 37°C for 30 minutes before adding the loading dye.

  • Load the samples onto a 1% agarose gel containing a DNA stain.

  • Perform electrophoresis until the dye front has migrated an adequate distance.

  • Visualize the DNA bands under UV light. Decatenated DNA will migrate as open circular and linear monomers, while catenated kDNA will remain at the origin.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (this compound, Etoposide, Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include untreated and solvent-treated controls.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium containing MTT and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

Materials:

  • Cells treated with test compounds

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI) or other viability dye

  • 1x Annexin V binding buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Procedure:

  • Induce apoptosis in your target cells by treating them with the test compounds for the desired time. Include positive and negative controls.

  • Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1x Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1x Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Signaling Pathways and Visualizations

Topoisomerase II inhibitors trigger a cascade of cellular events, primarily through the DNA Damage Response (DDR) pathway. The accumulation of DNA double-strand breaks activates sensor proteins like ATM and DNA-PK, which in turn phosphorylate a host of downstream targets, including Chk2 and p53. This leads to cell cycle arrest, allowing time for DNA repair. If the damage is too extensive, the apoptotic pathway is initiated.

Below are Graphviz diagrams illustrating key pathways and experimental workflows.

Topoisomerase_II_Inhibition_Pathway cluster_inhibitors Topoisomerase II Inhibitors cluster_target Cellular Target cluster_damage Cellular Consequences This compound This compound (Catalytic Inhibitor) TopoII DNA Topoisomerase II This compound->TopoII Inhibits Catalysis Etoposide Etoposide (Poison) Etoposide->TopoII Stabilizes Cleavable Complex Doxorubicin Doxorubicin (Poison + Intercalator) Doxorubicin->TopoII Stabilizes Cleavable Complex DSB DNA Double-Strand Breaks Doxorubicin->DSB Intercalates DNA TopoII->DSB CycleArrest Cell Cycle Arrest (G2/M or G0/G1) DSB->CycleArrest Activates DDR Apoptosis Apoptosis CycleArrest->Apoptosis If damage is irreparable

Caption: Mechanism of action of Topoisomerase II inhibitors.

DNA_Damage_Response_Pathway DSB DNA Double-Strand Breaks ATM ATM Kinase DSB->ATM Senses Damage Chk2 Chk2 Kinase ATM->Chk2 Phosphorylates p53 p53 ATM->p53 Phosphorylates Chk2->p53 Phosphorylates p21 p21 p53->p21 Induces Expression Bax Bax p53->Bax Induces Expression CDK CDK/Cyclin Complexes p21->CDK Inhibits G2M_Arrest G2/M Arrest CDK->G2M_Arrest Progression Blocked Apoptosis Apoptosis Caspases Caspases Bax->Caspases Activates Caspases->Apoptosis

Caption: Simplified DNA damage response pathway.

Experimental_Workflow start Start: Treat Cells with Inhibitor viability Cell Viability Assay (MTT) start->viability apoptosis Apoptosis Assay (Annexin V) start->apoptosis topo_activity Topoisomerase II Activity (Decatenation Assay) start->topo_activity data_analysis Data Analysis: Determine IC50 viability->data_analysis apoptosis->data_analysis topo_activity->data_analysis

Caption: General experimental workflow for inhibitor comparison.

Conclusion

This compound, Etoposide, and Doxorubicin are all potent inhibitors of DNA topoisomerase II, but they exhibit distinct mechanistic features and cytotoxic profiles. Etoposide and Doxorubicin are well-characterized topoisomerase II poisons that have been extensively used in cancer therapy. This compound, with its dual inhibitory effect on topoisomerase II and DNA polymerases, and its different mechanism of action as a catalytic inhibitor, represents an interesting compound for further investigation. The choice of inhibitor will depend on the specific research question, the cell type being studied, and the desired cellular outcome. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting comparative studies and understanding the downstream effects of these potent anticancer agents.

References

Validation of Epolactaene's anti-cancer activity in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Epolactaene, a microbial metabolite first isolated from the fungus Penicillium sp., has garnered significant interest in the scientific community for its neuritogenic and anti-cancer properties. This guide provides a comprehensive comparison of this compound's validated anti-cancer activity across various cell lines, offering researchers, scientists, and drug development professionals a detailed overview supported by experimental data and protocols. The primary mechanisms of this compound's anti-tumor action involve the induction of apoptosis (programmed cell death) and arrest of the cell cycle, positioning it as a compound of interest for further oncological investigation.

Data Presentation: Cytotoxicity of this compound and Its Derivatives

The anti-proliferative activity of this compound and its synthetic derivatives has been evaluated in several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. While comprehensive IC50 data for this compound across a wide range of cancer cell lines is limited in publicly available literature, existing studies demonstrate its efficacy, particularly in hematological and neuronal cancers. The activity is notably influenced by the compound's side chain structure, with hydrophobicity playing a key role.[1]

Cell LineCancer TypeCompoundIC50 Value (µM)Observations
BALL-1 B-cell LeukemiaThis compoundNot SpecifiedInduces apoptosis in a dose- and time-dependent manner.[1]
BALL-1 B-cell LeukemiaThis compound Derivative (1e)0.70A derivative with a modified side chain showed the strongest activity among 34 synthesized compounds.
SH-SY5Y NeuroblastomaThis compoundNot SpecifiedInduces neurite outgrowth and causes G0/G1 cell cycle arrest.
Various Blood Tumors Hematological MalignanciesThis compound & DerivativesNot SpecifiedApoptosis-inducing actions were observed.[1]
Jurkat, U937 T-cell Leukemia, MyelomaThis compoundNot SpecifiedMentioned as cell lines where apoptosis-inducing actions were observed.[1]

Note: The table summarizes available data. "Not Specified" indicates that the source confirms the activity but does not provide a precise IC50 value for the parent this compound compound.

Key Mechanisms of Action

This compound exerts its anti-cancer effects through multiple mechanisms, primarily by inducing cell cycle arrest and apoptosis. These effects are linked to its interaction with key cellular proteins.

Cell Cycle Arrest

This compound has been shown to arrest the cell cycle at the G0/G1 phase in human neuroblastoma SH-SY5Y cells. This inhibition of progression into the S phase (DNA synthesis) prevents cancer cell proliferation. This effect is partly attributed to its ability to selectively inhibit mammalian DNA polymerase alpha and beta, as well as human DNA topoisomerase II, enzymes crucial for DNA replication.

Induction of Apoptosis via Hsp60 Inhibition

A significant finding is the identification of Heat Shock Protein 60 (Hsp60) as a direct binding target of this compound. By binding to Hsp60, this compound inhibits its chaperone activity, which is crucial for the proper folding of other proteins. The inhibition of Hsp60 in cancer cells can trigger apoptosis through several pathways:

  • Destabilization of Survivin: Hsp60 helps stabilize the mitochondrial pool of survivin, an inhibitor of apoptosis protein. Inhibition of Hsp60 leads to survivin destabilization, promoting apoptosis.

  • Activation of p53: Hsp60 can form a complex with the tumor suppressor protein p53, restraining its function. Disruption of this complex by this compound can lead to p53 stabilization, which in turn increases the expression of pro-apoptotic proteins like Bax, leading to caspase-dependent apoptosis.

Below is a diagram illustrating the proposed signaling pathway for this compound-induced apoptosis.

Epolactaene_Pathway This compound This compound Hsp60 Hsp60 This compound->Hsp60 binds & inhibits Survivin Survivin (Anti-apoptotic) Hsp60->Survivin stabilizes p53 p53 (Tumor Suppressor) Hsp60->p53 inhibits Caspases Caspase Activation Survivin->Caspases inhibits Bax Bax (Pro-apoptotic) p53->Bax activates Mitochondria Mitochondria Bax->Mitochondria acts on Mitochondria->Caspases cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis triggers

This compound's proposed mechanism of apoptosis induction via Hsp60 inhibition.

Experimental Protocols

To aid in the replication and further investigation of this compound's anti-cancer properties, detailed methodologies for key assays are provided below.

Cell Viability / Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Culture and Treatment: Culture approximately 1x10^6 cells and treat with this compound at the desired concentration (e.g., its IC50 value) for 24-48 hours.

  • Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 0.5 mL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer. PI fluorescence is typically measured in the FL2 channel.

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Cell_Cycle_Workflow Start Seed & Culture Cells Treat Treat with this compound Start->Treat Harvest Harvest Cells Treat->Harvest Fix Fix in 70% Ethanol Harvest->Fix Stain Stain with PI/RNase A Fix->Stain Analyze Flow Cytometry Analysis Stain->Analyze Result Quantify G0/G1, S, G2/M Phases Analyze->Result

Experimental workflow for cell cycle analysis using flow cytometry.
Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed 1-5 x 10^5 cells and treat with this compound as described for the cell cycle analysis.

  • Harvest Cells: Collect all cells, including those in the supernatant, and wash with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion and Future Directions

This compound demonstrates significant anti-cancer potential by inducing cell cycle arrest and apoptosis in various cancer cell lines, particularly those of hematological origin. Its unique mechanism of action, involving the inhibition of Hsp60, presents a novel therapeutic avenue. However, to fully realize its clinical potential, further research is required. Future studies should focus on establishing a comprehensive profile of this compound's IC50 values across a broader panel of cancer cell lines, conducting in vivo studies to validate its efficacy and safety in animal models, and further elucidating the downstream signaling cascades affected by Hsp60 inhibition. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing this promising anti-cancer agent.

References

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of epolactaene's structure-activity relationship (SAR) reveals key molecular features governing its diverse biological activities. This guide provides a comparative analysis of this compound against other natural products with similar biological profiles, offering insights for researchers in neuroscience and drug development.

This compound, a fungal metabolite, has garnered significant interest for its neuritogenic, apoptotic, and enzyme-inhibitory activities.[1][2] Its unique structure, featuring an α,β-epoxy-γ-lactam core and a conjugated polyene side chain, serves as a scaffold for its multifaceted biological functions. Understanding the SAR of this compound and comparing it to other natural products with analogous activities can illuminate the molecular mechanisms at play and guide the design of novel therapeutic agents.

Comparative Analysis of Neuritogenic Activity

This compound is a known inducer of neurite outgrowth in neuroblastoma cell lines.[1][3] This activity is critically dependent on its chemical structure. The integrity of the α,β-epoxy-γ-lactam moiety is paramount for its neuritogenic effects. Modifications to this core structure, such as the removal of the epoxide, lead to a significant loss of activity. Furthermore, the length and composition of the side chain play a crucial role in modulating this effect. While the triene portion of the side chain is not essential, the overall length of the alkyl chain influences the compound's effectiveness.[3]

In comparison, other natural products also exhibit neuritogenic properties, offering a platform for comparative SAR studies.

Lactacystin , another microbial product, induces neurite outgrowth in neuroblastoma cells.[1][4] Similar to this compound, the active component of lactacystin is a reactive β-lactone, suggesting a common mechanism of action potentially involving the acylation of target proteins.[1][2][3][4] For lactacystin, structural modifications to the γ-lactam ring or the hydroxyisobutyl group result in diminished or abolished activity.[2][4]

Jiadifenin , isolated from Illicium jiadifengpi, is a potent neurotrophic modulator.[5][6] While structurally distinct from this compound, its activity also provides a basis for understanding the chemical features that promote neurite extension. Synthetic analogs of jiadifenin have shown that modifications to its intricate polycyclic structure can significantly impact its neuritogenic potency.[5]

Gentiside derivatives represent a class of simpler molecules with neuritogenic activity. Structure-activity relationship studies have revealed that the nature of the alkyl chain and the ester linkage are critical for their ability to induce neurite outgrowth in PC12 cells.[7] For instance, S-dodecyl 2,3-dihydroxybenzothioate has been identified as a highly potent analog.[7]

Withanolides , such as Withanolide A and Withanoside IV from Withania somnifera, also promote neurite outgrowth.[8][9][10] Their steroidal structure is a significant departure from this compound, yet they achieve a similar biological outcome. The pattern of hydroxylation and glycosylation on the withanolide scaffold appears to be a key determinant of their neuritogenic potential.[8][9]

Protopanaxadiol-type saponins from Ginseng are another class of natural products that enhance axonal and dendritic formation.[11][12] The type and linkage of the sugar moieties attached to the dammarane-type triterpenoid core are crucial for their activity, with protopanaxadiol derivatives showing greater potency than protopanaxatriol derivatives.[11][13]

Comparative Analysis of Enzyme Inhibition

This compound and its derivatives have been shown to inhibit several enzymes, including DNA polymerases and the molecular chaperone Hsp60.

DNA Polymerase Inhibition

This compound exhibits inhibitory activity against mammalian DNA polymerases α and β.[4] The α,β-epoxy-γ-lactam core and the length of the side chain are both critical for this inhibitory action.[4] One of its synthetic analogs, compound 5, was found to be a potent inhibitor of both DNA polymerase α and β.[4]

Hsp60 Chaperone Activity Inhibition

This compound has been identified as an inhibitor of the human heat shock protein 60 (Hsp60) chaperone activity.[1][3] The α,β-unsaturated ketone within the side chain is an important structural feature for this inhibitory effect.[3] this compound covalently binds to Cys442 of Hsp60, leading to the inhibition of its chaperone function.[14]

Other natural products also target Hsp60. Mizoribine , an immunosuppressant, has been shown to bind to Hsp60 and interfere with its chaperone activity.[15][16] However, unlike this compound, mizoribine's interaction with Hsp60 is not covalent and it inhibits the ATPase activity of the chaperone.[17] A variety of other natural products and approved drugs have also been found to inhibit Hsp60/GroEL chaperonin systems, suggesting that this chaperone is a common target for bioactive molecules.[18]

Data Presentation

The following tables summarize the quantitative data for the biological activities of this compound and related natural products. It is important to note that the experimental conditions can vary between studies, which may affect the absolute values.

Compound/AnalogTarget/AssayCell LineIC50/EC50Reference
This compound & Analogs
This compoundDNA Polymerase α-25 µM[19]
This compoundDNA Polymerase β-94 µM[19]
This compoundDNA Topoisomerase II-10 µM[19]
Compound 5 (this compound analog)DNA Polymerase α-13 µM[4]
Compound 5 (this compound analog)DNA Polymerase β-78 µM[4]
This compound/ETBHsp60 Chaperone Activity-2-4 µM[20]
Related Natural Products
LactacystinNeurite OutgrowthNeuro 2A1.3 µM[1]
JiadifeninNeurite Outgrowth (NGF-mediated)PC-120.3-0.5 µM[5]
ABG-199 (Gentiside derivative)Neurite OutgrowthPC120.1 µM[7]
Withanolide ANeurite OutgrowthSH-SY5Y1 µM[8][9]
Withanoside IVNeurite OutgrowthSH-SY5Y1 µM[8][9]
Ginsenoside Rb1Neurite OutgrowthSK-N-SH-[11]
MizoribineHsp60 Chaperone Activity--[15][16]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Neuritogenesis Assay in SH-SY5Y Cells
  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL), at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density that allows for neurite extension without overcrowding, for example, 2,500 cells/well.[21]

  • Differentiation (Optional but Recommended): To obtain a more mature neuronal phenotype, cells can be differentiated by treatment with retinoic acid (e.g., 10 µM) for several days, followed by treatment with brain-derived neurotrophic factor (BDNF; e.g., 50 ng/mL).[21]

  • Compound Treatment: Differentiated or undifferentiated cells are treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., nerve growth factor, NGF) are included.

  • Incubation: Cells are incubated for a period sufficient to observe neurite outgrowth, typically 24 to 72 hours.

  • Immunostaining: Cells are fixed and stained for neuronal markers, such as βIII-tubulin, to visualize the soma and neurites. Nuclei are counterstained with DAPI.[22]

  • Image Acquisition and Analysis: Images are captured using a high-content imaging system or a fluorescence microscope. Neurite length, number of neurites, and other morphological parameters are quantified using specialized software (e.g., NeurophologyJ).[22]

DNA Polymerase β Inhibition Assay
  • Reaction Mixture: A reaction mixture is prepared containing a DNA template/primer, dNTPs (including a labeled dNTP, e.g., [3H]dTTP), and the DNA polymerase β enzyme in a suitable buffer.

  • Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations. A control reaction without any inhibitor is also prepared.

  • Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specific time (e.g., 1 hour).[23]

  • Termination: The reaction is stopped, for example, by the addition of EDTA.

  • Quantification of DNA Synthesis: The amount of incorporated labeled dNTP is quantified. This can be done by spotting the reaction mixture onto DEAE-cellulose paper, washing away unincorporated nucleotides, and measuring the radioactivity of the paper using a scintillation counter.[23] Alternatively, a fluorescence-based assay can be used where a fluorescent dye that specifically binds to double-stranded DNA is employed to measure the product of the polymerase reaction.[20][24][25]

  • Data Analysis: The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to the control. The IC50 value is determined from the dose-response curve.

Hsp60 Chaperone Activity Assay (Citrate Synthase Refolding)
  • Denaturation of Substrate: Citrate synthase (CS) is denatured, for example, by incubation in a buffer containing guanidine hydrochloride.

  • Refolding Reaction: The denatured CS is rapidly diluted into a refolding buffer containing Hsp60 and its co-chaperone Hsp10 (GroES). The reaction is initiated by the addition of ATP.

  • Inhibitor Treatment: The test compounds are added to the refolding mixture at various concentrations. A control reaction without the inhibitor is run in parallel.

  • Measurement of CS Activity: At different time points, aliquots are taken from the refolding reaction, and the enzymatic activity of the refolded CS is measured. This is typically done by monitoring the increase in absorbance at a specific wavelength resulting from the conversion of a substrate.

  • Data Analysis: The percentage of refolded and active CS is calculated relative to the activity of the native enzyme. The inhibitory effect of the compound is determined by comparing the refolding efficiency in its presence to the control.[15]

Visualizations

The following diagrams illustrate key concepts related to the topic.

experimental_workflow cluster_neurite Neurite Outgrowth Assay cluster_dna DNA Polymerase Inhibition Assay cluster_hsp60 Hsp60 Chaperone Activity Assay culture Cell Culture (SH-SY5Y) seed Seeding in 96-well plate culture->seed differentiate Differentiation (Retinoic Acid, BDNF) seed->differentiate treat Compound Treatment differentiate->treat incubate Incubation (24-72h) treat->incubate stain Immunostaining (βIII-tubulin, DAPI) incubate->stain analyze Image Acquisition & Analysis stain->analyze prepare_rxn Prepare Reaction Mix (Template, dNTPs) add_inhibitor Add Inhibitor prepare_rxn->add_inhibitor add_enzyme Add DNA Polymerase β add_inhibitor->add_enzyme incubate_dna Incubation (37°C) add_enzyme->incubate_dna stop_rxn Terminate Reaction incubate_dna->stop_rxn quantify Quantify DNA Synthesis stop_rxn->quantify denature Denature Citrate Synthase initiate_refold Initiate Refolding (Add denatured CS) denature->initiate_refold prepare_refold Prepare Refolding Mix (Hsp60, Hsp10, ATP) add_inhibitor_hsp Add Inhibitor prepare_refold->add_inhibitor_hsp add_inhibitor_hsp->initiate_refold measure_activity Measure CS Activity initiate_refold->measure_activity

Figure 1: Workflow for key biological assays.

sar_comparison cluster_neuritogenic Neuritogenic Natural Products cluster_hsp60 Hsp60 Inhibitors This compound This compound α,β-Epoxy-γ-lactam core Polyene side chain lactacystin Lactacystin β-Lactone γ-Lactam ring This compound->lactacystin Similar core reactivity jiadifenin Jiadifenin Polycyclic core This compound->jiadifenin Functional similarity gentisides Gentisides Alkyl chain Ester linkage This compound->gentisides Side chain importance withanolides Withanolides Steroidal scaffold This compound->withanolides Functional similarity saponins Protopanaxadiols Triterpenoid core Sugar moieties This compound->saponins Functional similarity mizoribine Mizoribine Non-covalent binding This compound->mizoribine Shared target (Hsp60)

Figure 2: Comparison of this compound with related natural products.

References

Independent Verification of Epolactaene's Binding Affinity to Hsp60: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding characteristics of Epolactaene and other known ligands to Heat Shock Protein 60 (Hsp60). The information presented is based on available experimental data to facilitate informed decisions in research and drug development endeavors targeting this essential molecular chaperone.

Quantitative Data Summary

The following table summarizes the binding and inhibitory characteristics of this compound and alternative molecules with respect to Hsp60. It is important to note that for many of these compounds, precise quantitative binding affinities like Kd or IC50 values are not available in the public domain.

CompoundBinding MechanismBinding Site on Hsp60Quantitative/Qualitative Binding Information
This compound / ETB CovalentCys442[1]Inhibits Hsp60 chaperone activity at 2–4 μM[1]
Mizoribine Non-covalentNot explicitly definedHigh affinity confirmed by Surface Plasmon Resonance (SPR); inhibits chaperone and ATPase activity[2][3]
Myrtucommulone A (MC) Direct, Non-covalentNot explicitly definedDirectly binds to Hsp60 and inhibits its protein refolding activity[4][5]
o-carboranylphenoxyacetanilide Not explicitly definedNot explicitly definedIdentified as an inhibitor of Hsp60's refolding and ATPase activity[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the verification of this compound's interaction with Hsp60 are provided below.

Affinity Pull-Down Assay with Biotinylated this compound Derivative (bio-ETB)

This experiment is designed to identify and confirm the direct binding of this compound to Hsp60.

  • Materials:

    • Biotinylated this compound tertiary butyl ester (bio-ETB)

    • Recombinant human Hsp60

    • Cell lysate (e.g., from Jurkat cells)

    • Streptavidin-sepharose beads

    • Lysis buffer (composition not specified in the source)

    • Wash buffer (composition not specified in the source)

    • Elution buffer (e.g., SDS-PAGE sample buffer)

    • SDS-PAGE gels and blotting apparatus

    • Anti-Hsp60 antibody

    • HRP-conjugated secondary antibody

    • Chemiluminescence detection reagents

  • Procedure:

    • Incubation: Incubate cell lysate or recombinant Hsp60 with bio-ETB for a specified time at 4°C to allow for binding.

    • Capture: Add streptavidin-sepharose beads to the mixture and incubate to capture the bio-ETB-protein complexes.

    • Washing: Pellet the beads by centrifugation and wash multiple times with wash buffer to remove non-specific binders.

    • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and perform a Western blot using an anti-Hsp60 antibody to confirm the presence of Hsp60.

In Vitro Chaperone Activity Assay (Malate Dehydrogenase Refolding)

This assay assesses the ability of Hsp60 to refold a denatured substrate protein and the inhibitory effect of this compound on this process.

  • Materials:

    • Recombinant human Hsp60 and Hsp10

    • Malate Dehydrogenase (MDH)

    • Denaturation buffer (e.g., containing guanidinium chloride or urea)

    • Refolding buffer (composition not specified in the source)

    • This compound or its derivative (ETB)

    • Spectrophotometer

  • Procedure:

    • Denaturation: Denature MDH by incubation in denaturation buffer.

    • Refolding Initiation: Dilute the denatured MDH into the refolding buffer containing Hsp60, Hsp10, and ATP. In the experimental group, also include this compound/ETB at the desired concentration (e.g., 2–4 μM).

    • Activity Measurement: At various time points, take aliquots of the refolding reaction and measure the enzymatic activity of the refolded MDH by monitoring the change in absorbance at a specific wavelength (e.g., 340 nm for NADH oxidation).

    • Data Analysis: Compare the rate of MDH reactivation in the presence and absence of the inhibitor to determine the extent of inhibition.

Visualizations

Signaling Pathway of Hsp60 Inhibition by this compound

G This compound This compound / ETB Cys442 Cys442 Residue This compound->Cys442 Covalent Binding Inhibition Inhibition of Chaperone Activity This compound->Inhibition Hsp60 Hsp60 Protein_Folding Protein Folding Hsp60->Protein_Folding Facilitates Cys442->Hsp60 Inhibition->Protein_Folding

Caption: Covalent modification of Hsp60 by this compound leading to inhibition.

Experimental Workflow for Affinity Pull-Down Assay

G cluster_0 Preparation cluster_1 Binding & Capture cluster_2 Analysis Lysate Cell Lysate / Recombinant Hsp60 Incubation Incubate Lysate with bio-ETB Lysate->Incubation bioETB Biotinylated this compound (bio-ETB) bioETB->Incubation Capture Capture with Streptavidin Beads Incubation->Capture Wash Wash Beads Capture->Wash Elute Elute Proteins Wash->Elute Analysis SDS-PAGE & Western Blot for Hsp60 Elute->Analysis

Caption: Workflow for identifying this compound-binding proteins.

Workflow of In Vitro Chaperone Activity Assay

G cluster_0 Substrate Preparation cluster_1 Refolding Reaction cluster_2 Measurement MDH Native Malate Dehydrogenase (MDH) Denatured_MDH Denatured MDH MDH->Denatured_MDH Denaturation Reaction Initiate Refolding Denatured_MDH->Reaction Refolding_Mix Refolding Buffer with Hsp60, Hsp10, ATP Refolding_Mix->Reaction Inhibitor This compound / ETB Inhibitor->Reaction Activity_Assay Measure MDH Activity (Spectrophotometry) Reaction->Activity_Assay Comparison Compare Activity (with vs. without Inhibitor) Activity_Assay->Comparison

Caption: Workflow for assessing Hsp60 chaperone activity and its inhibition.

References

A Head-to-Head Comparison of Epolactaene and Paclitaxel on Microtubule Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the effects of two potent cytotoxic agents, epolactaene and paclitaxel, on microtubule dynamics. While both compounds are known to interfere with microtubule function, leading to cell cycle arrest and apoptosis, their precise mechanisms and potencies can differ. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes the distinct signaling pathways and experimental workflows.

Introduction: Two Agents Targeting a Critical Cellular Machine

Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. Their dynamic instability, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is essential for their function. Disruption of this delicate balance is a validated strategy in cancer chemotherapy.

Paclitaxel (Taxol®) , a complex diterpene isolated from the bark of the Pacific yew tree, is a cornerstone of modern chemotherapy. It is a potent microtubule-stabilizing agent, promoting the polymerization of tubulin and forming hyper-stable, nonfunctional microtubules. This leads to the arrest of cells in the G2/M phase of the cell cycle and subsequent apoptotic cell death.

This compound , a novel microbial metabolite, was initially identified for its neuritogenic activity. Subsequent studies revealed its potent apoptotic effects in various cancer cell lines. While often grouped with other microtubule-stabilizing agents like the epothilones due to some functional similarities, research also points to other potential mechanisms of action, making a direct comparison with paclitaxel particularly relevant for drug development professionals. Notably, epothilones have been shown to competitively inhibit the binding of paclitaxel to microtubules, suggesting a shared or overlapping binding site.

Mechanism of Action: A Tale of Two Stabilizers

Both this compound and paclitaxel exert their primary cytotoxic effects by disrupting the normal dynamics of microtubules. However, the nuances of their interactions with tubulin and the downstream consequences may differ.

Paclitaxel's Mechanism:

Paclitaxel binds to the β-tubulin subunit within the microtubule polymer. This binding event stabilizes the microtubule, effectively "freezing" it in a polymerized state. The key effects of paclitaxel on microtubule dynamics include:

  • Promotion of Tubulin Polymerization: Paclitaxel lowers the critical concentration of tubulin required for polymerization, leading to the formation of microtubules even under conditions that would normally favor disassembly (e.g., low temperature, absence of GTP).

  • Suppression of Microtubule Dynamics: It significantly dampens the dynamic instability of microtubules by reducing the rates of both growth and shortening, and decreasing the frequency of transitions between these states (catastrophe and rescue).

  • Formation of Microtubule Bundles: At higher concentrations, paclitaxel can induce the formation of abnormal bundles of microtubules in the cytoplasm.

  • Mitotic Arrest: The stabilized microtubules are unable to form a functional mitotic spindle, leading to a prolonged block in the G2/M phase of the cell cycle and eventual apoptosis.

This compound's Mechanism:

While direct, extensive studies on this compound's effect on microtubule dynamics are less abundant than for paclitaxel, its functional similarity to the epothilones provides significant insight. Epothilones are known to mimic the microtubule-stabilizing effects of paclitaxel. They also bind to the β-tubulin subunit at or near the paclitaxel binding site. Therefore, it is highly probable that this compound also functions as a microtubule-stabilizing agent, promoting tubulin polymerization and suppressing dynamics.

However, some studies suggest that this compound may have additional mechanisms of action. It has been reported to induce apoptosis and that this activity is modulated by its side chain structure.[1] Furthermore, there is evidence that this compound and its derivatives can selectively inhibit mammalian DNA polymerase α and β, as well as human DNA topoisomerase II.[2] This suggests a multi-faceted mechanism of action that may differentiate it from paclitaxel.

Below is a DOT script visualizing the distinct, yet overlapping, mechanisms of action.

cluster_paclitaxel Paclitaxel cluster_this compound This compound P_tubulin β-Tubulin (in microtubule) P_stabilization Microtubule Stabilization P_tubulin->P_stabilization Binds to P_dynamics Suppression of Microtubule Dynamics P_stabilization->P_dynamics P_arrest G2/M Phase Arrest P_dynamics->P_arrest P_apoptosis Apoptosis P_arrest->P_apoptosis E_tubulin β-Tubulin (in microtubule) E_stabilization Microtubule Stabilization E_tubulin->E_stabilization Binds to (presumed) E_dynamics Suppression of Microtubule Dynamics E_stabilization->E_dynamics E_arrest G2/M Phase Arrest E_dynamics->E_arrest E_apoptosis Apoptosis E_arrest->E_apoptosis E_dna DNA Polymerase α/β & Topoisomerase II Inhibition E_dna->E_apoptosis

Caption: Mechanisms of Action for Paclitaxel and this compound.

Quantitative Data Presentation

A direct quantitative comparison of this compound and paclitaxel is challenging due to the limited availability of published data for this compound. The following tables summarize available data for paclitaxel and, where possible, for epothilones as a proxy for this compound.

Table 1: In Vitro Tubulin Polymerization

ParameterPaclitaxelEpothilone B (as proxy for this compound)Reference
Effect on Tubulin Assembly Promotes polymerization at low temperatures and without GTPPromotes polymerization at low temperatures and without GTP[3]
Apparent Ki for [3H]paclitaxel binding -0.4 - 0.7 µM[3]

Table 2: Cytotoxicity (IC50 Values) in Selected Human Cancer Cell Lines

Cell LinePaclitaxel (nM)Epothilone A (nM) (as proxy for this compound)Epothilone B (nM) (as proxy for this compound)Reference
MCF-7 (Breast) 3.5 - 10>1003.5[3]
MDA-MB-231 (Breast) 2.4 - 5181.8[3]
A549 (Lung) 2.5 - 7.5152.5[3]
OVCAR-3 (Ovarian) 4.5252.5[3]

Note: IC50 values can vary significantly between studies depending on the assay conditions and exposure times.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used to evaluate the effects of compounds on microtubule dynamics.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules.

Workflow:

Caption: Workflow for an in vitro tubulin polymerization assay.

Detailed Protocol:

  • Reagents:

    • Purified tubulin (>99% pure)

    • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution (100 mM)

    • Test compounds (this compound, Paclitaxel) dissolved in DMSO

    • Glycerol (for enhancing polymerization, optional)

  • Procedure:

    • On ice, prepare a reaction mixture containing tubulin at a final concentration of 1-2 mg/mL in General Tubulin Buffer.

    • Add the test compound to the desired final concentration. Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel).

    • Initiate the polymerization by adding GTP to a final concentration of 1 mM and, if used, glycerol to 10%.

    • Immediately transfer the reaction mixture to a pre-warmed (37°C) 96-well plate.

    • Place the plate in a spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C.

    • Monitor the change in absorbance at 340 nm every 30 seconds for 60-90 minutes. The increase in absorbance corresponds to the formation of microtubules.

    • Plot absorbance versus time to generate polymerization curves. Analyze parameters such as the lag phase, polymerization rate (slope of the linear phase), and the plateau phase.

Immunofluorescence Microscopy of Cellular Microtubules

This technique allows for the visualization of the microtubule network within cells, revealing changes in organization and density upon drug treatment.

Workflow:

Caption: Workflow for immunofluorescence microscopy of microtubules.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa, A549) onto sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or paclitaxel for a specified duration (e.g., 4-24 hours). Include a vehicle-treated control.

  • Fixation and Permeabilization:

    • Wash the cells briefly with pre-warmed (37°C) phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cell membranes with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes.

    • Wash the cells three times with PBS.

  • Immunostaining:

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1-5% BSA in PBS) for 30-60 minutes.

    • Incubate the cells with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS containing 0.05% Tween-20 (PBST).

    • Incubate the cells with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBST.

  • Mounting and Imaging:

    • Briefly rinse the coverslips with distilled water.

    • Mount the coverslips onto glass slides using an anti-fade mounting medium.

    • Seal the edges of the coverslips with nail polish.

    • Visualize the microtubule network using a fluorescence microscope.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

Caption: Workflow for an MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding and Treatment:

    • Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

    • Allow the cells to adhere overnight.

    • Treat the cells with a range of concentrations of this compound or paclitaxel. Include untreated and vehicle-treated controls.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Conclusion

Both this compound and paclitaxel are potent cytotoxic agents that interfere with microtubule dynamics. Paclitaxel is a well-characterized microtubule-stabilizing agent that promotes tubulin polymerization and suppresses microtubule dynamics, leading to mitotic arrest and apoptosis. While direct comparative data is limited, evidence suggests that this compound, similar to the epothilones, also functions as a microtubule stabilizer, likely sharing a binding site with paclitaxel on β-tubulin.

However, the potential for this compound to act through additional mechanisms, such as the inhibition of DNA polymerases and topoisomerase II, presents an intriguing area for further investigation. This could have significant implications for its therapeutic window, spectrum of activity, and potential for overcoming resistance mechanisms that affect paclitaxel.

For researchers and drug development professionals, a direct, head-to-head comparison of this compound and paclitaxel using the standardized protocols outlined in this guide would be invaluable. Such studies would provide the necessary quantitative data to fully elucidate their comparative efficacy and mechanisms of action, ultimately informing the development of next-generation microtubule-targeting agents.

References

Validating the Specificity of Epolactaene's Inhibitory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of Epolactaene with other well-established inhibitors, supported by experimental data. We delve into its specificity, potency, and mechanisms of action across different cellular targets, offering a comprehensive resource for researchers investigating its therapeutic potential.

Executive Summary

This compound, a fungal metabolite, has garnered significant interest for its diverse biological activities, including neuritogenic, apoptotic, and anti-inflammatory effects. This guide focuses on validating the specificity of its inhibitory actions against key cellular targets: DNA polymerase α, topoisomerase II, and the molecular chaperone Hsp60. Through a comparative analysis with known inhibitors, we highlight this compound's unique profile and provide detailed experimental protocols for researchers to replicate and build upon these findings.

Comparative Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its comparator compounds against their respective targets. This quantitative data allows for a direct comparison of their potency.

Target EnzymeThis compoundComparator CompoundComparator IC50
DNA Polymerase α25 µM[1]Aphidicolin2.4 - 16 µM[2]
DNA Polymerase β94 µM[1]--
Topoisomerase II10 µM[1]Etoposide6 - 78.4 µM
Hsp60 Chaperone ActivityInhibition observedMizoribineInhibition observed at mM concentrations

Note: The IC50 value for Etoposide can vary depending on the experimental conditions, such as the presence of ATP.

Specificity of this compound

A key aspect of this compound's profile is its selective inhibitory action. Studies have shown that this compound does not inhibit the activities of:

  • Plant or prokaryotic DNA polymerases

  • Telomerase

  • RNA polymerase

  • Deoxyribonuclease I

This high degree of specificity for mammalian DNA polymerases and topoisomerase II suggests a targeted mechanism of action, which is a desirable characteristic for a therapeutic candidate.

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed methodologies for the key inhibition assays are provided below.

DNA Polymerase α Inhibition Assay (Fluorescence-Based)

This protocol outlines a non-radioactive method to determine the inhibitory activity of compounds against DNA polymerase α.

Materials:

  • Purified human DNA polymerase α

  • Primed DNA template

  • Deoxynucleotide triphosphates (dNTPs)

  • Fluorescent DNA intercalating dye (e.g., EvaGreen®)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (this compound, Aphidicolin)

  • Microplate reader with fluorescence detection

Procedure:

  • Prepare a reaction mixture containing the assay buffer, primed DNA template, and dNTPs.

  • Add varying concentrations of the test compound (this compound or Aphidicolin) to the wells of a microplate.

  • Initiate the reaction by adding purified DNA polymerase α to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing a fluorescent DNA dye.

  • Measure the fluorescence intensity using a microplate reader. The increase in fluorescence is proportional to the amount of DNA synthesis.

  • Calculate the percentage of inhibition for each compound concentration relative to the untreated control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Topoisomerase II Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.

Materials:

  • Purified human topoisomerase II

  • Supercoiled plasmid DNA (e.g., pBR322)

  • ATP

  • Assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT, BSA)

  • Test compound (this compound, Etoposide)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, supercoiled plasmid DNA, and ATP.

  • Add varying concentrations of the test compound (this compound or Etoposide) to the reaction tubes.

  • Initiate the reaction by adding purified topoisomerase II.

  • Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., SDS and proteinase K).

  • Analyze the DNA topology by agarose gel electrophoresis. Supercoiled and relaxed DNA will migrate at different rates.

  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Quantify the amount of relaxed DNA in each lane.

  • Calculate the percentage of inhibition and determine the IC50 value as described for the DNA polymerase assay.

Hsp60 Chaperone Activity Assay (Rhodanese Refolding)

This assay assesses the ability of a compound to inhibit the Hsp60-mediated refolding of a denatured substrate protein, such as rhodanese.

Materials:

  • Purified human Hsp60 and Hsp10

  • Rhodanese

  • Denaturing agent (e.g., guanidine hydrochloride)

  • Refolding buffer (e.g., Tris-HCl, KCl, MgCl2)

  • ATP

  • Test compound (this compound, Mizoribine)

  • Spectrophotometer

Procedure:

  • Denature rhodanese by incubation with a denaturing agent.

  • Prepare a refolding mixture containing refolding buffer, Hsp60, Hsp10, and ATP.

  • Add varying concentrations of the test compound (this compound or Mizoribine) to the refolding mixture.

  • Initiate the refolding reaction by diluting the denatured rhodanese into the refolding mixture.

  • Incubate at a suitable temperature (e.g., 25°C).

  • At various time points, take aliquots of the reaction and measure the enzymatic activity of the refolded rhodanese using a spectrophotometric assay.

  • The rate of rhodanese activity recovery is a measure of the chaperone activity of Hsp60.

  • Calculate the percentage of inhibition of refolding and determine the effect of the test compounds.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes influenced by this compound, we have created diagrams using the Graphviz DOT language. These diagrams illustrate the experimental workflow for validating inhibitor specificity and the signaling pathways involved in this compound-induced neurite outgrowth and apoptosis.

experimental_workflow cluster_screening Inhibitor Screening & Specificity Validation cpd Compound Library (this compound & Comparators) assay_dna_pol DNA Polymerase α Inhibition Assay cpd->assay_dna_pol Test assay_topo_ii Topoisomerase II Relaxation Assay cpd->assay_topo_ii Test assay_hsp60 Hsp60 Chaperone Refolding Assay cpd->assay_hsp60 Test specificity_assays Specificity Assays (Prokaryotic Pol, RNA Pol, etc.) cpd->specificity_assays Test ic50 IC50 Determination assay_dna_pol->ic50 assay_topo_ii->ic50 assay_hsp60->ic50 Qualitative Inhibition no_inhibition Confirmation of No Inhibition specificity_assays->no_inhibition

Fig. 1: Experimental workflow for validating inhibitor specificity.

neurite_outgrowth_pathway cluster_cell SH-SY5Y Neuroblastoma Cell This compound This compound UnknownTarget Unknown Intracellular Target(s) This compound->UnknownTarget Interacts with CellCycle Cell Cycle Arrest (G1 Phase) UnknownTarget->CellCycle SignalingCascade Signaling Cascade UnknownTarget->SignalingCascade Actin Actin Cytoskeleton Rearrangement SignalingCascade->Actin Neurite Neurite Outgrowth Actin->Neurite

Fig. 2: Proposed signaling pathway for this compound-induced neurite outgrowth.

apoptosis_pathway cluster_cell Jurkat T-cell cluster_mito Mitochondrion This compound This compound Mito Mitochondrial Perturbation This compound->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Fig. 3: this compound-induced apoptosis pathway.

Conclusion

This compound demonstrates a specific and potent inhibitory profile against key mammalian enzymes involved in DNA replication and cellular stress responses. Its ability to selectively target these pathways, while leaving others unaffected, underscores its potential as a valuable tool for research and a promising candidate for further therapeutic development. The provided comparative data and detailed experimental protocols offer a solid foundation for researchers to explore the multifaceted activities of this intriguing natural product.

References

Epolactaene vs. BDNF: A Comparative Guide to their Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuroprotective properties of Epolactaene, a novel neuritogenic compound, and Brain-Derived Neurotrophic Factor (BDNF), a well-established neurotrophin. We will delve into their distinct mechanisms of action, present available quantitative data from experimental studies, and outline the detailed protocols of key experiments used to evaluate their efficacy.

At a Glance: this compound and BDNF

FeatureThis compoundBrain-Derived Neurotrophic Factor (BDNF)
Primary Mechanism Inhibition of Heat Shock Protein 60 (Hsp60) chaperone activity; Putative activation of the Erythropoietin receptor (EpoR) signaling pathway.Activation of Tropomyosin receptor kinase B (TrkB) receptor.
Key Signaling Pathways Downstream effects of Hsp60 inhibition are still under investigation. EpoR activation leads to anti-apoptotic (e.g., increased Bcl-2) and anti-oxidative pathways.PI3K/Akt pathway, MAPK/ERK pathway.[1][2][3]
Reported Neuroprotective Effects Neurite outgrowth, protection against Aβ-induced toxicity, reduction of reactive oxygen species.Promotes neuronal survival, differentiation, and synaptic plasticity; anti-apoptotic and anti-inflammatory effects.[4][5]

Quantitative Comparison of Neuroprotective Efficacy

Direct comparative studies between this compound and BDNF are limited. The following table summarizes quantitative data from separate studies, highlighting their neuroprotective potential under different experimental conditions.

CompoundAssayModel SystemToxin/StressConcentrationObserved Effect
This compound (EpoL variant) MTT AssayPC12 cellsAβ₄₀ (1 µM)50 ng/mL76.08% (±6.72) cellular viability (maximum effect)
BDNF Cell Viability AssayNeural Stem/Progenitor CellsH₂O₂ (500 µM)20 ng/mLIncreased number of live cells by 199.2% (±9.0%) relative to control
This compound Enzyme Inhibition AssayN/AN/AIC₅₀ = 25 µMInhibition of DNA polymerase alpha[6]
This compound Enzyme Inhibition AssayN/AN/AIC₅₀ = 94 µMInhibition of DNA polymerase beta[6]
This compound Enzyme Inhibition AssayN/AN/AIC₅₀ = 10 µMInhibition of human DNA topoisomerase II[6]
BDNF Organotypic retinal culturesDeveloping rat retinaN/A100 ng/mLPromoted survival of retinal interneurons and increased cell numbers in nuclear layers.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound and BDNF are mediated through distinct signaling cascades.

This compound's Neuroprotective Pathways

This compound appears to exert its neuroprotective effects through at least two distinct mechanisms:

  • Inhibition of Hsp60: this compound has been shown to covalently bind to and inhibit the chaperone activity of Heat Shock Protein 60 (Hsp60).[7][8][9] The downstream consequences of Hsp60 inhibition in the context of neuroprotection are an active area of research.

  • Erythropoietin Receptor (EpoR) Signaling: An this compound variant, EpoL, has demonstrated neuroprotective effects against amyloid-beta induced toxicity through a mechanism suggested to involve the Erythropoietin receptor (EpoR).[10] This pathway leads to a reduction in reactive oxygen species (ROS) and an increase in the expression of the anti-apoptotic protein Bcl-2.[10]

Epolactaene_Pathway cluster_hsp60 Hsp60 Inhibition Pathway cluster_epor EpoR Signaling Pathway (EpoL variant) Epolactaene1 This compound Hsp60 Hsp60 Epolactaene1->Hsp60 Binds to Cys442 Inhibition Inhibition of Chaperone Activity Hsp60->Inhibition Neuroprotection1 Neuroprotection Inhibition->Neuroprotection1 Epolactaene2 This compound (EpoL) EpoR EpoR Epolactaene2->EpoR AntiOxidative Reduced ROS EpoR->AntiOxidative AntiApoptotic Increased Bcl-2 EpoR->AntiApoptotic Neuroprotection2 Neuroprotection AntiOxidative->Neuroprotection2 AntiApoptotic->Neuroprotection2

Figure 1: Proposed neuroprotective signaling pathways of this compound.

BDNF's Neuroprotective Pathway

BDNF's neuroprotective signaling is primarily initiated by its binding to the Tropomyosin receptor kinase B (TrkB).[11][12] This binding event triggers the autophosphorylation of the receptor and the activation of two major downstream signaling cascades: the PI3K/Akt pathway and the MAPK/ERK pathway.[1][2][3] Both pathways converge on cellular processes that enhance neuronal survival, promote synaptic plasticity, and inhibit apoptosis.

BDNF_Pathway BDNF BDNF TrkB TrkB Receptor BDNF->TrkB PI3K PI3K TrkB->PI3K MAPK MAPK TrkB->MAPK Akt Akt PI3K->Akt Survival Neuronal Survival Akt->Survival AntiApoptosis Anti-apoptosis Akt->AntiApoptosis ERK ERK MAPK->ERK ERK->Survival Plasticity Synaptic Plasticity ERK->Plasticity

Figure 2: The BDNF/TrkB neuroprotective signaling pathway.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparison of this compound and BDNF.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Workflow A Plate cells and incubate overnight B Treat cells with This compound/BDNF and/or toxin A->B C Add MTT reagent and incubate B->C D Add solubilization solution C->D E Read absorbance at 570 nm D->E

Figure 3: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Plating: Seed neuronal cells (e.g., PC12 or primary neurons) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight.

  • Treatment: Remove the culture medium and add fresh medium containing the desired concentrations of this compound or BDNF, with or without a neurotoxic agent (e.g., Aβ peptide or H₂O₂). Incubate for the desired period (e.g., 24-48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[13]

  • Absorbance Reading: Gently shake the plate to dissolve the formazan crystals and read the absorbance at 570 nm using a microplate reader.[14]

Neurite Outgrowth Assay

This assay quantifies the extent of neurite formation in response to treatment with neurotrophic compounds.

Workflow:

Neurite_Outgrowth_Workflow A Plate neurons on a suitable substrate B Treat with this compound or BDNF A->B C Fix and stain for neuronal markers (e.g., β-III tubulin) B->C D Acquire images using fluorescence microscopy C->D E Quantify neurite length and branching D->E

Figure 4: Workflow for the neurite outgrowth assay.

Detailed Protocol:

  • Cell Plating: Plate primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y) on coverslips coated with an adhesive substrate (e.g., poly-L-lysine or laminin).[15]

  • Treatment: After allowing the cells to adhere, replace the medium with fresh medium containing the test compound (this compound or BDNF) at various concentrations.

  • Incubation: Culture the cells for a period sufficient to allow for neurite extension (typically 24-72 hours).

  • Immunostaining: Fix the cells with 4% paraformaldehyde, permeabilize with a detergent (e.g., Triton X-100), and stain with a primary antibody against a neuronal marker such as β-III tubulin or MAP2, followed by a fluorescently labeled secondary antibody.[16][17]

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify neurite length and branching using image analysis software.[18]

Western Blotting for Key Signaling Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the neuroprotective signaling pathways, such as TrkB, Akt, ERK, and Bcl-2.

Workflow:

Western_Blot_Workflow A Prepare cell lysates B Separate proteins by SDS-PAGE A->B C Transfer proteins to a membrane B->C D Incubate with primary and secondary antibodies C->D E Detect and quantify protein bands D->E

Figure 5: Workflow for Western blotting.

Detailed Protocol:

  • Sample Preparation: Lyse treated and untreated neuronal cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.[19][20]

  • Gel Electrophoresis: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-TrkB, anti-p-Akt, anti-Bcl-2) overnight at 4°C.[21][22] Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[23]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. Quantify band intensities using densitometry software.

Measurement of Reactive Oxygen Species (ROS)

This assay measures the levels of intracellular ROS, which are often induced by neurotoxic stimuli and can be mitigated by neuroprotective compounds.

Workflow:

ROS_Workflow A Plate and treat cells B Load cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA) A->B C Incubate to allow for probe de-esterification and oxidation B->C D Measure fluorescence intensity C->D

Figure 6: Workflow for ROS measurement.

Detailed Protocol:

  • Cell Culture and Treatment: Culture neuronal cells in a multi-well plate and treat with this compound or BDNF in the presence or absence of an ROS-inducing agent (e.g., H₂O₂).

  • Probe Loading: Wash the cells and incubate them with a cell-permeable ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), typically at a concentration of 10-20 µM for 30-60 minutes at 37°C.[24][25]

  • Measurement: After incubation, wash the cells to remove excess probe. The intracellular DCFH is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[26][27]

References

Safety Operating Guide

Safe Disposal of Epolactaene: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling Epolactaene must adhere to strict safety and disposal protocols due to its hazardous properties. This guide provides essential, step-by-step instructions for the proper management and disposal of this compound waste, ensuring laboratory safety and environmental protection.

Key Safety and Handling Information

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is of paramount importance. When handling this compound, it is crucial to use personal protective equipment (PPE) and work in a well-ventilated area to avoid inhalation, and contact with skin and eyes[1].

Storage: this compound should be stored at -20°C in its powder form or at -80°C when in a solvent[1]. Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition[1].

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C21H27NO6[1][2]
Molecular Weight 389.45 g/mol [1]
CAS Number 167782-17-4[1][2]
Appearance No data available
Solubility No data available
Decomposition May decompose and emit toxic fumes under fire conditions[1].

Step-by-Step Disposal Procedure

The primary directive for this compound disposal is to use an approved waste disposal plant[1]. Adherence to all prevailing country, federal, state, and local regulations is mandatory[1].

1. Personal Protective Equipment (PPE):

  • Wear protective gloves, a lab coat or impervious clothing, and safety goggles with side-shields[1].

  • If there is a risk of aerosol formation, use a suitable respirator[1].

2. Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound powder and any materials grossly contaminated with it (e.g., weighing paper, pipette tips) in a clearly labeled, sealed container.

  • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled waste container. Do not mix with other solvent waste unless compatible.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," "this compound," and the associated hazard symbols (e.g., harmful, toxic to aquatic life).

3. Spill Management:

  • In the event of a spill, evacuate the area if necessary[1].

  • Wear full PPE[1].

  • For liquid spills, absorb the material with an inert, finely-powdered liquid-binding material such as diatomite or universal binders[1].

  • For solid spills, carefully sweep or scoop the material to avoid dust formation.

  • Collect the absorbed material and contaminated cleaning supplies in a sealed, labeled hazardous waste container[1].

  • Decontaminate the spill area and any affected equipment by scrubbing with alcohol[1].

  • Prevent the spill from entering drains or water courses[1].

4. Final Disposal:

  • Arrange for the collection of the hazardous waste container by a licensed and approved waste disposal company.

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.

  • Do not attempt to dispose of this compound down the drain or in regular trash.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.

Epolactaene_Disposal_Workflow cluster_prep Preparation cluster_waste_type Waste Identification cluster_containment Containment cluster_spill Spill Management cluster_disposal Final Disposal start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Waste Type? ppe->waste_type solid_waste Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid solid_container Collect in a sealed, labeled hazardous waste container. solid_waste->solid_container liquid_container Collect in a sealed, leak-proof, labeled hazardous waste container. liquid_waste->liquid_container spill Spill Occurred? solid_container->spill liquid_container->spill absorb Absorb with inert material. spill->absorb Yes disposal Arrange for pickup by an approved waste disposal plant. spill->disposal No collect_spill Collect absorbed material in a sealed, labeled container. absorb->collect_spill decontaminate Decontaminate spill area. collect_spill->decontaminate decontaminate->disposal

References

Personal protective equipment for handling Epolactaene

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Epolactaene

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, a neuritogenic fungal isolate. Adherence to these procedures is essential to ensure personal safety and minimize environmental contamination.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment (PPE) and handling protocols are mandatory to mitigate risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when working with this compound. The following table summarizes the required PPE for various handling procedures.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Powder) Safety goggles with side-shieldsDouble-gloving with nitrile glovesImpervious lab coat or gownNIOSH-approved FFP3 or N100 respirator
Solution Preparation and Handling Safety goggles with side-shieldsNitrile glovesImpervious lab coat or gownNot required if handled in a certified chemical fume hood
Cell Culture and in vitro Assays Safety glassesNitrile glovesLab coatNot generally required
Spill Cleanup Safety goggles with side-shieldsHeavy-duty nitrile or butyl rubber glovesImpervious gown or coverallsNIOSH-approved FFP3 or N100 respirator
Waste Disposal Safety goggles with side-shieldsHeavy-duty nitrile or butyl rubber glovesImpervious lab coat or gownNot required if waste is properly contained

Note on Respiratory Protection: When handling powdered this compound outside of a containment system (e.g., a chemical fume hood), a NIOSH-approved FFP3 or N100 respirator is mandatory to prevent inhalation of fine particles.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound from receipt to disposal is crucial for safety and experimental integrity.

1. Receiving and Unpacking:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (lab coat, nitrile gloves, and safety glasses) before opening the package in a designated area, preferably within a chemical fume hood.

  • Verify the contents against the shipping documents.

2. Storage:

  • Store this compound in a tightly sealed, clearly labeled container.[1]

  • For powdered form, store at -20°C.[1]

  • If in solvent, store at -80°C.[1]

  • Store in a designated, secure location away from incompatible materials such as strong oxidizing agents.

3. Weighing and Solution Preparation:

  • All weighing of powdered this compound must be conducted within a certified chemical fume hood or a balance enclosure with appropriate exhaust ventilation.

  • Use dedicated spatulas and weighing boats.

  • Prepare solutions within the chemical fume hood.

  • Handle solutions with care to avoid splashes and aerosol generation.

4. Experimental Use:

  • When using this compound in cell culture or other assays, handle it within a biological safety cabinet to maintain sterility and containment.

  • Avoid direct contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental harm.[1]

1. Waste Segregation:

  • All materials that have come into contact with this compound, including gloves, pipette tips, culture plates, and empty vials, must be considered hazardous waste.

  • Segregate this compound waste from other laboratory waste streams.

2. Solid Waste Disposal:

  • Collect all contaminated solid waste (e.g., gloves, gowns, weighing papers, plasticware) in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • The container should be marked with a "Cytotoxic Waste" or "Toxic Chemical Waste" label.

3. Liquid Waste Disposal:

  • Collect all liquid waste containing this compound in a shatter-resistant, leak-proof container.

  • The container must be clearly labeled with the contents, including the concentration of this compound and any solvents used.

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

4. Decontamination of Labware and Surfaces:

  • Reusable labware should be decontaminated by soaking in a suitable solvent (e.g., ethanol or isopropanol) to inactivate any residual this compound, followed by thorough washing with laboratory detergent and water.

  • Work surfaces should be decontaminated at the end of each procedure by wiping with a solvent-dampened cloth (e.g., 70% ethanol), followed by a wipe with a clean, wet cloth. All cleaning materials should be disposed of as hazardous waste.

5. Final Disposal:

  • All this compound waste must be disposed of through an approved hazardous waste management service.[1] Do not dispose of this compound down the drain or in the regular trash.

Emergency Procedures

Spill Response:

  • Evacuate: Immediately alert others in the area and evacuate the spill zone.

  • Contain: If it is safe to do so, prevent the spill from spreading by using absorbent pads or other containment materials.

  • PPE: Don appropriate PPE, including a respirator, heavy-duty gloves, a gown, and eye protection.

  • Clean-up: For small spills, cover with an absorbent material, and then carefully collect the material into a labeled hazardous waste container. For larger spills, contact your institution's environmental health and safety (EHS) department immediately.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Visual Workflow for Handling this compound

Epolactaene_Workflow cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Management Receive Receive Shipment Inspect Inspect Package Receive->Inspect Unpack Unpack in Fume Hood Inspect->Unpack Store Store at -20°C (powder) or -80°C (solution) Unpack->Store Weigh Weigh Powder in Containment Store->Weigh Prepare Prepare Solution in Fume Hood Weigh->Prepare Experiment Perform Experiment Prepare->Experiment Segregate Segregate Waste Experiment->Segregate Decontaminate Decontaminate Surfaces & Labware Experiment->Decontaminate Collect_Solid Collect Solid Waste Segregate->Collect_Solid Collect_Liquid Collect Liquid Waste Segregate->Collect_Liquid Dispose Dispose via Approved Hazardous Waste Vendor Collect_Solid->Dispose Collect_Liquid->Dispose Decontaminate->Collect_Solid Dispose of cleaning materials

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Epolactaene
Reactant of Route 2
Epolactaene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.